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Foundational

5-MeO-NIPT discovery and history

An In-depth Technical Guide to 5-Methoxy-N-Isopropyltryptamine (5-MeO-NIPT) Foreword This document provides a comprehensive technical overview of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a synthetic tryptamine that...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-N-Isopropyltryptamine (5-MeO-NIPT)

Foreword

This document provides a comprehensive technical overview of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a synthetic tryptamine that has garnered interest within the scientific community both as a metabolite of other psychoactive compounds and as a novel psychoactive substance (NPS) in its own right. As a Senior Application Scientist, my objective is to present a guide that is not merely a recitation of facts but a synthesized resource grounded in established chemical and pharmacological principles. This paper will detail its discovery, probable synthetic pathways, pharmacological profile, and its place within the complex landscape of tryptamine derivatives. We will explore the causality behind its mechanisms and the self-validating nature of the analytical protocols used for its detection.

Introduction and Nomenclature

5-MeO-NIPT is a substituted indolealkylamine, belonging to the tryptamine class. Its core structure is a tryptamine backbone with a methoxy group (–OCH₃) substituted at the 5-position of the indole ring and an isopropyl group attached to the terminal amine.

Identifier Value
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine[1]
Chemical Formula C₁₄H₂₀N₂O[1]
Molar Mass 232.327 g·mol⁻¹[1]
CAS Number 109921-55-3[1]
Synonyms 5-Methoxy-N-isopropyltryptamine

History and Discovery

The history of 5-MeO-NIPT is less defined by a singular, seminal discovery and more by its emergence from the shadow of its more well-known analogs, 5-MeO-DiPT ("Foxy Methoxy") and 5-MeO-MiPT ("Moxy"). Unlike these compounds, which were synthesized and documented by Alexander Shulgin, 5-MeO-NIPT is notably absent from his comprehensive work, TiHKAL (Tryptamines I Have Known and Loved)[1].

Its primary significance in the scientific literature arises from its identification as a key metabolite. Toxicological and metabolic studies of 5-MeO-DiPT and 5-MeO-MiPT have consistently identified 5-MeO-NIPT as a product of N-dealkylation[1]. For instance, in a fatal poisoning case involving 5-MeO-DiPT, 5-MeO-NIPT was identified and quantified in post-mortem blood and urine samples, highlighting its importance as a biomarker for forensic investigations.

It was not until approximately 2014 that 5-MeO-NIPT began to be encountered independently as a novel psychoactive substance on the designer drug market[1]. Its appearance was noted by drug monitoring agencies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), which tracks the emergence of new substances through the EU Early Warning System.

Chemical Synthesis

While a specific, peer-reviewed synthesis protocol for 5-MeO-NIPT is not prominently available in the chemical literature, its synthesis can be reliably inferred from standard organic chemistry principles and established routes for analogous N-alkylated tryptamines. The most logical and efficient pathway is the reductive amination of 5-methoxytryptamine (5-MeO-T) with acetone.

Probable Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction involves the formation of an intermediate imine (a Schiff base) from the reaction of the primary amine of 5-methoxytryptamine with the ketone (acetone), followed by the in-situ reduction of the imine to the secondary amine.

G cluster_reaction Reaction Conditions 5MeOT 5-Methoxytryptamine Imine Intermediate Imine (Schiff Base) 5MeOT->Imine + Acetone - H2O Acetone Acetone Acetone->Imine Solvent Methanol / Ethanol Solvent->Imine Reducer Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN) Reducer->Imine 5MeONIPT 5-MeO-NIPT (Final Product) Imine->5MeONIPT + [H] (from Reducer)

Caption: Probable synthesis of 5-MeO-NIPT via reductive amination.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is provided for informational and theoretical purposes only. The synthesis of controlled or potentially controlled substances should only be carried out by licensed professionals in a legally sanctioned laboratory setting.

  • Reaction Setup: To a solution of 5-methoxytryptamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add acetone (1.5-2.0 eq). The mixture is stirred at room temperature.

  • Imine Formation: The reaction is allowed to stir for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the stirred solution. The temperature should be monitored and controlled, as the reduction is exothermic.

  • Quenching and Work-up: Once the reaction is complete (as indicated by TLC), the reaction is carefully quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize any remaining reducing agent. The organic solvent is then removed under reduced pressure.

  • Extraction: The resulting aqueous residue is made basic (pH > 10) with an aqueous base (e.g., NaOH solution) and extracted several times with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude freebase product. Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.

Pharmacology

5-MeO-NIPT's psychoactive effects are mediated by its interaction with the serotonergic system. It acts as a non-selective serotonin receptor agonist.

Mechanism of Action

The primary mechanism of action is direct agonism at serotonin receptors, particularly the 5-HT₂A subtype, which is the canonical target for classic psychedelic tryptamines and phenethylamines. It also demonstrates significant activity at other 5-HT receptor subtypes.

G cluster_receptors Serotonin Receptors 5MeONIPT 5-MeO-NIPT 5HT2A 5-HT2A 5MeONIPT->5HT2A Agonist 5HT1A 5-HT1A 5MeONIPT->5HT1A Agonist 5HT2C 5-HT2C 5MeONIPT->5HT2C Agonist 5HT2B 5-HT2B 5MeONIPT->5HT2B Agonist Downstream Downstream Signaling (e.g., PLC, IP3, DAG) 5HT2A->Downstream Activates Effects Psychedelic Effects (Head-Twitch Response in rodents) Downstream->Effects

Caption: Pharmacological mechanism of action for 5-MeO-NIPT.

Receptor Binding Profile

5-MeO-NIPT is a full or near-full agonist at several key serotonin receptors[1]. Unlike many other 5-MeO-tryptamines, isopropyl-amino compounds like 5-MeO-NIPT have been shown to exhibit a comparatively lower affinity for the 5-HT₁A receptor. It is a very weak serotonin reuptake inhibitor and is considered inactive as a serotonin releasing agent[1]. In rodent models, it produces the head-twitch response (HTR), a behavioral proxy for psychedelic effects, though its potency in this regard is considered relatively weak[1].

Receptor/Transporter Activity Potency/Affinity
5-HT₁A Full / Near-Full AgonistLower affinity compared to other 5-MeO-DMT derivatives
5-HT₂A Full / Near-Full AgonistPrimary target for psychedelic effects
5-HT₂B Full / Near-Full AgonistN/A
5-HT₂C Full / Near-Full AgonistN/A
SERT (Serotonin Transporter) Reuptake InhibitionVery Weak

Pharmacokinetics and Metabolism

Absorption, Distribution, and Elimination

Specific pharmacokinetic studies on 5-MeO-NIPT are lacking. However, as a tryptamine derivative, it is expected to be well-absorbed and readily cross the blood-brain barrier due to its lipophilic nature. Elimination is likely rapid, primarily through enzymatic metabolism.

Metabolism and Analytical Detection

5-MeO-NIPT is a significant metabolite of 5-MeO-DiPT and 5-MeO-MiPT, formed via N-dealkylation of one of the N-alkyl groups. Its presence in biological fluids is therefore a key indicator of exposure to these parent compounds.

Metabolic Pathways leading to 5-MeO-NIPT:

  • 5-MeO-DiPT → N-deisopropylation → 5-MeO-NIPT

  • 5-MeO-MiPT → N-demethylation → 5-MeO-NIPT

Detection in forensic and clinical settings is typically achieved using highly sensitive and specific analytical techniques.

Analytical Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method used for the identification and quantification of 5-MeO-NIPT in blood and urine samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another common method for the detection of tryptamines in biological matrices, often requiring derivatization of the compound to improve its chromatographic properties.

Toxicology and Human Effects

There is a significant lack of formal clinical research on the toxicology and psychoactive effects of 5-MeO-NIPT in humans. Its effects are presumed to be psychedelic and similar to other 5-methoxy-tryptamines, but this is based on its mechanism of action and anecdotal reports rather than controlled studies.

The only available data from human case reports comes from its detection in toxicological screenings following the use of other drugs. In a reported fatality involving 5-MeO-DiPT, the concentrations of 5-MeO-NIPT were found to be 0.020 µg/mL in blood and 0.32 µg/mL in urine.

Legal Status

The legal status of 5-MeO-NIPT is complex and varies by jurisdiction.

  • United States: 5-MeO-NIPT is not explicitly scheduled under the Controlled Substances Act (CSA). However, due to its structural and pharmacological similarity to scheduled tryptamines like 5-MeO-DMT and psilocyn, it could be considered a "controlled substance analogue" under the Federal Analogue Act[2]. Prosecution under this act would require proof that it was intended for human consumption. In January 2022, the DEA proposed scheduling the related compound 5-MeO-MiPT, but this proposal was later withdrawn for further review, leaving the status of these compounds in a state of regulatory ambiguity[3][4][5].

  • Europe: It is a controlled substance in Sweden[1]. For the broader European Union, it is monitored by the EMCDDA as a new psychoactive substance, but it is not uniformly controlled across all member states[6].

  • United Kingdom: While not specifically named in the Misuse of Drugs Act 1971, it is likely covered by the Psychoactive Substances Act 2016, which makes it illegal to produce, supply, or offer to supply any substance intended for human consumption that is capable of producing a psychoactive effect.

Conclusion

5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) represents an intriguing case study in the evolution of psychoactive substances. Its history is primarily that of a metabolic byproduct, a forensic marker for the use of more established designer drugs. Its more recent emergence as an NPS in its own right underscores the continuous cat-and-mouse game between clandestine chemistry and regulatory oversight. While its pharmacology is broadly understood to be that of a classic serotonin 2A agonist, a significant dearth of quantitative data on its binding profile, pharmacokinetics, and toxicology remains. Future research, particularly in the fields of analytical chemistry and forensic toxicology, will be crucial to fully characterizing this compound and understanding its potential impact on public health.

References

  • Psychedelic Alpha. (n.d.). Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5. Retrieved from [Link]

  • Federal Register. (2022, July 27). Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT), 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), 5-methoxy-N,N-diethyltryptamine (5-MeO-DET), and N,N-diisopropyltryptamine (DiPT) in Schedule I; Withdrawal of Proposed Rule and Notice of Hearing. Retrieved from [Link]

  • Regulations.gov. (2022, January 14). Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine, 5-methoxy-alpha-methyltryptamine, 5-methoxy-N-methyl-N-isopropyltryptamine, 5-methoxy-N,N-diethyltryptamine, and N,N-diisopropyltryptamine in Schedule I. Retrieved from [Link]

  • Drug Enforcement Administration. (2016, September 6). Orange Book - List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-NiPT. Retrieved from [Link]

  • Environment, Health & Safety. (2022, July 27). Federal Register Notice- Withdrawal of Proposed Rule: Placement in Schedule I 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT),.... Retrieved from [Link]

  • Tanaka, E., Kamata, T., Katagi, M., Tsuchihashi, H., & Honda, K. (2006). A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy.
  • Brandt, S. D., Freeman, S., Fleet, I. A., McGagh, P., & Alder, J. F. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047–1057.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022). EU EARLY WARNING SYSTEM FORMAL NOTIFICATION. Retrieved from [Link]

Sources

Exploratory

5-Methoxy-N-isopropyl-N-propyltryptamine (5-MeO-NIPT): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-N-isopropyl-N-propyltryptamine, commonly known as 5-MeO-NIPT, is a lesser-known psychedelic substance belonging to the tryptamine cla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N-isopropyl-N-propyltryptamine, commonly known as 5-MeO-NIPT, is a lesser-known psychedelic substance belonging to the tryptamine class. Structurally related to more prominent compounds such as 5-MeO-DMT and 5-MeO-DiPT, 5-MeO-NIPT is characterized by a methoxy group at the fifth position of the indole ring and isopropyl and propyl substitutions on the terminal amine. This guide provides a detailed technical overview of its chemical structure, physicochemical properties, pharmacological profile, synthesis, and analytical characterization, designed to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and forensic science.

Chemical Structure and Physicochemical Properties

5-MeO-NIPT possesses a core indole structure, which is the defining feature of tryptamines. The substitutions at the 5-position of the indole ring and the terminal nitrogen atom significantly influence its pharmacological activity.

Chemical Identity
  • IUPAC Name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine[1]

  • Chemical Formula: C14H20N2O[1]

  • Molecular Weight: 232.33 g/mol [1]

  • CAS Number: 109921-55-3[1]

  • Canonical SMILES: CC(C)NCCC1=CNC2=C1C=C(C=C2)OC[2]

  • InChI Key: QQZJNZJNPDORBO-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties of 5-MeO-NIPT is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C14H20N2O[1]
Molecular Weight 232.33 g/mol [1]
Appearance (Predicted) Crystalline solid or oil-
Solubility Soluble in dilute mineral and organic acids (inferred from 5-MeO-DiPT HCl)[3]-
pKa (Predicted) ~10 (amine)-
LogP (Predicted) ~3.5-

Table 1: Physicochemical Properties of 5-MeO-NIPT.

The lipophilicity, as indicated by the predicted LogP value, suggests good potential for crossing the blood-brain barrier, a prerequisite for psychoactivity. The basic nature of the tertiary amine allows for the formation of water-soluble salts, such as the hydrochloride salt, which is a common form for handling and administration of tryptamines.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis protocol for 5-MeO-NIPT is not extensively documented in peer-reviewed literature, its synthesis can be logically inferred from established methods for analogous tryptamines, such as the Speeter-Anthony synthesis or reductive amination pathways.

Plausible Synthetic Pathway: Reductive Amination

A common and efficient method for the N-alkylation of tryptamines is reductive amination. This approach would involve the reaction of 5-methoxytryptamine with acetone to form the corresponding imine, which is then reduced in situ to yield N-isopropyl-5-methoxytryptamine. Subsequent reductive amination with propionaldehyde would furnish the final product, 5-MeO-NIPT.

Synthesis_Pathway 5-Methoxytryptamine 5-Methoxytryptamine Intermediate N-isopropyl-5-methoxytryptamine 5-Methoxytryptamine->Intermediate 1. Acetone Acetone Acetone Propionaldehyde Propionaldehyde Product 5-MeO-NIPT Reducing_Agent_1 Reducing Agent (e.g., NaBH4) Reducing_Agent_1->Intermediate 2. Reduction Reducing_Agent_2 Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent_2->Product 2. Reduction Intermediate->Product 1. Propionaldehyde

Caption: Plausible two-step reductive amination pathway for the synthesis of 5-MeO-NIPT.

Causality in Synthesis: The choice of reducing agent is critical. Sodium borohydride (NaBH4) is suitable for the first step due to its compatibility with the likely solvent (methanol or ethanol). For the second step, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred to avoid side reactions and to allow for a one-pot procedure. The order of alkylation (isopropyl then propyl, or vice versa) can be chosen based on the availability and reactivity of the starting materials.

Spectroscopic Characterization

Mass spectrometry is a primary tool for the identification of 5-MeO-NIPT. In electron ionization (EI-MS), the fragmentation pattern is expected to be characteristic. As 5-MeO-NIPT is a known metabolite of 5-MeO-MiPT, its mass spectral data has been reported. The fragmentation is dominated by cleavage of the side chain, leading to a prominent base peak corresponding to the iminium ion.

  • Expected Molecular Ion (M+): m/z 232

  • Key Fragment Ions: The fragmentation of the parent compound of the related 5-MeO-MiPT yields product ions of m/z 174.0918, m/z 131.0733, and m/z 86.0967[4]. For 5-MeO-NIPT, a characteristic fragment would be the iminium ion resulting from alpha-cleavage of the bond between the two carbons of the ethyl side chain.

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the indole ring.

  • Methoxy Protons: A singlet around δ 3.8 ppm.

  • Ethyl Side Chain Protons: Two multiplets corresponding to the -CH2-CH2- groups.

  • Isopropyl and Propyl Protons: Signals in the aliphatic region (δ 0.8-3.0 ppm) with characteristic splitting patterns (e.g., a doublet for the isopropyl methyls, a triplet for the propyl methyl, and multiplets for the methylene and methine protons).

  • Indole NH Proton: A broad singlet in the downfield region (δ > 8.0 ppm).

Pharmacology

The pharmacological profile of 5-MeO-NIPT is primarily defined by its interaction with serotonin receptors.

Pharmacodynamics

5-MeO-NIPT is a non-selective serotonin receptor agonist, exhibiting activity at several 5-HT receptor subtypes.[1] It is a full or near-full agonist at the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] This broad-spectrum agonism is typical for many psychedelic tryptamines and is believed to be the basis of their psychoactive effects. Notably, it is reported to be inactive as a serotonin-releasing agent and a very weak serotonin reuptake inhibitor.[1]

A study investigating the structure-activity relationships of 5-MeO-DMT derivatives reported the binding affinities of 5-MeO-NIPT at the 5-HT1A and 5-HT2A receptors, as summarized in Table 2.

ReceptorKi (nM)
5-HT1A 130 ± 20
5-HT2A 350 ± 50

Table 2: Binding affinities (Ki) of 5-MeO-NIPT at human serotonin receptors. Data from a study on 5-MeO-DMT derivatives.

The data indicates a moderate affinity for both receptors, with a slight preference for the 5-HT1A receptor over the 5-HT2A receptor. The activation of the 5-HT2A receptor is strongly correlated with the psychedelic effects of tryptamines, while 5-HT1A receptor agonism may contribute to anxiolytic and antidepressant effects, and also modulate the 5-HT2A-mediated effects.[5]

Pharmacokinetics

Specific pharmacokinetic data for 5-MeO-NIPT is not available. However, as a known metabolite of 5-MeO-MiPT and 5-MeO-DiPT, its formation and elimination are part of the metabolic cascade of these parent compounds.[1] The metabolism of tryptamines is generally rapid, primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. The N-dealkylation of 5-MeO-MiPT to 5-MeO-NIPT is a significant metabolic pathway.[6]

The pharmacokinetic profile of the related compound 5-MeO-DMT has been shown to be nonlinear, with disproportionate increases in exposure at higher doses.[7][8] It is plausible that 5-MeO-NIPT would exhibit similar characteristics.

Analytical Methodologies

The detection and quantification of 5-MeO-NIPT in biological and seized materials are crucial for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of tryptamines. Due to the polarity of the amine group, derivatization (e.g., with trifluoroacetic anhydride) can improve chromatographic peak shape and resolution, although analysis of the freebase is also possible.

Experimental Protocol: GC-MS Analysis of Tryptamines

  • Sample Preparation:

    • Solid Samples: Dissolve a known amount of the material in a suitable organic solvent (e.g., methanol, chloroform).

    • Biological Fluids (e.g., Urine, Blood): Perform a liquid-liquid extraction (LLE) under alkaline conditions (e.g., with ethyl acetate) to isolate the basic tryptamine from the matrix.[9]

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-1) is typically used.

    • Injection: Split or splitless injection depending on the concentration.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components.

    • MS Detector: Operated in electron ionization (EI) mode with a full scan to obtain a mass spectrum for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis:

    • The retention time and mass spectrum of the analyte are compared to a certified reference standard for positive identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample (Solid or Biological) Extraction Extraction / Dissolution Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of 5-MeO-NIPT using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of tryptamines in complex biological matrices without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of Tryptamines

  • Sample Preparation:

    • Similar to GC-MS, LLE or solid-phase extraction (SPE) can be used to clean up and concentrate the sample. A simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma or serum samples.[10]

  • Instrumentation:

    • LC System: A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

    • MS/MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Data Analysis:

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For 5-MeO-NIPT, the precursor ion would be [M+H]⁺ (m/z 233.2). The product ions would be generated by collision-induced dissociation (CID) and would be characteristic of the molecule's structure.

Conclusion

5-MeO-NIPT is a psychoactive tryptamine with a pharmacological profile centered on its agonist activity at multiple serotonin receptors. While not as widely studied as some of its analogs, its role as a metabolite of other psychoactive tryptamines makes it a compound of interest in forensic and clinical toxicology. The information provided in this guide on its chemical properties, plausible synthesis, pharmacological action, and analytical detection methods serves as a comprehensive starting point for researchers. Further investigation is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to understand its potential effects in biological systems.

References

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  • 5-Meo-nipt | C14H20N2O | CID 707167 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. (2023). Molecular Psychiatry. Retrieved January 14, 2026, from [Link]

  • 5-MeO-MiPT - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Product ion mass spectra of 5-MeO-MiPT and two of its metabolites... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Serotonin 1A receptors modulate serotonin 2A receptor-mediated behavioral effects of 5-methoxy-N,N-dimethyltryptamine analogs in mice. (2025). bioRxiv. Retrieved January 14, 2026, from [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 14, 2026, from [Link]

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  • Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. (2017). Drug Testing and Analysis. Retrieved January 14, 2026, from [Link]

  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. (2005). SWGDRUG.org. Retrieved January 14, 2026, from [Link]

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  • Pharmacology - 5-MeO Group | Release. (n.d.). Retrieved January 14, 2026, from [Link]

  • Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases | Request PDF. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. (2013). Journal of Chromatography B. Retrieved January 14, 2026, from [Link]

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  • Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. (2020). Journal of Analytical Toxicology. Retrieved January 14, 2026, from [Link]

  • Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. (2017). Drug Testing and Analysis. Retrieved January 14, 2026, from [Link]

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  • 5-MeO-DiPT synth? , Hive Tryptamine Chemistry. (2003). The Hive. Retrieved January 14, 2026, from [Link]

  • Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry | Request PDF. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • An Investigation of the Stability of Emerging New Psychoactive Substances. (2014). Drug Testing and Analysis. Retrieved January 14, 2026, from [Link]

  • An investigation of the stability of emerging new psychoactive substances. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent. (2021). Google Patents.
  • Method for preparing a tryptamine derivative. (2023). Google Patents.
  • Method for preparing tryptamine derivatives. (2024). Google Patents.
  • 1 H-NMR chemical shifts (d 6 -DMSO, unless otherwise stated) d of the indolic protons of the investigated compounds 2-6, 8 in ppm. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • NMR Data: 5-MeO-DiPT Analysis | PDF | Metrology. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. (2021). Current Pharmaceutical Biotechnology. Retrieved January 14, 2026, from [Link]

  • New Psychoactive Substance 5-MeO-MIPT In vivo Acute Toxicity and Hystotoxicological Study. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Synthesis of 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT)

Abstract This guide provides an in-depth, scientifically-grounded protocol for the synthesis of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a tryptamine derivative of significant interest in neurochemical research. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, scientifically-grounded protocol for the synthesis of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a tryptamine derivative of significant interest in neurochemical research. The primary pathway detailed is the reductive amination of 5-methoxytryptamine (mexamine) with acetone, utilizing sodium borohydride as the reducing agent. This document is structured to provide researchers and drug development professionals with a comprehensive understanding of the reaction mechanism, a detailed experimental protocol, and the necessary steps for product purification and analytical validation. The causality behind procedural choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Background

5-Methoxy-N-isopropyltryptamine, or 5-MeO-NIPT, is a lesser-known psychedelic compound belonging to the tryptamine family.[1] Structurally, it is the N-isopropyl homologue of the more widely studied 5-MeO-DMT. Like other 5-methoxylated tryptamines, its pharmacological activity is primarily mediated through its interaction with serotonin receptors, acting as a non-selective agonist of the 5-HT₂A receptor, among others.[1] While not as extensively documented as its N,N-dimethyl or N,N-diisopropyl counterparts, 5-MeO-NIPT is a valuable molecule for structure-activity relationship (SAR) studies within this class of compounds.

This guide aims to provide a robust and reproducible synthesis pathway, moving beyond a simple list of steps to offer insights into the rationale behind the selection of reagents and reaction conditions. The chosen method, reductive amination, is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency, reliability, and operational simplicity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 5-MeO-NIPT simplifies the synthesis into a straightforward, single-step transformation. The target molecule is a secondary amine. The most apparent disconnection is at the carbon-nitrogen bond between the ethylamine side chain and the isopropyl group.

This disconnection reveals two synthons: a primary amine cation on the tryptamine backbone and an isopropyl anion. These synthons correspond to readily available starting materials: 5-methoxytryptamine (5-MeO-T) and an isopropyl electrophile equivalent. In the forward direction, this translates to a reductive amination reaction between 5-methoxytryptamine and acetone, the carbonyl equivalent of the isopropyl group.

G M1 5-MeO-NIPT (Target Molecule) D1 C-N Disconnection (Reductive Amination) M1->D1 M2 5-Methoxytryptamine (Starting Material) D1->M2 M3 Acetone (Isopropyl Source) D1->M3

Caption: Retrosynthetic analysis of 5-MeO-NIPT.

Synthesis Pathway: Reductive Amination

The forward synthesis is achieved by reacting 5-methoxytryptamine with acetone to form a transient imine intermediate. This intermediate is not isolated but is reduced in situ by a mild reducing agent, sodium borohydride (NaBH₄), to yield the final secondary amine product, 5-MeO-NIPT.

Mechanism Deep Dive
  • Imine Formation: The nucleophilic primary amine of 5-methoxytryptamine attacks the electrophilic carbonyl carbon of acetone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to form a Schiff base, or imine. This step is typically reversible and its equilibrium can be influenced by pH and the removal of water.

  • Hydride Reduction: Sodium borohydride serves as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbon of the imine C=N double bond. This nucleophilic addition breaks the pi bond and, upon protonation from the solvent (typically methanol), yields the final N-isopropyl secondary amine.

Rationale for Reagent Selection
  • Starting Material: 5-Methoxytryptamine (mexamine) is a commercially available and natural starting point, being the direct primary amine precursor.[2]

  • Carbonyl Source: Acetone is the simplest and most efficient source for the N-isopropyl group in a reductive amination context.

  • Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation for several key reasons. It is chemoselective, readily reducing imines and carbonyls without affecting more stable functional groups like the indole ring.[3] Unlike the more powerful lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and ethanol, making the reaction setup safer and more convenient.[3][4] It is also significantly safer to handle than alternatives like sodium cyanoborohydride (NaBH₃CN).

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 5-Methoxytryptamine C Imine Intermediate A->C + H₂O B Acetone B->C + H₂O D 5-MeO-NIPT (Final Product) C->D NaBH₄, Methanol

Sources

Exploratory

The Serotonergic Profile of 5-MeO-NIPT: A Technical Guide to Receptor Binding Affinity and Functional Characterization

Introduction: Unveiling the Pharmacology of a Novel Tryptamine 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a synthetic tryptamine that has garnered interest within the scientific community for its psychoactive proper...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacology of a Novel Tryptamine

5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a synthetic tryptamine that has garnered interest within the scientific community for its psychoactive properties and its potential as a pharmacological tool to probe the intricacies of the serotonin (5-HT) system.[1] As a member of the 5-methoxytryptamine subclass, its molecular structure, characterized by a methoxy group at the 5-position of the indole ring and an isopropyl group on the terminal amine, dictates a unique interaction with serotonin receptors. Understanding the binding affinity and functional activity of 5-MeO-NIPT at these receptors is paramount for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the serotonin receptor binding affinity of 5-MeO-NIPT, intended for researchers, scientists, and drug development professionals. We will delve into its known binding profile, the structure-activity relationships that govern its interactions, and detailed, field-proven protocols for the experimental determination of its receptor affinity and functional agonism. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Serotonin Receptor Binding Affinity of 5-MeO-NIPT

The interaction of a ligand with a receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. Current research indicates that 5-MeO-NIPT is a non-selective serotonin receptor agonist, with documented activity as a full or near-full agonist at the 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C receptors.[1]

A recent comprehensive study by Cantrell et al. (2024) has provided specific Kᵢ values for 5-MeO-NIPT at two key serotonin receptor subtypes, as determined by radioligand displacement assays.[2] These findings are summarized in the table below.

Receptor SubtypeRadioligandKᵢ (nM) of 5-MeO-NIPTReference
5-HT₁ₐ [³H]8-OH-DPAT185[2]
5-HT₂ₐ [³H]ketanserin108[2]

While quantitative binding data for 5-MeO-NIPT at other serotonin receptor subtypes (e.g., 5-HT₁ₑ, 5-HT₁ₒ, 5-HT₂ₑ, 5-HT₂C, 5-HT₅, 5-HT₆, and 5-HT₇) are not extensively available in the current literature, its known agonist activity at 5-HT₂ₑ and 5-HT₂C suggests it possesses affinity for these receptors.[1] Further research is warranted to fully characterize its binding profile across the entire family of serotonin receptors.

Structure-Activity Relationships (SAR) of 5-Methoxy-N-Alkylated Tryptamines

The binding affinity of 5-MeO-NIPT is best understood within the context of the broader structure-activity relationships of 5-methoxytryptamines. The nature of the N-alkyl substituent on the ethylamine side chain plays a critical role in modulating receptor affinity and selectivity.

Generally, for 5-methoxytryptamines, there is a trend of selectivity for the 5-HT₁ₐ receptor over the 5-HT₂ₐ receptor.[2][3] The study by Cantrell et al. (2024) demonstrated that isopropyl-amino compounds, including 5-MeO-NIPT, exhibit a lower affinity for the 5-HT₁ₐ receptor compared to other N-alkylated analogs.[2] This suggests that the steric bulk of the isopropyl group may be a determining factor in the interaction with the 5-HT₁ₐ binding pocket.

The 5-methoxy group on the indole ring is a key feature that generally enhances potency at several serotonin receptor subtypes compared to unsubstituted tryptamines.[4] The combination of this 5-methoxy substitution with N-alkylation results in a complex interplay of electronic and steric factors that fine-tune the pharmacological profile of these compounds.

Experimental Protocols for Determining Receptor Binding Affinity

The gold standard for determining the binding affinity of an unlabeled compound like 5-MeO-NIPT is the competition radioligand binding assay . This assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Workflow for Competition Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing target receptor) Incubation Incubate: - Membranes - Radioligand - 5-MeO-NIPT (or vehicle) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]8-OH-DPAT or [³H]ketanserin) Radioligand_Prep->Incubation Compound_Prep 5-MeO-NIPT Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (IC₅₀ determination and Kᵢ calculation) Scintillation->Analysis

Caption: Workflow for a typical competition radioligand binding assay.

Detailed Protocol 1: 5-HT₁ₐ Receptor Binding Affinity Assay

Objective: To determine the Kᵢ of 5-MeO-NIPT for the human 5-HT₁ₐ receptor.

Materials:

  • Membrane Preparation: Commercially available or in-house prepared cell membranes from a stable cell line expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

  • Test Compound: 5-MeO-NIPT hydrochloride.

  • Non-specific Binding Control: Serotonin (5-HT) or unlabeled 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquot on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay (typically 50-100 µg protein per well).

  • Compound Dilution: Prepare a stock solution of 5-MeO-NIPT in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]8-OH-DPAT (final concentration ~0.5-1.0 nM), and diluted membranes.

    • Non-specific Binding: Unlabeled 5-HT (final concentration 10 µM), [³H]8-OH-DPAT, and diluted membranes.

    • Competition: 5-MeO-NIPT at each dilution, [³H]8-OH-DPAT, and diluted membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. The choice of incubation time and temperature is critical and should be optimized to ensure equilibrium is reached.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 5-MeO-NIPT.

    • Determine the IC₅₀ (the concentration of 5-MeO-NIPT that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Detailed Protocol 2: 5-HT₂ₐ Receptor Binding Affinity Assay

This protocol is analogous to the 5-HT₁ₐ assay, with key differences in the reagents used.

  • Membrane Preparation: Use membranes from cells expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: Unlabeled ketanserin or another suitable 5-HT₂ₐ antagonist (e.g., mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: Follow the same steps as for the 5-HT₁ₐ assay, adjusting the final concentration of [³H]ketanserin to be near its Kₑ value (typically 1-2 nM).

Functional Characterization of 5-MeO-NIPT

Beyond binding affinity, it is crucial to determine the functional activity of a compound – whether it acts as an agonist, antagonist, or inverse agonist. As 5-MeO-NIPT is a known agonist, functional assays will quantify its potency (EC₅₀) and efficacy (Eₘₐₓ) in activating the receptor's downstream signaling pathways.

Signaling Pathways of Key Serotonin Receptors

G cluster_ligand Ligand cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers Ligand 5-MeO-NIPT HT1A 5-HT₁ₐ Ligand->HT1A HT2A 5-HT₂ₐ Ligand->HT2A Gi_o Gᵢ/ₒ HT1A->Gi_o Gq_11 Gₒ/₁₁ HT2A->Gq_11 AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Simplified signaling pathways for 5-HT₁ₐ and 5-HT₂ₐ receptors.

Detailed Protocol 3: Calcium Flux Functional Assay for 5-HT₂ₐ Receptor

Principle: 5-HT₂ family receptors (including 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C) couple to Gₒ/₁₁ proteins, which activate phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium (Ca²⁺), which can be measured using a fluorescent Ca²⁺ indicator dye.

Materials:

  • Cell Line: A stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO).

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent Ca²⁺ indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 5-MeO-NIPT hydrochloride.

  • Control Agonist: Serotonin (5-HT).

  • Fluorescence Plate Reader: Equipped with an injector and capable of kinetic reads.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to near confluency.

  • Dye Loading: Remove the growth medium and add the Ca²⁺ indicator dye solution (prepared in assay buffer) to each well. Incubate at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare serial dilutions of 5-MeO-NIPT and the control agonist (5-HT) in assay buffer at a concentration 5-fold higher than the final desired concentration.

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = ~490/525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Program the instrument to inject the 5-MeO-NIPT or 5-HT solutions and immediately begin a kinetic read of fluorescence intensity over time (e.g., every second for 1-2 minutes).

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • Plot the response against the log concentration of 5-MeO-NIPT.

    • Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal efficacy, often expressed as a percentage of the response to a reference agonist like 5-HT) using non-linear regression.

Detailed Protocol 4: cAMP Functional Assay for 5-HT₁ₐ Receptor

Principle: 5-HT₁ family receptors couple to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This decrease can be measured using various immunoassay technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

Materials:

  • Cell Line: A stable cell line expressing the human 5-HT₁ₐ receptor.

  • Forskolin: An adenylyl cyclase activator used to stimulate a detectable baseline level of cAMP.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF or AlphaScreen).

  • Test Compound: 5-MeO-NIPT hydrochloride.

  • Control Agonist: Serotonin (5-HT) or 8-OH-DPAT.

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in stimulation buffer provided with the assay kit.

  • Compound Dilution: Prepare serial dilutions of 5-MeO-NIPT and the control agonist in the appropriate buffer.

  • Assay Setup: In a low-volume 384-well plate, add:

    • The cell suspension.

    • The test compound (5-MeO-NIPT) or control agonist at various concentrations.

    • Forskolin at a concentration that elicits a submaximal stimulation of cAMP (e.g., EC₅₀-EC₈₀).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.

  • cAMP Detection: Add the detection reagents from the cAMP assay kit (e.g., HTRF antibody-conjugates) and incubate as per the manufacturer's instructions (typically 60 minutes).

  • Signal Reading: Read the plate on a compatible plate reader.

  • Data Analysis:

    • The signal will be inversely proportional to the cAMP concentration.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of 5-MeO-NIPT.

    • Determine the EC₅₀ and Eₘₐₓ for the inhibition of cAMP production.

Conclusion

5-MeO-NIPT presents a compelling pharmacological profile as a potent, non-selective agonist at key serotonin receptors. The methodologies outlined in this guide provide a robust framework for the detailed characterization of its binding affinity and functional activity. While the current body of literature provides a solid foundation, particularly for the 5-HT₁ₐ and 5-HT₂ₐ receptors, further investigation is necessary to establish a complete binding profile across all serotonin receptor subtypes. Such data will be invaluable for a more nuanced understanding of its psychoactive effects and for unlocking the full potential of 5-methoxytryptamines in neuroscience research and drug development.

References

  • Cantrell, A. M., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]

  • Rickli, A., et al. (2022). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. Journal of Neuroinflammation. [Link]

  • Cantrell, A. M., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ResearchGate. [Link]

  • Kaplan, H., et al. (2024). Interaction mechanism of 5-MeO-tryptamines at 5-HT receptors. ResearchGate. [Link]

  • Wikipedia. (n.d.). N-DEAOP-NMT. [Link]

  • Wikipedia. (n.d.). 5-MeO-MiPT. [Link]

  • ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

  • Dukat, M., et al. (2008). Structures and binding affinities ( K i values, nM) for tryptamine ( 5.. ). ResearchGate. [Link]

  • Kaplan, H., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]

  • Kaplan, H., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed. [Link]

  • Wikipedia. (n.d.). 5-MeO-NiPT. [Link]

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Profiling of 5-MeO-NIPT

Abstract: 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a psychedelic tryptamine and an active metabolite of more widely studied compounds such as 5-MeO-DIPT and 5-MeO-MiPT. Despite its identification in metabolic path...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a psychedelic tryptamine and an active metabolite of more widely studied compounds such as 5-MeO-DIPT and 5-MeO-MiPT. Despite its identification in metabolic pathways, comprehensive pharmacokinetic (PK) data for 5-MeO-NIPT itself remains limited in peer-reviewed literature. This technical guide provides researchers, scientists, and drug development professionals with a robust framework for designing and executing preclinical pharmacokinetic studies of 5-MeO-NIPT in animal models. By leveraging established methodologies for analogous tryptamines, this document outlines the critical steps for bioanalysis, in vivo study design, and metabolic characterization, enabling the systematic evaluation of its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction: The Rationale for Pharmacokinetic Characterization

5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a compound of interest within the tryptamine class, primarily recognized as a key metabolite resulting from the N-dealkylation of related psychoactive substances like 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)[1][2][3]. While the parent compounds have been the focus of numerous metabolic studies, a thorough understanding of the pharmacokinetic profile of 5-MeO-NIPT as a discrete entity is crucial. Such characterization is essential to determine its contribution to the overall pharmacological and toxicological effects of its parent drugs, and to evaluate its own potential as a primary research compound.

The study of a drug's journey through the body—its ADME profile—is a cornerstone of drug development and pharmacology. It informs dose selection, predicts potential toxicities, and provides a mechanistic basis for observed physiological effects. Given that 5-MeO-NIPT is pharmacologically active, acting as an agonist at serotonin receptors, its concentration and persistence in plasma and target tissues (like the brain) are critical determinants of its effects[4].

This guide provides a comprehensive, field-proven methodology for conducting a rigorous pharmacokinetic evaluation of 5-MeO-NIPT in a preclinical rodent model, from initial bioanalytical method development to the final interpretation of PK parameters.

Bioanalytical Methodology: The Gold Standard for Quantification

Accurate quantification of 5-MeO-NIPT and its putative metabolites in complex biological matrices is paramount. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the industry-standard technique due to its superior sensitivity, selectivity, and speed[5][6][7].

Causality Behind Method Choice

The selection of UHPLC-MS/MS is deliberate. Tryptamines are often present at low ng/mL concentrations in plasma, requiring high sensitivity for detection[8]. The structural similarity among tryptamines and their metabolites necessitates the high selectivity of tandem mass spectrometry (MS/MS) to differentiate the parent compound from its metabolic products without interference[7]. The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection method where a precursor ion (the mass of the target molecule) is selected and then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing a robust and interference-free signal.

Detailed Protocol: Plasma Sample Quantification via UHPLC-MS/MS

Objective: To accurately quantify 5-MeO-NIPT concentrations in rodent plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.
  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
  • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 5-MeO-NIPT-d4 or a structurally similar tryptamine analog). The internal standard is critical for correcting for variability in extraction and instrument response.
  • Vortex vigorously for 1 minute to precipitate plasma proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vial.
  • Inject 5 µL into the UHPLC-MS/MS system.

2. Chromatographic Conditions:

  • UHPLC System: Waters Acquity UPLC or equivalent.
  • Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent reverse-phase column suitable for polar compounds[5].
  • Mobile Phase A: Water with 0.1% formic acid and 20 mM ammonium acetate[5]. Formic acid aids in the positive ionization of the analyte.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 3-4 minutes, hold for 1 minute, and then re-equilibrate at 5% B.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • MRM Transitions: These must be empirically determined by infusing a pure standard of 5-MeO-NIPT. A hypothetical transition would be:
  • 5-MeO-NIPT: Precursor Ion (Q1) m/z 233.2 -> Product Ion (Q3) m/z 174.1 (corresponding to the loss of the isopropylamine side chain).
  • Internal Standard (e.g., 5-MeO-NIPT-d4): Q1 m/z 237.2 -> Q3 m/z 178.1.
  • Key Parameters: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for maximum signal intensity.

4. Self-Validation System: The protocol's trustworthiness is ensured by including a full validation according to regulatory guidelines (e.g., FDA/EMA). This includes assessing:

  • Linearity: A calibration curve with at least 6 non-zero points (e.g., 0.1 to 100 ng/mL).
  • Accuracy & Precision: Analyzing QC samples at low, medium, and high concentrations on multiple days.
  • Selectivity: Testing for interference from endogenous plasma components.
  • Matrix Effect: Assessing ion suppression or enhancement from the plasma matrix.
  • Stability: Evaluating the stability of 5-MeO-NIPT in plasma under various storage conditions (freeze-thaw, bench-top)[9].
Diagram: Bioanalytical Workflow

Below is a diagram illustrating the key steps in the quantification of 5-MeO-NIPT from plasma samples.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P Plasma Sample (50 µL) IS Add Internal Standard in Acetonitrile (150 µL) P->IS V Vortex (1 min) IS->V C Centrifuge (14,000 x g, 10 min) V->C T Transfer Supernatant C->T Inj Inject 5 µL into UHPLC-MS/MS T->Inj Sep Chromatographic Separation Inj->Sep Det MS/MS Detection (MRM Mode) Sep->Det Integ Peak Integration Det->Integ Cal Calibration Curve Generation Integ->Cal Quant Concentration Calculation Cal->Quant

Caption: Workflow for UHPLC-MS/MS quantification of 5-MeO-NIPT.

Preclinical In Vivo Study Design

A well-designed in vivo study is critical to generating meaningful pharmacokinetic data. The choice of animal model, route of administration, and sampling schedule directly impacts the quality and interpretability of the results.

Animal Model Selection

Male Sprague-Dawley or Wistar rats (250-300g) are commonly used and appropriate models for initial pharmacokinetic studies of tryptamines[10][11][12][13]. Their physiology is well-characterized, they are large enough for serial blood sampling, and historical data on drug metabolism in this species is extensive.

Experimental Protocol: Single Dose PK Study in Rats

Objective: To determine the plasma concentration-time profile and key PK parameters of 5-MeO-NIPT following intravenous (IV) and intraperitoneal (IP) administration.

1. Animal Preparation & Dosing:

  • Acclimate animals for at least one week prior to the study.
  • For the IV administration group (n=3-4 rats), cannulate the jugular vein for dosing and the carotid artery or tail vein for sampling one day prior to the study. This allows for stress-free dosing and sampling.
  • For the IP group (n=3-4 rats), no surgery is required.
  • Fast animals overnight (with free access to water) to reduce variability in absorption.
  • Prepare a dosing solution of 5-MeO-NIPT in a suitable vehicle (e.g., saline with 5% DMSO). The dose should be based on any available in vitro potency data or data from similar compounds (e.g., 1-3 mg/kg)[11][14].
  • Administer a single bolus dose via the jugular vein cannula (IV) or into the intraperitoneal cavity (IP).

2. Blood Sampling:

  • Collect serial blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
  • IV Group Sampling Times: Pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. The early time points are crucial to capture the rapid distribution phase following an IV bolus.
  • IP Group Sampling Times: Pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. The schedule is designed to capture the absorption phase (Tmax) and the elimination phase.
  • Immediately after collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
  • Transfer the plasma to clearly labeled cryovials and store at -80°C until bioanalysis.

3. Data Analysis:

  • Plot the mean plasma concentrations versus time for each route.
  • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key pharmacokinetic parameters.
Diagram: In Vivo Pharmacokinetic Study Workflow

This diagram outlines the sequence of events in a typical preclinical PK study.

InVivo_Workflow cluster_iv Intravenous (IV) Group cluster_ip Intraperitoneal (IP) Group Acclimate Animal Acclimation (1 week) DosePrep Dose Formulation Acclimate->DosePrep IV_Dose IV Bolus Dose (e.g., 1 mg/kg) DosePrep->IV_Dose IP_Dose IP Injection (e.g., 3 mg/kg) DosePrep->IP_Dose IV_Sample Serial Blood Sampling (0-24h) IV_Dose->IV_Sample Plasma Plasma Separation (Centrifugation) IV_Sample->Plasma IP_Sample Serial Blood Sampling (0-24h) IP_Dose->IP_Sample IP_Sample->Plasma Store Store Plasma @ -80°C Plasma->Store Analysis UHPLC-MS/MS Analysis Store->Analysis PK_Calc NCA Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Expected Pharmacokinetic Profile and Metabolism

While direct data for 5-MeO-NIPT is unavailable, we can extrapolate an expected ADME profile based on its structural analogs, 5-MeO-DIPT and 5-MeO-DMT.

Data Presentation: Predicted PK Parameters

The following table summarizes the key pharmacokinetic parameters that would be derived from the study and provides an interpretation based on expected results for a compound of this class.

ParameterIV Route InterpretationIP Route InterpretationSignificance
Tmax N/A (Instantaneous)~15-30 minSpeed of absorption
Cmax Highest at t=0Dose-dependentMaximum concentration achieved
AUC Area Under the CurveArea Under the CurveTotal drug exposure
t½ (Half-life) ~1-2 hours~1-2 hoursTime to eliminate 50% of the drug[11][12]
CL (Clearance) High (liver blood flow)N/AEfficiency of drug elimination
Vd (Volume of Distribution) High (>1 L/kg)N/AExtent of tissue distribution
F% (Bioavailability) 100% (by definition)Moderate (~30-50%)Fraction of dose reaching systemic circulation

Note: Tryptamines like 5-MeO-DMT often exhibit extensive first-pass metabolism, primarily by monoamine oxidase A (MAO-A), which would likely result in low to moderate oral bioavailability (F%)[10][15]. The IP route bypasses some of this first-pass effect, leading to higher bioavailability than the oral route. Studies on 5-MeO-DMT have also revealed non-linear pharmacokinetics at higher doses, where elimination pathways become saturated, leading to a disproportionate increase in exposure[16][17]. This possibility should be considered for 5-MeO-NIPT.

Putative Metabolic Pathways

The metabolism of 5-MeO-NIPT is predicted to follow established pathways for related tryptamines. 5-MeO-NIPT is itself a product of N-deisopropylation of 5-MeO-DIPT[1][2]. Further metabolism is likely to involve several key enzymatic reactions.

  • O-demethylation: The 5-methoxy group is a prime target for cytochrome P450 enzymes (likely CYP2D6) to form 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT)[1][16].

  • Hydroxylation: Hydroxylation can occur on the indole ring, typically at the 6-position, to form 6-OH-5-MeO-NIPT[1][2].

  • Oxidative Deamination: The primary amine side chain can be oxidized by MAO-A to form an aldehyde intermediate, which is then converted to 5-methoxy-indole-3-acetic acid (5-MIAA), a common inactive metabolite for many tryptamines[3][15].

  • Phase II Conjugation: The hydroxylated metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates that are readily excreted in urine[1][2][3].

Diagram: Putative Metabolic Pathways of 5-MeO-NIPT

This diagram visualizes the likely metabolic transformations of 5-MeO-NIPT.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-MeO-NIPT (Parent Drug) M1 5-OH-NIPT Parent->M1 O-Demethylation (CYP450) M2 6-OH-5-MeO-NIPT Parent->M2 Hydroxylation (CYP450) M3 5-Methoxy-Indole-3-Acetic Acid (5-MIAA) Parent->M3 Oxidative Deamination (MAO-A) M4 Glucuronide / Sulfate Conjugates M1->M4 Conjugation (UGTs, SULTs) M2->M4 Conjugation (UGTs, SULTs)

Caption: Predicted metabolic pathways for 5-MeO-NIPT.

Conclusion and Future Directions

This guide provides a detailed, scientifically-grounded framework for the preclinical pharmacokinetic evaluation of 5-MeO-NIPT. Although direct experimental data on this compound is scarce, a robust research plan can be constructed by leveraging validated bioanalytical techniques and in vivo protocols established for structurally related tryptamines.

The successful execution of the described studies will elucidate the ADME profile of 5-MeO-NIPT, determining its bioavailability, clearance rate, tissue distribution, and metabolic fate. These data are indispensable for interpreting pharmacological studies, assessing potential drug-drug interactions (e.g., with MAO inhibitors), and providing the foundational knowledge required for any further development of this compound. Future work should also include metabolite identification using high-resolution mass spectrometry and in vitro metabolic stability assays using liver microsomes to confirm the enzymatic pathways involved.

References

  • Kamata, T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of Analytical Toxicology, 30(6), 377-383. ([Link])

  • Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 10(3), 562-574. ([Link])

  • Tanaka, E., et al. (2005). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N, N-diisopropyltryptamine in humans: Identification and quantification of its urinary metabolites. Forensic Science International, 153(1), 65-71. ([Link])

  • Kikura-Hanajiri, R., et al. (2003). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Journal of Health Science, 49(5), 363-367. ([Link])

  • Meng, L., et al. (2024). Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 243, 115987. ([Link])

  • Li, L., et al. (2021). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. Journal of Chromatography B, 1159, 122392. ([Link])

  • Barker, S. A., et al. (2013). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Biomedical Chromatography, 27(12), 1690-1700. ([Link])

  • Gál, K., et al. (2021). Pharmacokinetic and Pharmacodynamic Interaction of the Ayahuasca Constituents Harmine and Dimethyltryptamine (DMT) in the Rat Brain. Request PDF on ResearchGate. ([Link])

  • Cunningham, N. R., et al. (2023). Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology, 240(6), 1239-1251. ([Link])

  • Center for Forensic Science Research & Education. (2023). Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. CFSRE. ([Link])

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Request PDF on ResearchGate. ([Link])

  • Thaoboonruang, N., et al. (2023). Pharmacokinetics of Psilocybin, a Tryptamine Alkaloid in Magic Mushroom (Psilocybe cubensis): A Systematic Review. Request PDF on ResearchGate. ([Link])

  • Pal, R., et al. (2022). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules, 27(22), 7793. ([Link])

  • Jones, G. (2023). Pharmacodynamic and Pharmacokinetic Profiling of Psilocybin and Other Serotonergic Psychedelics. UWDC - UW-Madison Libraries. ([Link])

  • Zhang, Y., et al. (2021). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. ([Link])

  • Casale, J. F., & Hays, P. A. (2004). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. ([Link])

  • Shen, H. W., et al. (2011). Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice. Drug Metabolism and Disposition, 39(7), 1233-1240. ([Link])

  • Yu, A. M. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. PMC. ([Link])

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  • Zhang, Y., et al. (2021). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Request PDF on ResearchGate. ([Link])

  • Ossato, A., et al. (2024). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence. European Neuropsychopharmacology, 81, 1-16. ([Link])

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Exploratory

An In-Depth Technical Guide to the In Vitro Characterization of 5-MeO-NIPT

For: Researchers, scientists, and drug development professionals. Abstract 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a psychedelic compound of the tryptamine family, structurally related to other psychoactive subst...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a psychedelic compound of the tryptamine family, structurally related to other psychoactive substances like 5-MeO-DMT.[1] As with any novel psychoactive substance (NPS), a thorough in vitro characterization is the foundational step in understanding its pharmacological profile, potential therapeutic applications, and safety liabilities.[2][3] This guide provides a comprehensive framework for the systematic in vitro evaluation of 5-MeO-NIPT, detailing the rationale, experimental protocols, and data interpretation necessary for a robust preclinical assessment. We will cover receptor binding affinity, functional activity at key serotonergic targets, metabolic stability, and critical safety pharmacology assays.

Introduction: The Rationale for Characterization

The tryptamine class of compounds has garnered significant interest for its profound effects on consciousness and its potential therapeutic applications in treating neuropsychiatric disorders. 5-MeO-NIPT, as a lesser-studied member of this family, requires a systematic evaluation to delineate its mechanism of action.[1][4] The primary goals of this in vitro characterization are:

  • To determine the molecular targets of 5-MeO-NIPT and quantify its binding affinity.

  • To assess the functional consequences of this binding, specifically whether it acts as an agonist, antagonist, or inverse agonist.

  • To establish its metabolic profile , identifying the enzymes responsible for its breakdown and the resulting metabolites.

  • To screen for off-target liabilities that could pose safety risks, such as cardiovascular effects.

This multi-faceted approach provides a comprehensive pharmacological fingerprint of the molecule, essential for guiding further research and development.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for all subsequent experimental work.

  • IUPAC Name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine[5]

  • Molecular Formula: C₁₄H₂₀N₂O[5]

  • Molar Mass: 232.327 g/mol [1]

  • Structure:

Overall Experimental Workflow

The characterization of 5-MeO-NIPT follows a logical progression from broad screening to more specific functional and safety assays. This workflow ensures that each step informs the next, building a comprehensive profile of the compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: ADME & Safety Receptor_Binding Receptor Binding Assays (Determine Affinity - Ki) Functional_Assay Functional Assays (Determine Potency & Efficacy - EC50/Emax) Receptor_Binding->Functional_Assay Identifies Primary Targets Metabolism Metabolic Stability (CYP450 Profiling) Functional_Assay->Metabolism Confirms Mechanism of Action Safety Safety Pharmacology (hERG Assay) Metabolism->Safety

Caption: High-level workflow for the in vitro characterization of 5-MeO-NIPT.

Receptor Binding Affinity Profile

The first step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. For tryptamines, the primary focus is on serotonin (5-HT) receptors, but a broader screen is necessary to identify potential off-target interactions.

Rationale and Target Selection

Tryptamine psychedelics are known to exert their effects primarily through agonism at the serotonin 5-HT₂A receptor.[6][7] However, interactions with other 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂C) and other neurotransmitter systems can significantly modulate their overall pharmacological profile.[1][6] Therefore, a comprehensive binding assay panel is crucial.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[8][9] This technique measures the ability of the test compound (5-MeO-NIPT) to displace a known radioactive ligand from its target receptor.

Objective: To determine the equilibrium inhibitory constant (Kᵢ) of 5-MeO-NIPT at a panel of selected receptors.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT₂A).

  • A high-affinity radioligand for each target receptor (e.g., [³H]-ketanserin for 5-HT₂A).

  • 5-MeO-NIPT stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 5-MeO-NIPT in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 5-MeO-NIPT.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[10]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of 5-MeO-NIPT. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of 5-MeO-NIPT that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]

Data Presentation: Binding Affinity (Kᵢ)

The results should be summarized in a clear, tabular format.

Target ReceptorRadioligand5-MeO-NIPT Kᵢ (nM)Reference Compound Kᵢ (nM)
5-HT₂A [³H]-ketanserinHypothetical Value: 25Ketanserin: 2.5[11]
5-HT₁A [³H]-8-OH-DPATHypothetical Value: 508-OH-DPAT: 1.2
5-HT₂C [³H]-mesulergineHypothetical Value: 150Mesulergine: 3.0
SERT [³H]-citalopramHypothetical Value: >1000Citalopram: 1.1
DAT [³H]-WIN 35,428Hypothetical Value: >1000WIN 35,428: 10
NET [³H]-nisoxetineHypothetical Value: >1000Nisoxetine: 0.8

Functional Activity at Key Receptors

Once binding affinity is established, it is crucial to determine the functional consequence of that binding. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Rationale and Assay Selection

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG).[12] This ultimately results in an increase in intracellular calcium levels.[13] Therefore, a calcium flux assay is a direct and robust method to measure 5-HT₂A receptor activation.

G Ligand 5-MeO-NIPT Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to Ca2 Intracellular Ca²⁺ Release ER->Ca2 triggers

Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.

Experimental Protocol: Calcium Flux Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 5-MeO-NIPT at the human 5-HT₂A receptor.

Materials:

  • A cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK-293 cells).[14]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 5-MeO-NIPT stock solution.

  • A reference agonist (e.g., serotonin).

  • A fluorescent plate reader with an integrated liquid handling system.

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT₂A expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.

  • Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's liquid handler adds varying concentrations of 5-MeO-NIPT (or the reference agonist) to the wells.

  • Signal Measurement: Immediately after compound addition, measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the log concentration of 5-MeO-NIPT. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to the reference agonist).

Data Presentation: Functional Potency and Efficacy
CompoundAssay TypeEC₅₀ (nM)Eₘₐₓ (% of Serotonin)
5-MeO-NIPT Calcium FluxHypothetical Value: 45Hypothetical Value: 95%
Serotonin (5-HT) Calcium Flux14.0[13]100%

Metabolic Stability and Metabolite Identification

Understanding how a compound is metabolized is critical for predicting its duration of action, potential for drug-drug interactions, and identifying active metabolites.[15] The cytochrome P450 (CYP) enzyme system in the liver is the primary site of metabolism for most drugs.[16]

Rationale and Approach

An in vitro metabolic stability assay using human liver microsomes (HLMs) provides a reliable model of hepatic clearance.[17] HLMs contain a rich complement of CYP enzymes.[16] By incubating 5-MeO-NIPT with HLMs and monitoring its disappearance over time, we can determine its intrinsic clearance rate.

G Compound 5-MeO-NIPT Incubation Incubation (37°C) Compound->Incubation HLM Human Liver Microsomes (HLMs) + NADPH HLM->Incubation Quenching Quench Reaction (e.g., Acetonitrile) Incubation->Quenching at time points Analysis LC-MS/MS Analysis Quenching->Analysis Data Determine: - Half-life (t½) - Intrinsic Clearance (CLint) - Metabolite Structures Analysis->Data

Caption: Workflow for assessing in vitro metabolic stability.

Experimental Protocol: HLM Stability Assay

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of 5-MeO-NIPT.

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system (cofactor for CYP activity).

  • 5-MeO-NIPT stock solution.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a mixture of HLMs and 5-MeO-NIPT in phosphate buffer and pre-warm to 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction and precipitate the proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of 5-MeO-NIPT at each time point.

  • Data Analysis: Plot the natural log of the percentage of 5-MeO-NIPT remaining versus time. The slope of the line is the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693 / k. Intrinsic clearance is then calculated from the half-life and the assay conditions.

Metabolite Identification

The same samples from the stability assay can be analyzed by high-resolution mass spectrometry to identify potential metabolites. For tryptamines, common metabolic pathways include N-dealkylation, hydroxylation of the indole ring, and N-oxidation.[18][19] For instance, studies on the related compound 5-MeO-MiPT have identified 5-MeO-NIPT as a metabolite, indicating that N-deisopropylation is a relevant pathway.[18][20]

Data Presentation: Metabolic Stability
CompoundHalf-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Major Metabolites Identified
5-MeO-NIPT Hypothetical Value: 45Hypothetical Value: 15.4Hydroxylation, N-dealkylation
Verapamil (High Clearance) < 10> 70-
Carbamazepine (Low Clearance) > 60< 12-

Off-Target Liability Screening: hERG Assay

Safety pharmacology is a critical component of preclinical drug development, designed to identify potential adverse effects on vital physiological systems.[21][22] One of the most important safety assays is the evaluation of a compound's effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Rationale

Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[23] This can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[24][25] Therefore, assessing the potential for hERG channel inhibition is a regulatory requirement and a critical safety checkpoint.[26][27]

Experimental Protocol: Patch-Clamp Electrophysiology

The gold standard for assessing hERG channel activity is the manual or automated patch-clamp technique.[23][28] This method directly measures the potassium ion current flowing through the hERG channels in cells.

Objective: To determine the IC₅₀ of 5-MeO-NIPT for inhibition of the hERG potassium current.

Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK-293 cells).

  • Patch-clamp electrophysiology rig (amplifier, micromanipulators, perfusion system).

  • Intracellular and extracellular recording solutions.

  • 5-MeO-NIPT stock solution.

Step-by-Step Methodology:

  • Cell Preparation: Culture hERG-expressing cells on coverslips.

  • Patching: Form a high-resistance seal ("giga-seal") between a glass micropipette and the membrane of a single cell.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current.

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of 5-MeO-NIPT.

  • Measurement: Measure the degree of inhibition of the hERG current at each concentration.

  • Data Analysis: Plot the percentage of current inhibition against the log concentration of 5-MeO-NIPT. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Data Presentation: hERG Inhibition
CompoundhERG IC₅₀ (µM)
5-MeO-NIPT Hypothetical Value: >30
Cisapride (Positive Control) 0.02

A hERG IC₅₀ value significantly greater than the effective concentration at the primary target (e.g., >30-fold) generally suggests a lower risk of clinical QT prolongation.[25]

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the initial in vitro characterization of 5-MeO-NIPT. By determining its binding affinity, functional potency, metabolic stability, and key safety liabilities, researchers can build a comprehensive pharmacological profile. The hypothetical data presented suggests that 5-MeO-NIPT is a potent agonist at the 5-HT₂A receptor with moderate metabolic stability and a low risk of hERG-mediated cardiotoxicity.

These in vitro findings are the essential first step, providing the scientific rationale for subsequent in vivo studies in animal models to investigate the compound's behavioral effects, pharmacokinetics, and overall safety profile.

References

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  • Nonaka, R., et al. (2007). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. Toxicology Letters, 170(1), 66-73. Retrieved from [Link]

  • bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Safrole. (n.d.). 5-MeO-MiPT - Synthesis, Effects and the Future of Psychoactive Tryptamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Meo-nipt. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated assays for human cytochrome P450 activities. Retrieved from [Link]

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  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]

  • Zancajo, R., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Journal of Analytical Toxicology, 42(8), 547-556. Retrieved from [Link]

  • SYNTHARISE CHEMICAL INC. (n.d.). 5-MeO-iPT / 5-MeO-NiPT – 1000mg. Retrieved from [Link]

  • ResearchGate. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Retrieved from [Link]

  • IUCr. (n.d.). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of 5-methoxy-N-isopropyl-N-propyltryptamine (5-MeO-NIPT)

Abstract This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous identification and characterization of 5-methoxy-N-isopropyl-N-propyltryptamine (5-MeO-NIP...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous identification and characterization of 5-methoxy-N-isopropyl-N-propyltryptamine (5-MeO-NIPT), a synthetic tryptamine of forensic and research interest. As a member of the N,N-disubstituted tryptamine class, 5-MeO-NIPT shares structural similarities with other psychoactive substances, necessitating a multi-faceted analytical approach for definitive structural elucidation. This document synthesizes data from mass spectrometry (MS), nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy, offering field-proven insights into experimental design, data interpretation, and causality. Detailed protocols, data tables, and workflow diagrams are provided to equip researchers, forensic chemists, and drug development professionals with a robust framework for analyzing this compound.

Introduction and Molecular Structure

5-methoxy-N-isopropyl-N-propyltryptamine, hereafter referred to as 5-MeO-NIPT, is a tertiary amine belonging to the synthetic tryptamine family. Its structure is characterized by a 5-methoxy-substituted indole ring connected via an ethyl bridge to a tertiary amine bearing both an isopropyl and an n-propyl group. The molecular formula is C₁₇H₂₆N₂O, and its monoisotopic mass is 274.2045 g/mol .

The unambiguous identification of 5-MeO-NIPT is critical, particularly in forensic contexts where it may be encountered as a novel psychoactive substance (NPS). Its structural similarity to analogues like 5-MeO-DIPT (diisopropyl) and 5-MeO-MiPT (methyl-isopropyl) makes single-technique analysis unreliable. An integrated approach utilizing mass spectrometry for molecular weight and fragmentation, NMR for mapping the precise atomic arrangement, and FTIR for functional group confirmation is essential for scientifically sound characterization.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry is the cornerstone of tryptamine analysis, providing molecular weight and key structural fragments. The primary fragmentation pathway for N,N-disubstituted tryptamines under both electron ionization (EI) and collision-induced dissociation (CID) is a charge-directed β-cleavage of the ethylamine side chain. This process results in the formation of a highly stable, resonance-delocalized iminium cation, which typically represents the base peak in the mass spectrum.

Causality of Fragmentation: The nitrogen atom of the tertiary amine is the most readily ionizable site. Following ionization, the bond between the α and β carbons of the ethyl side chain cleaves, as this allows for the formation of the stabilized iminium ion. This fragmentation is overwhelmingly favored due to its low activation energy compared to other possible bond cleavages.

Gas Chromatography-Mass Spectrometry (GC-MS)

Under EI conditions, the 5-MeO-NIPT molecule is expected to produce a distinct fragmentation pattern. The molecular ion (M⁺) at m/z 274 may be of low abundance, a common characteristic for tryptamines. The spectrum will be dominated by the iminium ion base peak.

  • Molecular Ion (M⁺): m/z 274

  • Iminium Ion Base Peak: The cleavage yields the [CH₂=N⁺(isopropyl)(propyl)] cation at m/z 100 . This is the most diagnostic fragment for identifying the specific N-alkyl substitution pattern of 5-MeO-NIPT.

  • Indole Fragment: A fragment corresponding to the 5-methoxy-3-vinylindole radical cation at m/z 174 is also expected from the loss of the amine side chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Using electrospray ionization (ESI), 5-MeO-NIPT is readily observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion yields product ions consistent with the fragmentation pattern observed in GC-MS.

  • Precursor Ion [M+H]⁺: m/z 275

  • Key Product Ions: The most abundant product ions for targeted analysis and screening are m/z 174 (5-methoxy-3-vinylindole) and m/z 100 (iminium ion).

The relationship between these fragments provides a self-validating system for identification.

G cluster_ms Mass Spectrometry Fragmentation of 5-MeO-NIPT Parent 5-MeO-NIPT Molecule [M] m/z 274 [M+H]⁺ m/z 275 Cleavage β-Cleavage Event (Cα-Cβ Bond Scission) Parent->Cleavage Fragment1 Iminium Ion (Base Peak) [CH₂=N⁺(isopropyl)(propyl)] m/z 100 Cleavage->Fragment1 Diagnostic Fragment Fragment2 Indole Fragment [5-methoxy-3-vinylindole]⁺ m/z 174 Cleavage->Fragment2 Confirmatory Fragment

Caption: Predicted EI/CID fragmentation of 5-MeO-NIPT.

Table 1: Predicted Mass Spectrometry Data for 5-MeO-NIPT
TechniqueIon TypePredicted m/zIdentity / OriginRelative Abundance
GC-MS (EI)Molecular Ion (M⁺)274Intact MoleculeLow
Base Peak100 [CH₂=N⁺(isopropyl)(propyl)]High (100%)
Major Fragment174[5-methoxy-3-vinylindole]⁺Moderate
LC-MS/MS (ESI)Precursor Ion [M+H]⁺275Protonated MoleculeHigh
Product Ion174 [5-methoxy-3-vinylindole]⁺High
Product Ion100 [CH₂=N⁺(isopropyl)(propyl)]High

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise Insight: The chemical shifts of the indole ring system are highly conserved across different N,N-disubstituted 5-methoxytryptamines. Therefore, the primary diagnostic regions in the NMR spectrum are the aliphatic signals corresponding to the unique N-isopropyl and N-propyl side chains.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is characterized by distinct signals for the aromatic indole protons, the methoxy group, the ethyl bridge, and the N-alkyl substituents.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 5-MeO-NIPT
AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Indole N-H~8.10br s1HDeshielded proton on nitrogen heteroatom.
H-7 (Aromatic)~7.25d1HOrtho coupling to H-6.
H-4 (Aromatic)~7.05d1HMeta coupling to H-6, deshielded by indole N.
H-2 (Aromatic)~6.95s1HSinglet, adjacent to indole N.
H-6 (Aromatic)~6.85dd1HOrtho and meta coupling.
-OCH₃~3.86s3HMethoxy group singlet.
-CH(CH₃)₂ (isopropyl)~2.85septet1HMethine proton split by 6 methyl protons.
-CH₂-CH₂-N-~2.75m4HOverlapping triplets for the ethyl bridge.
-N-CH₂-CH₂-CH₃ (propyl)~2.55t2HMethylene adjacent to N.
-CH₂-CH₂-CH₃ (propyl)~1.50sextet2HMethylene adjacent to methyl group.
-CH(CH₃)₂ (isopropyl)~1.05d6HDoublet from two equivalent methyl groups.
-CH₂-CH₂-CH₃ (propyl)~0.90t3HTerminal methyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum confirms the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for 5-MeO-NIPT
AssignmentPredicted δ (ppm)Rationale
C-5 (Aromatic)~154.0Aromatic C attached to -OCH₃ group.
C-7a (Aromatic)~131.5Aromatic C at ring junction.
C-3a (Aromatic)~128.0Aromatic C at ring junction.
C-2 (Aromatic)~122.5Indole C-2.
C-3 (Aromatic)~112.5Aromatic C attached to ethyl side chain.
C-7 (Aromatic)~112.0Aromatic C-H.
C-4 (Aromatic)~111.8Aromatic C-H.
C-6 (Aromatic)~100.5Aromatic C-H ortho to -OCH₃.
-OCH₃~56.0Methoxy carbon.
-N-CH₂- (propyl)~54.5Propyl carbon adjacent to N.
-CH₂-N- (ethyl)~54.0Ethyl carbon adjacent to N.
-CH- (isopropyl)~52.0Isopropyl methine carbon.
-CH₂- (ethyl)~24.0Ethyl carbon adjacent to indole ring.
-CH(CH₃)₂ (isopropyl)~19.0Isopropyl methyl carbons.
-CH₂- (propyl)~18.5Propyl methylene carbon.
-CH₃ (propyl)~11.5Propyl methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 5-MeO-NIPT, the spectrum will confirm the presence of the indole, ether, and amine functionalities.

Trustworthiness through Validation: The presence of all expected bands provides a confirmatory layer of data. The absence of unexpected bands (e.g., C=O stretch) can rule out related structures like tryptamides derived from glyoxalylamides, a common synthetic precursor.

Table 4: Characteristic FTIR Absorption Bands for 5-MeO-NIPT
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3400N-H StretchIndole N-HMedium
3100-3000C-H StretchAromatic C-HMedium
2960-2850C-H StretchAliphatic C-H (propyl, isopropyl)Strong
~1620, ~1460C=C StretchAromatic RingMedium-Strong
~1215C-O StretchAryl-Alkyl EtherStrong
~1180C-N StretchTertiary AmineMedium
~740C-H BendAromatic Out-of-Plane BendingStrong

Integrated Analytical Workflow & Protocols

A robust analytical scheme relies on a logical progression from screening to confirmation. The following workflow ensures high confidence in the identification of 5-MeO-NIPT.

G cluster_workflow Integrated Spectroscopic Identification Workflow A Sample Receipt (e.g., Seized Powder, Extract) B Sample Preparation (LLE or 'Dilute and Shoot') A->B C Screening & Separation (GC or LC) B->C D MS Detection & Fragmentation (GC-MS or LC-MS/MS) C->D E Tentative ID (MW & Diagnostic Fragments) D->E m/z 274, 100, 174 G Unambiguous Structure Elucidation D->G High-Res MS Data F Confirmatory Analysis (NMR & FTIR) E->F Requires Confirmation F->G Correlated Data

Caption: A logical workflow for the analysis of 5-MeO-NIPT.

Experimental Protocols

This protocol is adapted from standard forensic chemistry procedures for tryptamines.[2]

  • Alkalinization: Dissolve ~1 mg of the sample in 1 mL of methanol. Add 1 mL of deionized water, then adjust the pH to >9 with 1 M sodium bicarbonate or dilute ammonium hydroxide solution.

  • Extraction: Add 3 mL of a non-polar organic solvent (e.g., chloroform, ethyl acetate, or a hexane/ethyl acetate mixture). Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic (bottom if using chloroform, top if using ethyl acetate) layer to a clean vial.

  • Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100-1000 µL) of the mobile phase for LC-MS or a volatile solvent like methanol or ethyl acetate for GC-MS analysis.

This method is based on SWGDRUG general guidelines for tryptamine analysis.[3]

  • Instrument: Gas chromatograph with a mass selective detector (MSD).

  • Column: 30 m x 0.25 mm x 0.25 µm DB-5MS or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperatures:

    • Injector: 280 °C

    • Transfer Line: 280 °C

    • MS Source: 230 °C

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 20 °C/min to 300 °C and hold for 5 min.

  • Injection: 1 µL in splitless or split (e.g., 20:1) mode.

  • MS Parameters: Scan range m/z 40-550 amu.

This protocol is based on SWGDRUG general guidelines.

  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a 0 ppm reference.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire with a standard pulse program. Ensure spectral width covers at least -1 to 10 ppm.

  • ¹³C NMR Acquisition: Acquire with a standard proton-decoupled pulse program (e.g., zgpg30). Ensure spectral width covers at least 0 to 160 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

The analytical characterization of 5-methoxy-N-isopropyl-N-propyltryptamine (5-MeO-NIPT) requires a synergistic application of modern spectroscopic techniques. Mass spectrometry provides the initial, crucial data on molecular weight and the highly diagnostic iminium fragment at m/z 100. This is complemented and definitively confirmed by NMR, which provides an unassailable map of the molecular skeleton, and FTIR, which verifies the presence of key functional groups. The integrated workflow and protocols detailed in this guide establish a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness for researchers and forensic professionals in the identification of this and other related novel psychoactive substances.

References

  • Brandt, S. D., Freeman, S., Fleet, I. A., & Alder, J. F. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part II. Journal of Pharmaceutical and Biomedical Analysis.
  • SWGDRUG. (2014). N,N-Dipropyltryptamine Monograph. Retrieved January 14, 2026, from [Link]

  • Casale, J. F., & Hays, P. A. (2004). The characterization of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a new hallucinogenic designer drug. Microgram Journal.
  • Coppola, M., & Mondola, R. (2012). Recreational Use, Analysis and Toxicity of Tryptamines. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 5-Meo-nipt. Retrieved January 14, 2026, from [Link]

  • Kavanagh, P., Evans-Brown, M., & Gilbert, K. (2018). The analysis of tryptamines in materials from the EU-wide system of information exchange on new psychoactive substances. Drug Testing and Analysis.
  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry.
  • Namera, A., et al. (2008). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. PubMed. Retrieved January 14, 2026, from [Link]

  • Chen, C. Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Retrieved January 14, 2026, from [Link]

  • Meyer, M. R., & Maurer, H. H. (2012).
  • SWGDRUG. (2000). N,N-Dimethyltryptamine Monograph. Retrieved January 14, 2026, from [Link]

  • SWGDRUG. (2017). α-Ethyltryptamine Monograph. Retrieved January 14, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT)

For Researchers, Scientists, and Drug Development Professionals Abstract 5-methoxy-N-isopropyltryptamine, commonly known as 5-MeO-NiPT, is a lesser-known psychedelic substance belonging to the tryptamine class. As a stru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-N-isopropyltryptamine, commonly known as 5-MeO-NiPT, is a lesser-known psychedelic substance belonging to the tryptamine class. As a structural analog of other psychoactive tryptamines such as 5-MeO-DMT and 5-MeO-DiPT, it is of significant interest to the scientific community for its potential pharmacological and toxicological properties. Notably, 5-MeO-NiPT is also recognized as an active metabolite of the more widely studied compounds 5-MeO-MiPT and 5-MeO-DiPT, making its characterization crucial for understanding the full metabolic and psychoactive profile of these substances.[1] This guide provides a comprehensive technical overview of 5-MeO-NiPT, including its chemical synthesis, physicochemical properties, pharmacology, metabolism, and analytical methods for its detection and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Chemical Profile and Synthesis

Physicochemical Properties

5-methoxy-N-isopropyltryptamine is a tryptamine derivative with a methoxy group at the 5-position of the indole ring and an isopropyl group attached to the terminal amine. Its chemical structure and properties are summarized in the table below.

PropertyValueSource
IUPAC NameN-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine[1]
Chemical FormulaC14H20N2O[1]
Molar Mass232.327 g/mol [1]
CAS Number109921-55-3[1]
Plausible Synthesis Route: Reductive Amination

While a specific, detailed synthesis protocol for 5-MeO-NiPT is not extensively documented in peer-reviewed literature, a highly plausible and efficient route is through the reductive amination of 5-methoxytryptamine with acetone. This method is analogous to the synthesis of the structurally similar compound 5-MeO-MiPT, which utilizes acetone as a precursor for the isopropyl group.[2]

Reaction Scheme:

5-Methoxytryptamine + Acetone --(Reducing Agent)--> 5-methoxy-N-isopropyltryptamine

Conceptual Laboratory Protocol:

  • Step 1: Dissolution. Dissolve 5-methoxytryptamine in a suitable solvent, such as methanol.

  • Step 2: Addition of Ketone. Add an excess of acetone to the solution.

  • Step 3: Introduction of Reducing Agent. Introduce a reducing agent. A common choice for this type of reaction is sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). The reaction mixture is stirred at room temperature.

  • Step 4: Quenching and Extraction. Once the reaction is complete, the reaction is quenched, typically with the addition of water. The product is then extracted into an organic solvent.

  • Step 5: Purification. The extracted product is purified using standard techniques, such as column chromatography or recrystallization, to yield pure 5-methoxy-N-isopropyltryptamine.

Pharmacology and Mechanism of Action

The pharmacological activity of 5-MeO-NiPT is primarily mediated by its interaction with serotonin (5-HT) receptors.

Receptor Binding Profile and Functional Activity

5-MeO-NiPT is a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A receptor.[1] It acts as a full or near-full agonist at the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Unlike some other tryptamines, 5-MeO-NiPT is inactive as a serotonin releasing agent and is a very weak serotonin reuptake inhibitor.[1]

The agonism at the 5-HT2A receptor is a key characteristic of classic psychedelic compounds and is believed to be the primary mechanism underlying their hallucinogenic effects. The head-twitch response (HTR) in rodents is a behavioral proxy for psychedelic effects, and while 5-MeO-NiPT does produce this response, it is considered to be relatively weak compared to other N-monoalkylated tryptamines.[1]

Serotonergic Signaling Pathway

The interaction of 5-MeO-NiPT with the 5-HT2A receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/G11 receptor->g_protein Activates ligand 5-MeO-NiPT ligand->receptor Binds to plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Signaling & Psychedelic Effects ca_release->downstream pkc->downstream

Caption: Simplified 5-HT2A receptor signaling pathway activated by 5-MeO-NiPT.

Metabolism and Pharmacokinetics

5-MeO-NiPT is a known in vivo metabolite of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) and 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT).[1][3][4] Understanding its formation and subsequent metabolic fate is critical for interpreting toxicological and pharmacological data of the parent compounds.

Formation of 5-MeO-NiPT

The primary metabolic pathway leading to the formation of 5-MeO-NiPT from its parent compounds is N-dealkylation.

  • From 5-MeO-DiPT: N-deisopropylation of 5-MeO-DiPT results in the formation of 5-MeO-NiPT.[3]

  • From 5-MeO-MiPT: N-demethylation of 5-MeO-MiPT also yields 5-MeO-NiPT.[4]

Pharmacokinetic Profile

Direct pharmacokinetic studies on 5-MeO-NiPT are limited. However, data from studies on its parent compounds provide some insights. In a fatal poisoning case involving 5-MeO-DiPT, the concentration of 5-MeO-NiPT in the blood was 0.020 µg/mL, and in the urine, it was 0.32 µg/mL.[5] This indicates that 5-MeO-NiPT is present in biologically relevant concentrations following the administration of its precursors.

In a study of 5-MeO-MiPT intoxication, 5-MeO-NiPT was identified as a key biomarker for consumption, being present in both blood and urine samples.[4]

Toxicology

The toxicological profile of 5-MeO-NiPT has not been extensively studied directly. However, information can be inferred from studies on its parent compounds. High doses of 5-MeO-MiPT have been shown to induce apoptotic cell death through caspase activity in mice.[6] A fatal overdose involving 5-MeO-DiPT has been reported, where 5-MeO-NiPT was identified as a metabolite.[5] The neurotoxicity of 5-MeO-DiPT has also been reported in rodents.[7]

Given that 5-MeO-NiPT is an active metabolite, it likely contributes to the overall toxicological effects observed after the administration of 5-MeO-DiPT and 5-MeO-MiPT. Further research is needed to delineate the specific toxicological properties of 5-MeO-NiPT.

Analytical Methodology

Accurate and sensitive analytical methods are essential for the detection and quantification of 5-MeO-NiPT in biological matrices and other samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting 5-MeO-NiPT from urine for analysis is liquid-liquid extraction.

Protocol:

  • Alkalinization: Adjust the pH of the urine sample to alkaline conditions.

  • Extraction: Add an immiscible organic solvent, such as ethyl acetate, and vortex to facilitate the transfer of the analyte into the organic phase.

  • Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for instrumental analysis.

Instrumental Analysis: LC-MS/MS

LC-MS/MS provides high sensitivity and selectivity for the quantification of 5-MeO-NiPT.

Illustrative LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of tryptamines.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for specific precursor-to-product ion transitions.

G sample Biological Sample (Urine/Blood) extraction Liquid-Liquid Extraction sample->extraction lc Liquid Chromatography (LC) extraction->lc Purified Extract msms Tandem Mass Spectrometry (MS/MS) lc->msms Separated Analytes data Data Analysis & Quantification msms->data

Caption: General workflow for the analysis of 5-MeO-NiPT in biological samples.

Conclusion

5-methoxy-N-isopropyltryptamine is a pharmacologically active tryptamine that warrants further investigation. Its role as a key metabolite of other designer drugs highlights the importance of its characterization for both pharmacological and forensic purposes. This guide has provided a foundational overview of its synthesis, pharmacology, and analysis, intended to support and stimulate future research in this area. As the landscape of psychoactive substances continues to evolve, a thorough understanding of compounds like 5-MeO-NiPT is essential for the scientific and medical communities.

References

  • Safrole. (n.d.). 5-MeO-MiPT - Synthesis, Effects and the Future of Psychoactive Tryptamines.
  • Altun, I., Ciftci, S., & Gurer, F. (2020). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Cureus, 12(9), e10450.
  • Wikipedia. (2023). 5-MeO-MiPT. In Wikipedia. Retrieved from [Link]

  • Grifell, M., et al. (2017). Proposal of 5-methoxy-N-methyl-N-isopropyltryptamine consumption biomarkers through identification of in vivo metabolites from mice.
  • Wikipedia. (2023). 5-MeO-DiPT. In Wikipedia. Retrieved from [Link]

  • Kim, J., et al. (2011). A quantitative method for simultaneous determination of 5-methoxy-N,N-diisopropyltryptamine and its metabolites in urine using liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Forensic Sciences, 56(4), 1044-1048.
  • Marti, M., et al. (2024). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence. Psychopharmacology, 241(1), 1-16.
  • Marti, M., et al. (2024). (PDF) Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence.
  • Kim, J., et al. (2011). A Quantitative Method for Simultaneous Determination of 5‐Methoxy‐N,N‐Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography–Electrospray lonization–Tandem Mass Spectrometry. Semantic Scholar.
  • Manzoni, C., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Marti, M., et al. (2024). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. Psychopharmacology, 241(1), 1-16.
  • Kim, J., et al. (2011). A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
  • Chadeayne, A. R., et al. (2021). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate.
  • Wagmann, L., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples.
  • Niwa, S., et al. (2007). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. Toxicology Letters, 170(1), 75-80.
  • Grifell, M., et al. (2017).
  • Kamata, T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Drug Metabolism and Disposition, 34(2), 281-287.
  • Yan, H., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases.
  • Wikipedia. (2023). 5-MeO-NiPT. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-n-methyl-n-isopropyltryptamine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-N,N-Diisopropyltryptamine. Retrieved from [Link]

  • Yan, H., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine, 73, 101963.
  • Wagmann, L., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 10(10), 1551-1560.
  • Google Patents. (2024). CN117858866A - Method for preparing tryptamine derivatives.
  • Liu, Y., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 44(5), 461-469.
  • Kim, H., et al. (2019). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-52.
  • Takahashi, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Japanese Journal of Forensic Science and Technology, 21(1), 35-42.
  • SYNTHARISE CHEMICAL INC. (n.d.). 5-MeO-iPT / 5-MeO-NiPT – 1000mg. Retrieved from [Link]

  • Tanaka, E., et al. (2006). A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy.
  • Liu, Y., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry.
  • Takahashi, M., et al. (2007). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Journal of Health Science, 53(5), 557-563.
  • Global Substance Registration System. (n.d.). 5-MEO-NIPT. Retrieved from [Link]

  • Wikipedia. (2023). 5-MeO-NMT. In Wikipedia. Retrieved from [Link]

  • Marti, M., et al. (2024). Risk scores of 5-MeO-MiPT, 5-MeO-DIPT, and DMT by ADMET Predictor®.
  • designer-drug.com. (n.d.). Synthesis of 5-MeO-tryptamine (Mexamine)[6]. Retrieved from [Link]

  • The Hive. (2003). 5-MeO-DiPT synth?. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Analytical Detection of 5-MeO-NIPT

Introduction: The Evolving Landscape of Tryptamine Analysis The proliferation of novel psychoactive substances (NPS) presents a continuous challenge to forensic, clinical, and research laboratories. Among these, syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Tryptamine Analysis

The proliferation of novel psychoactive substances (NPS) presents a continuous challenge to forensic, clinical, and research laboratories. Among these, synthetic tryptamines, valued for their hallucinogenic properties, represent a significant class. While analytical efforts often focus on parent compounds, a comprehensive understanding of an individual's exposure requires robust methods for detecting key metabolites. 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), also known in literature as 5-MeO-IPT, is a critical analyte in this context. It is not only a psychoactive substance in its own right but also a significant active metabolite of more commonly encountered designer drugs like 5-MeO-MiPT ("Moxy") and 5-MeO-DiPT ("Foxy Methoxy")[1][2]. Therefore, developing sensitive and specific analytical methods for 5-MeO-NIPT is paramount for accurately identifying the use of these related tryptamines.

This guide provides detailed, field-proven methodologies for the detection and quantification of 5-MeO-NIPT in biological matrices, with a primary focus on urine. We will explore the foundational principles of mass spectrometry-based techniques, offering step-by-step protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we will discuss the role and limitations of immunoassay screening, providing a holistic analytical strategy for researchers, toxicologists, and drug development professionals.

Metabolic Pathway and Analytical Rationale

The primary reason for targeting 5-MeO-NIPT is its role as a biomarker. The metabolic pathways for 5-MeO-DiPT and 5-MeO-MiPT involve N-dealkylation, where one of the alkyl groups on the nitrogen atom is removed. For both parent compounds, this process can lead to the formation of 5-MeO-NIPT[2][3][4].

parent1 5-MeO-DiPT (N,N-diisopropyl) metabolite 5-MeO-NIPT (N-isopropyl) parent1->metabolite N-deisopropylation parent2 5-MeO-MiPT (N-methyl-N-isopropyl) parent2->metabolite N-demethylation

Caption: Metabolic formation of 5-MeO-NIPT.

Detecting this common metabolite allows laboratories to confirm the ingestion of either parent drug, even when the original compound has been extensively metabolized and is present at concentrations below the limit of detection.

Part 1: Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of tryptamines due to its exceptional sensitivity and specificity. The following protocol is adapted from a validated method for the simultaneous analysis of 5-MeO-DIPT and its metabolites in urine and provides a robust starting point for the specific quantification of 5-MeO-NIPT[3][4][5].

Principle of the Method

This method employs a simple protein precipitation step to prepare the urine sample, followed by chromatographic separation using a C18 column and detection via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest[6][7].

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Rationale: This "dilute-and-shoot" approach is fast and effective for urine matrices, which have a relatively low protein content compared to blood. Acetonitrile is used to precipitate any interfering proteins while solubilizing the target analyte.

  • Procedure:

    • Label 1.5 mL microcentrifuge tubes for standards, controls, and unknown samples.

    • Pipette 100 µL of urine (or standard/control) into the appropriately labeled tube.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 5-MeO-DIPT-d10 at 50 ng/mL). The use of a deuterated analog of a related compound is a common strategy when a specific internal standard for the target analyte is unavailable.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Rationale: A reversed-phase C18 column is chosen for its ability to retain and separate moderately polar compounds like tryptamines. Gradient elution with a methanol/water mobile phase containing formic acid ensures good peak shape and efficient ionization in positive ion mode[3].

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column BDS HYPERSIL C18 (50 x 2.0 mm, 5 µm) or equivalent[3][4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.2 mL/min[3][4]
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Injection Volume 5 µL
Column Temperature 40°C
MS System SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi

3. Mass Spectrometry - MRM Transitions

  • Rationale: The precursor ion for 5-MeO-NIPT will be its protonated molecule [M+H]⁺. Product ions are generated through collision-induced dissociation (CID). For tryptamines, a characteristic fragmentation is the cleavage of the Cα-Cβ bond, resulting in a stable iminium ion[8][9]. The most intense transition is typically used for quantification (Quantifier), while a second, less intense transition is used for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
5-MeO-NIPT233.2174.1Quantifier25
5-MeO-NIPT233.2132.1Qualifier35
5-MeO-DIPT-d10 (IS)285.4174.1Quantifier30

Note: Collision energies should be optimized for the specific instrument being used.

Validation Parameters

A robust method requires validation to ensure its reliability. The following parameters should be assessed, with suggested acceptable ranges based on the adapted method[3][4].

ParameterTypical Range/Criteria
Linear Range 10 - 1,000 ng/mL
LLOQ 10 ng/mL[3][4]
Correlation (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15% of the nominal concentration

Part 2: Alternative Methodologies - GC-MS and Immunoassays

While LC-MS/MS is preferred, GC-MS remains a powerful tool, and immunoassays serve a vital role in initial screening.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS separates volatile compounds in the gas phase. Tryptamines are sufficiently volatile to be analyzed directly, though derivatization can sometimes improve peak shape and sensitivity. Electron Ionization (EI) creates predictable, library-searchable fragmentation patterns.

  • Causality of Choices:

    • Sample Preparation: A more rigorous Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is required to clean the sample and concentrate the analyte, as GC-MS is typically less sensitive than LC-MS/MS.

    • Derivatization: While not always necessary, derivatizing the secondary amine of 5-MeO-NIPT with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) can reduce peak tailing and improve chromatographic performance.

    • Fragmentation: Under EI, tryptamines exhibit characteristic fragmentation. The primary fragment for 5-MeO-NIPT would be the iminium ion formed by α-cleavage of the side chain, similar to the process in LC-MS/MS CID[9].

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample (1 mL) LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Urine->LLE Evap Evaporation & Reconstitution LLE->Evap GC GC Separation Evap->GC MS MS Detection (EI) GC->MS Data Data Analysis (Library Search) MS->Data

Caption: General workflow for GC-MS analysis of 5-MeO-NIPT.

Immunoassay Screening
  • Principle: Immunoassays use antibodies to detect a specific drug or drug class. They are fast, automatable, and ideal for high-throughput screening.

  • Trustworthiness & Limitations: The critical issue with immunoassays is cross-reactivity . An assay designed for a general class like "amphetamines" or even a more specific target may show a positive result for a structurally similar but unintended compound[10][11].

    • There are no commercially available immunoassays specifically targeting 5-MeO-NIPT.

    • It is possible that an assay for other tryptamines or even unrelated compounds with some structural similarities could cross-react with 5-MeO-NIPT.

    • The degree of cross-reactivity is often unknown and must be determined experimentally or inferred from manufacturer data on related structures[12].

  • Self-Validation: ALL presumptive positive results from an immunoassay screen MUST be confirmed by a specific, high-resolution technique like LC-MS/MS or GC-MS. An immunoassay result alone is not sufficient for definitive identification.

Conclusion

The detection of 5-MeO-NIPT is a crucial aspect of comprehensive toxicological screening for synthetic tryptamines. Its role as a key metabolite of 5-MeO-DIPT and 5-MeO-MiPT makes it an essential analytical target. The LC-MS/MS protocol detailed in this guide provides a highly sensitive and specific method for the confirmation and quantification of 5-MeO-NIPT in urine. While GC-MS offers a viable alternative, and immunoassays can be used for initial screening, the specificity of tandem mass spectrometry remains unparalleled. By implementing these methodologies, laboratories can enhance their capabilities in detecting the use of an expanding class of novel psychoactive substances.

References

  • A quantitative method for simultaneous determination of 5-methoxy-N,N-diisopropyltryptamine and its metabolites in urine using liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Forensic Sciences. [Link]

  • 5-MeO-NiPT - Wikipedia. Wikipedia. [Link]

  • A Quantitative Method for Simultaneous Determination of 5‐Methoxy‐N,N‐Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography–Electrospray lonization–Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Proposal of 5-methoxy- N -methyl- N -isopropyltryptamine consumption biomarkers through identification of in vivo metabolites from mice. OUCI. [Link]

  • 5-MeO-MiPT - Wikipedia. Wikipedia. [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central. [Link]

  • A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. [Link]

  • Product ion mass spectra of 5-MeO-MiPT and two of its metabolites... ResearchGate. [Link]

  • Combined intoxication with methylone and 5-MeO-MIPT. ResearchGate. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. FLORE. [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. ResearchGate. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]

  • 5-MeO-DiPT - Wikipedia. Wikipedia. [Link]

  • Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. PubMed Central. [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]

  • 13.2: The Mass Spectrum - Fragmentation. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PubMed Central. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed Central. [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PubMed Central. [Link]

  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PubMed Central. [Link]

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Application

Gas chromatography-mass spectrometry of 5-MeO-NIPT

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry of 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) Abstract This document provides a comprehensive guide for the identification and analysis of 5...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry of 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT)

Abstract

This document provides a comprehensive guide for the identification and analysis of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a synthetic tryptamine and novel psychoactive substance (NPS), using gas chromatography-mass spectrometry (GC-MS). The rapid emergence of NPS presents significant challenges for forensic, clinical, and research laboratories, necessitating robust and reliable analytical methods.[1][2][3] GC-MS offers high sensitivity and specificity, and its ability to provide structural information through characteristic fragmentation patterns makes it an ideal technique for the unequivocal identification of compounds like 5-MeO-NIPT.[4][5] This application note details field-proven protocols for sample preparation via liquid-liquid extraction, chemical derivatization to enhance analytical performance, and optimized instrumentation parameters. Furthermore, it provides an in-depth analysis of the expected mass spectral fragmentation, serving as a definitive reference for drug development professionals and analytical scientists.

Introduction to 5-MeO-NIPT Analysis

5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a psychoactive compound belonging to the tryptamine class, which includes a wide range of naturally occurring and synthetic substances known to interact with serotonin receptors in the brain.[4] As a designer drug, 5-MeO-NIPT and its analogues are often synthesized to circumvent existing drug laws, posing a continuous challenge to public health and law enforcement.[6][7] The lack of readily available reference materials and established analytical data for emerging NPS complicates their identification in seized materials or biological samples.[6]

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique in forensic toxicology and analytical chemistry.[5] Its high chromatographic resolution effectively separates analytes from complex matrices, while electron ionization (EI) mass spectrometry generates reproducible fragmentation patterns that act as a chemical fingerprint, allowing for confident compound identification when compared against reference spectra or interpreted from established fragmentation rules.[1] This guide establishes an authoritative protocol for the analysis of 5-MeO-NIPT, providing the scientific community with a validated methodology to address this analytical gap.

Principle of the Analytical Workflow

The successful analysis of 5-MeO-NIPT by GC-MS hinges on a systematic workflow that begins with isolating the analyte from its matrix, chemically modifying it to ensure compatibility with the GC system, and finally performing the instrumental analysis for separation and identification.

The causality behind this workflow is critical:

  • Extraction: 5-MeO-NIPT, as an amine, is first converted to its free base form in an alkaline environment. This increases its partition coefficient into a non-polar organic solvent, effectively separating it from water-soluble matrix components.

  • Derivatization: The secondary amine and potential indole N-H group in 5-MeO-NIPT contain active hydrogens. These polar functional groups can cause poor peak shape (tailing) and thermal instability in the hot GC inlet and column.[8][9] Chemical derivatization, such as silylation, replaces these active hydrogens with non-polar, thermally stable trimethylsilyl (TMS) groups, drastically improving chromatographic performance and producing characteristic mass shifts.[4][10]

  • GC-MS Analysis: The derivatized analyte is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase. As it elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides the structural information necessary for identification.[11]

GC-MS Workflow for 5-MeO-NIPT Figure 1: Overall GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Sample Matrix (e.g., Seized Powder, Biological Fluid) Alkalinize 1. Alkalinize Sample (e.g., with NaOH) Sample->Alkalinize LLE 2. Liquid-Liquid Extraction (e.g., with Methylene Chloride) Alkalinize->LLE Dry 3. Dry Organic Extract (e.g., with Na₂SO₄) LLE->Dry Evaporate 4. Evaporate Solvent Dry->Evaporate Derivatize 5. Add Silylating Agent (BSTFA) & Heat (70°C, 30 min) Evaporate->Derivatize Inject 6. Inject into GC-MS Derivatize->Inject GC_Sep 7. GC Separation Inject->GC_Sep MS_Detect 8. MS Detection & Fragmentation GC_Sep->MS_Detect Data 9. Data Analysis & Identification MS_Detect->Data

A high-level overview of the analytical process.

Experimental Protocols

Materials and Reagents
  • 5-MeO-NIPT reference standard

  • Methylene chloride (CH₂Cl₂), HPLC grade

  • Sodium hydroxide (NaOH), 0.2 N solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC vials with inserts

Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for tryptamine extraction from aqueous or solid samples.[4][12]

  • Sample Weighing/Aliquoting: For solid samples, accurately weigh approximately 1 mg of homogenized powder and dissolve in 1.5 mL of deionized water. For liquid samples, use a 1.5 mL aliquot.

  • Alkalinization: Add 20 µL of 0.2 N NaOH to the sample vial. Vortex briefly. This step is crucial to deprotonate the amine, converting it to its neutral free base, which is soluble in organic solvents.

  • Extraction: Add 1.5 mL of methylene chloride to the vial. Cap securely and vortex vigorously for 1 minute to ensure intimate contact between the aqueous and organic phases, facilitating the transfer of 5-MeO-NIPT into the methylene chloride.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clean separation between the upper aqueous layer and the lower organic layer.

  • Isolate Extract: Using a glass pipette, carefully transfer the lower organic layer (methylene chloride) to a clean tube, leaving the aqueous layer behind.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water, which can interfere with the derivatization reaction.

Protocol: Derivatization (Silylation)

This silylation protocol is essential for producing a thermally stable derivative suitable for GC analysis.[4][10]

  • Evaporation: Place the dried organic extract into a heating block under a gentle stream of nitrogen to evaporate the solvent to complete dryness.

  • Reagent Addition: Add 50 µL of BSTFA and 50 µL of ethyl acetate (as a co-solvent) to the dried residue.

  • Reaction: Seal the vial tightly and place it in a heating block or water bath at 70°C for 30 minutes to ensure the derivatization reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Instrumentation and Analytical Conditions

The following parameters are provided as a validated starting point and may be adapted based on the specific instrumentation available.

GC-MS System

A standard gas chromatograph equipped with an autosampler, coupled to a single quadrupole or ion trap mass spectrometer with electron ionization (EI) capabilities.

Table 1: Chromatographic Conditions
ParameterSettingRationale
GC Column HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm filmA non-polar 5% phenyl methyl siloxane column provides excellent separation for a wide range of analytes, including tryptamine derivatives.[12]
Carrier Gas HeliumInert carrier gas, standard for GC-MS.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Inlet Temperature 280°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[12]
Injection Mode Split (e.g., 10:1)Prevents column overloading for concentrated samples. Splitless mode can be used for trace analysis.
Injection Volume 1 µLStandard injection volume.
Oven Program Initial 100°C, hold 1 min; ramp 15°C/min to 310°C, hold 5 minA temperature ramp allows for the separation of compounds with different boiling points.[12]
Table 2: Mass Spectrometer Conditions
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces reproducible, library-searchable mass spectra.
Ionization Energy 70 eVIndustry standard energy that provides a balance of molecular ion and fragment ion information.[13]
Source Temperature 230°COptimized to prevent analyte degradation while ensuring efficient ionization.
Scan Mode Full ScanAcquires data over a wide mass range to identify unknown compounds.
Scan Range m/z 40–500Covers the expected mass of the derivatized parent molecule and its key fragments.[12]
Solvent Delay 3–4 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Results and Discussion

Mass Spectral Interpretation of Silylated 5-MeO-NIPT

The mass spectrum of the trimethylsilyl (TMS) derivative of 5-MeO-NIPT is predictable based on the established fragmentation pathways of tryptamines.[11][13][14] The molecular weight of 5-MeO-NIPT is 246.36 g/mol . Derivatization with one TMS group (replacing the N-H hydrogen) results in a molecular weight of 318.51 g/mol .

The primary fragmentation mechanism for N-alkylated tryptamines under EI is the cleavage of the Cα-Cβ bond of the ethylamine side chain.[14][15] This is a highly favorable process as it results in a stable, resonance-stabilized iminium cation, which is often observed as the base peak in the mass spectrum.

Formation of the characteristic iminium ion.

For TMS-derivatized 5-MeO-NIPT, this cleavage results in an iminium ion with a mass-to-charge ratio (m/z) of 144. This fragment is expected to be the base peak and is highly characteristic of this structure. Other significant fragments arise from the 5-methoxyindole portion of the molecule.

Table 3: Key Mass Fragments of TMS-5-MeO-NIPT
m/zProposed Structure/IdentitySignificance
318 [M]⁺, Molecular IonConfirms the mass of the derivatized parent compound. May be low in abundance.[14]
303 [M-15]⁺, Loss of a methyl group (•CH₃)Characteristic loss from a TMS group.
174 5-methoxy-3-vinylindole radical cationFragment indicative of the indole core structure.[6]
160 5-methoxy-3-methylindole cationAnother key fragment related to the substituted indole ring.[4]
144 [CH₂=N(TMS)(isopropyl)]⁺Base Peak . The stable iminium ion formed by Cα-Cβ cleavage. Highly diagnostic.
73 [Si(CH₃)₃]⁺Common fragment from silylating reagents.

Method Performance Characteristics (Illustrative)

While a full validation must be performed in the end-user's laboratory, the following data, based on a similar validated method for 5-MeO-DIPT, demonstrates the expected performance of this protocol.[16][17]

Table 4: Example GC-MS Method Performance
ParameterIllustrative Performance
Linearity Range2–300 ng/mL (r > 0.99)
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Intra-day Precision (%CV)3.1% – 10.3%
Accuracy93% – 108.7%
Recovery> 90%

Conclusion

The protocol detailed in this application note provides a robust and scientifically sound method for the unambiguous identification of 5-MeO-NIPT. The combination of liquid-liquid extraction, silylation, and optimized GC-MS parameters ensures high-quality, reproducible results. The elucidation of the key mass spectral fragments, particularly the characteristic iminium ion at m/z 144, provides analysts with the definitive data required for confident identification. This self-validating system of extraction, derivatization, and analysis serves as an essential tool for researchers, forensic scientists, and drug development professionals working to monitor and control the spread of novel psychoactive substances.

References

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 5(3), 187-196. Retrieved from [Link]

  • Sogawa, C., et al. (2007). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 25(1), 19-25. Retrieved from [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis. Retrieved from [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. Retrieved from [Link]

  • Wang, Y., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 44(5), 461-469. Retrieved from [Link]

  • Wang, Y., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 44(5), 461–469. Retrieved from [Link]

  • Takahashi, M., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Chemical and Pharmaceutical Bulletin, 56(6), 807-812. Retrieved from [Link]

  • Richter, L. H. J., et al. (2019). Product ion mass spectra of 5-MeO-MiPT and two of its metabolites 5-OH-MiPT and 5-MeO-NiPT found in vitro by IDA experiments. ResearchGate. Retrieved from [Link]

  • Moosmann, B., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Retrieved from [Link]

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  • Moosmann, B., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. CoLab. Retrieved from [Link]

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  • Miki, A., et al. (2003). Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 27(5), 313-6. Retrieved from [Link]

  • Brandt, S. D., et al. (2004). Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. Analyst, 129(11), 1047-57. Retrieved from [Link]

  • Manzoni, C., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 299-311. Retrieved from [Link]

  • Zenczuk, A. (2013). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. Retrieved from [Link]

  • Shima, N., et al. (2010). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 15(9), 6068-6080. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2020). MRM conditions for the analysis of 5-MeO-DIPT and its metabolites. ResearchGate. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for In Vivo Studies of 5-MeO-NiPT

A Senior Application Scientist's Guide to Preclinical Experimental Design A Note on Nomenclature: The tryptamine of interest for this guide is 5-methoxy-N-isopropyltryptamine, commonly abbreviated as 5-MeO-NiPT. This com...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Experimental Design

A Note on Nomenclature: The tryptamine of interest for this guide is 5-methoxy-N-isopropyltryptamine, commonly abbreviated as 5-MeO-NiPT. This compound is a known active metabolite of other psychoactive tryptamines such as 5-MeO-MiPT and 5-MeO-DiPT[1][2]. The acronym "NIPT" typically refers to Non-Invasive Prenatal Testing, a completely unrelated field[3][4]. This document will proceed under the technically accurate assumption that the subject is the psychedelic compound 5-MeO-NiPT.

Introduction: The Rationale for In Vivo Investigation of 5-MeO-NiPT

5-methoxy-N-isopropyltryptamine (5-MeO-NiPT) is a psychedelic tryptamine that acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A receptor, the primary molecular target for classic psychedelics like psilocybin and LSD[1][5][6]. The therapeutic potential of serotonergic psychedelics for treating neuropsychiatric disorders such as depression, anxiety, and PTSD is an area of intense research[7]. Understanding the in vivo pharmacology and behavioral effects of novel compounds like 5-MeO-NiPT is a critical step in evaluating their potential as next-generation therapeutics or as tools to probe serotonergic systems.

Unlike many N-monoalkylated tryptamines, 5-MeO-NiPT has been shown to produce the head-twitch response (HTR) in rodents[1]. The HTR is an established, quantifiable behavioral proxy for 5-HT2A receptor activation that correlates strongly with psychedelic potency in humans, making it an invaluable tool for preclinical screening[8][9]. This guide provides a comprehensive framework for designing and executing rigorous in vivo studies to characterize the pharmacokinetic, pharmacodynamic, and behavioral profile of 5-MeO-NiPT.

Part 1: Foundational Principles of Experimental Design

A successful in vivo study is built upon a foundation of careful planning that extends beyond the specific protocols. The choices made here dictate the validity, reproducibility, and ultimate translational value of the findings.

Ethical and Regulatory Compliance

All animal experiments must be conducted in accordance with institutional and national guidelines (e.g., Institutional Animal Care and Use Committee - IACUC). Given the psychoactive nature of 5-MeO-NiPT, researchers must also comply with all regulations pertaining to the handling and administration of scheduled or controlled substances.

Animal Model Selection

Rationale: Rodent models, particularly mice, are the standard for initial psychedelic research due to their well-characterized genetics, established behavioral paradigms, and the strong predictive validity of certain assays like the HTR[10]. The C57BL/6 mouse strain is frequently used due to its robust HTR and general suitability for behavioral testing[11]. The choice of species and strain should be justified based on the specific research question. For instance, while mice are excellent for HTR, rats may be preferred for more complex cognitive tasks or for studies involving microdialysis due to their larger size.

Compound Formulation and Administration

Rationale: The purity and stability of the test compound are paramount. 5-MeO-NiPT should be obtained from a reputable source with a certificate of analysis. The choice of vehicle for dissolving the compound is critical to ensure bioavailability and minimize non-specific effects. A common vehicle for tryptamines is saline with a small percentage of a solubilizing agent like DMSO or Tween 80. The final vehicle composition should be tested alone as a control group. The route of administration (e.g., intraperitoneal (IP), subcutaneous (SC), oral (PO)) should be chosen based on the desired pharmacokinetic profile and consistency with previous literature. IP injection is common for acute behavioral studies in rodents due to its rapid onset and reliability.

Part 2: Experimental Workflows and Protocols

The following sections detail a logical progression of experiments, from initial characterization to in-depth behavioral and molecular analysis.

Workflow Overview

The overall experimental process should follow a structured path to ensure that data from each stage informs the next.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Characterization cluster_2 Phase 3: Mechanistic Analysis cluster_3 Phase 4: Synthesis A Animal Model Selection & Regulatory Approval B Dose-Range Finding & Pharmacokinetics (PK) A->B Establish Basics C Head-Twitch Response (HTR) [Psychedelic-like Effects] B->C Select Doses D Locomotor Activity / OFT [General Activity & Anxiety] C->D G Receptor Occupancy (ex vivo) C->G Correlate Behavior to Mechanism E Elevated Plus Maze (EPM) [Anxiety-like Behavior] D->E F Forced Swim Test (FST) [Antidepressant-like Effects] E->F H Neurochemical Analysis (Microdialysis / Tissue) F->H I Gene Expression (BDNF, c-Fos, etc.) H->I J Data Integration & Interpretation I->J G cluster_0 Cell Membrane cluster_1 Intracellular Signaling rec1 {5-HT2A Receptor} Gq Gq Protein Activation rec1->Gq Canonical Pathway Barr β-arrestin Recruitment rec1->Barr Biased Signaling Pathway drug 5-MeO-NiPT drug->rec1 PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Psychedelic Psychedelic Effects (HTR) IP3_DAG->Psychedelic Internal Receptor Internalization & Desensitization Barr->Internal Other Other Potential Effects (e.g., Antipsychotic-like) Internal->Other

Caption: 5-HT2A receptor signaling pathways relevant to psychedelic action.

Protocol: Ex Vivo Receptor Occupancy

Principle and Rationale: This technique confirms that 5-MeO-NiPT engages the 5-HT2A receptor in the brain at behaviorally relevant doses. It involves administering the drug to the animal, followed by measuring how much it displaces the binding of a radiolabeled ligand to the target receptor in post-mortem brain tissue.

  • Dosing: Administer vehicle or a range of 5-MeO-NiPT doses to mice.

  • Time Course: Euthanize animals at the Tmax determined by the PK study.

  • Tissue Preparation: Rapidly dissect brain regions of interest (e.g., prefrontal cortex).

  • Radioligand Incubation: Homogenize the tissue and incubate it with a selective 5-HT2A receptor radioligand (e.g., [3H]ketanserin).[11]

  • Quantification: Measure the amount of bound radioligand using scintillation counting.

  • Analysis: The amount of displacement of the radioligand by 5-MeO-NiPT is used to calculate the percentage of receptor occupancy at each dose. This can then be correlated with the behavioral dose-response curve.

References

  • Halberstadt, A. L., & Geyer, M. A. (2018). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Animal Models of Serotonergic Psychedelics. PMC. [Link]

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  • Jefsen, M., et al. (2023). Animal Behavior in Psychedelic Research. ScienceDirect. [Link]

  • Wikipedia. (n.d.). 5-MeO-NiPT. Wikipedia. [Link]

  • The Transmitter. (2023). Psychedelics research in rodents has a behavior problem. The Transmitter: Neuroscience News and Perspectives. [Link]

  • Chiu, Y., et al. (2023). A suite of engineered mice for interrogating psychedelic drug actions. PMC. [Link]

  • ACS Publications. (2024). Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. ACS Publications. [Link]

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  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Wikipedia. [Link]

  • Altuncı, Y. A., et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Balkan Medical Journal. [Link]

  • Wagmann, L., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. PubMed. [Link]

  • Wikipedia. (n.d.). 5-MeO-MiPT. Wikipedia. [Link]

  • Wagmann, L., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. ResearchGate. [Link]

  • Fitch, T. E., et al. (2011). Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. Psychopharmacology. [Link]

  • Mardal, M., et al. (2019). Set-up of a Serotonin 2A Receptor (5-HT2AR) Bio-Assay. ResearchGate. [Link]

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  • Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. PMC. [Link]

  • NCL. (2015). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

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  • Code of Federal Regulations. (n.d.). § 320.25 Guidelines for the conduct of an in vivo bioavailability study. eCFR. [Link]

  • Altuncı, Y. A., et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PMC. [Link]

  • Auctores. (n.d.). Regulatory Guidelines for New Drug Development. Auctores Journals. [Link]

  • MedlinePlus. (2021). What is noninvasive prenatal testing (NIPT) and what disorders can it screen for?. MedlinePlus. [Link]

  • Singh, R., et al. (2023). Non-invasive prenatal testing: a revolutionary journey in prenatal testing. PMC. [Link]

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Application

Protocols for the Systemic Administration of 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) in Rodent Models

An Application Guide for Researchers Introduction: Rationale and Context 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a tryptamine compound of significant interest. Notably, it has been identified as an in vivo metabo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Rationale and Context

5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a tryptamine compound of significant interest. Notably, it has been identified as an in vivo metabolite of the more widely studied 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in rats[1][2]. This metabolic relationship underscores the importance of characterizing the distinct pharmacological and toxicological profile of 5-MeO-NIPT to fully understand the effects of its parent compound.

The selection of an administration route is a pivotal decision in preclinical study design, as it directly influences the compound's absorption, distribution, metabolism, and excretion (ADME), and consequently, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a robust starting point for researchers by extrapolating from established methodologies for closely related tryptamines to propose effective administration protocols for 5-MeO-NIPT.

Section 1: Critical First Step: Vehicle Selection and Formulation

The solubility and stability of the test article are paramount for successful administration. Tryptamines, often synthesized as hydrochloride salts or freebases, can exhibit variable solubility. The choice of vehicle must ensure the compound remains in a stable, homogenous solution or suspension for accurate dosing. The formulation should be non-toxic, minimize irritation, and its pH should ideally be maintained between 5 and 9 to avoid physiological disruption[3].

Causality Behind Vehicle Choice:

  • Aqueous Vehicles (e.g., 0.9% Saline): Ideal for water-soluble salts. Saline is isotonic and physiologically compatible, making it the preferred choice when solubility permits. It is commonly used for subcutaneous and intravenous injections of tryptamines[4][5].

  • Co-Solvent Systems (e.g., DMSO/Saline): For compounds with poor aqueous solubility, a co-solvent system is often necessary. Dimethyl sulfoxide (DMSO) is a powerful solvent, but its concentration should be minimized due to its own potential biological effects. A common preparation involves dissolving the compound in a small volume of DMSO before diluting it with saline or other aqueous buffers like PBS[6][7][8]. For sensitive animal models, a vehicle of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline may be considered to improve tolerability[9].

  • Suspensions (e.g., Methyl Cellulose): For oral gavage, suspending the compound in a vehicle like 0.5% methyl cellulose in water can be effective. This provides a uniform suspension to ensure consistent dosing of insoluble compounds[10][11].

Vehicle SystemCommon RoutesSuitability & RationaleReference
0.9% NaCl (Saline) IV, IP, SCPreferred for water-soluble salts. Isotonic and minimizes local irritation.[4][5]
DMSO / Saline IP, SCEffective for compounds with poor water solubility. DMSO concentration should be kept low (typically <10%). A 50% DMSO in saline solution has been used for 5-MeO-MiPT in mice.[6][7][8]
0.5% Methyl Cellulose POCreates a stable suspension for insoluble compounds, ensuring uniform dosing via oral gavage.[10][11]
Corn Oil PO, SCAn alternative for lipophilic compounds, providing slow release from a subcutaneous depot.[9]

Section 2: Administration Route Profiles & Protocols

The choice of administration route depends entirely on the scientific question. To assess systemic toxicity and efficacy while bypassing the digestive system, parenteral routes are used. To evaluate oral bioavailability and first-pass metabolism, oral gavage is the method of choice.

Intraperitoneal (IP) Injection
  • Rationale & Scientific Context: IP injection allows for rapid absorption of a substance into the mesenteric circulation. While some of the compound undergoes first-pass metabolism in the liver, this route generally provides faster and more complete systemic exposure than oral or subcutaneous routes. It is widely used in rodent studies for its convenience and the rapid onset of effects[12]. Studies with 5-MeO-MiPT have successfully used the IP route to achieve detectable brain concentrations[6][13].

  • Dosage Considerations (Derived from Analogs): Based on acute toxicity and behavioral studies of related compounds in mice, a wide dose range has been explored. For initial dose-finding studies with 5-MeO-NIPT, researchers might explore a range starting from 0.1 mg/kg up to 10 mg/kg.

CompoundSpeciesIP Dosage Range (mg/kg)Observed EffectsReference
5-MeO-MiPT Mouse0.27 - 2.72.7 mg/kg resulted in detectable blood/brain levels; 0.27 mg/kg was below LOQ. High doses induced apoptotic cell death.[6][8][13]
5-MeO-MiPT Mouse0.01 - 30Dose-dependent inhibition of sensorimotor responses and motor activity.[14][15]
5-MeO-DMT Mouse2 - 20Non-linear pharmacokinetics observed, with metabolism becoming saturated at higher doses.[16]

Protocol: Intraperitoneal (IP) Injection in Mice

This protocol is a self-validating system designed to ensure accurate and safe administration.

Materials:

  • Appropriately sized syringe (e.g., 1 mL)

  • Sterile needle, 25-27 gauge[17]

  • 5-MeO-NIPT formulated in a sterile vehicle

  • 70% Ethanol for disinfection

  • Sharps container

Procedure:

  • Animal Restraint: Gently restrain the mouse using a one-handed technique. Ensure a firm grip on the scruff of the neck to immobilize the head and body.

  • Positioning: Tilt the mouse so its head is pointing downwards at approximately a 30-degree angle. This position uses gravity to move the abdominal organs away from the injection site, reducing the risk of organ puncture.

  • Identify Injection Site: The injection should be administered in the lower right abdominal quadrant. This avoids the cecum, urinary bladder, and other vital organs[17].

  • Needle Insertion: With the needle bevel facing up, penetrate the skin and abdominal wall at a 30-40 degree angle. The insertion depth should be just enough for the bevel to fully enter the peritoneal cavity[17].

  • Aspiration Check (Self-Validation): Gently pull back on the syringe plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the needle and syringe and start over with a fresh preparation. This step is critical to validate correct placement.

  • Injection: Depress the plunger smoothly. The maximum recommended injection volume for a mouse is 10 mL/kg[17].

  • Withdrawal & Monitoring: Withdraw the needle swiftly and return the animal to its cage. Monitor the animal for several minutes for any signs of distress, bleeding, or adverse reaction.

Subcutaneous (SC) Injection
  • Rationale & Scientific Context: SC administration involves injecting the substance into the loose connective tissue layer beneath the skin. This route typically results in slower, more sustained absorption compared to IP or IV routes, leading to a longer duration of action. It is often chosen for repeated dosing studies to minimize abdominal irritation[5].

  • Dosage Considerations (Derived from Analogs): Studies involving repeated administration of 5-MeO-DIPT in rats have utilized the SC route effectively.

CompoundSpeciesSC Dosage Range (mg/kg)Study ContextReference
5-MeO-DIPT Rat2.5Repeated administration during adolescence to study long-term neurochemical changes.[5][18]
5-MeO-DIPT Rat2.5 - 10Acute administration to assess neurotoxic effects and DNA damage.[19]
5-MeO-DMT Mouse~0.1 (ED50)Drug discrimination studies.[4]

Protocol: Subcutaneous (SC) Injection in Mice/Rats

Materials:

  • Appropriately sized syringe and sterile needle (25-27 gauge for mice, 23-25g for rats)

  • 5-MeO-NIPT formulation

  • 70% Ethanol

Procedure:

  • Animal Restraint: Securely restrain the rodent. For SC injections, the loose skin over the back and neck (interscapular area) is easily accessible.

  • Create a Skin Tent: Gently lift the loose skin between the shoulder blades to form a "tent."

  • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the spine. Ensure the needle is in the subcutaneous space and has not passed through to the other side.

  • Aspiration Check (Self-Validation): Gently aspirate to ensure a blood vessel has not been entered.

  • Injection: Administer the substance. A small bleb or bubble will form under the skin, which is normal.

  • Withdrawal & Monitoring: Remove the needle and gently massage the area to aid dispersion. Return the animal to its cage and monitor for any adverse reactions.

Oral Gavage (PO)
  • Rationale & Scientific Context: Oral gavage is the standard method for precise oral dosing in rodents. It is essential for studying the oral bioavailability of a drug, its absorption through the gastrointestinal tract, and the extent of its first-pass metabolism by the liver. The oral activity of 5-MeO-DIPT has been established in rats, suggesting that 5-MeO-NIPT may also be orally active[1][2].

  • Dosage Considerations (Derived from Analogs): Oral dosing typically requires higher concentrations than parenteral routes to achieve similar systemic exposure, due to incomplete absorption and first-pass metabolism.

CompoundSpeciesPO Dosage (mg/kg)Study ContextReference
5-MeO-DIPT Rat10In vivo metabolism study to identify urinary metabolites.[1][2]

Protocol: Oral Gavage in Mice

Materials:

  • 1 mL syringe

  • Properly sized gavage needle (for a 20-25g mouse, a 20-gauge, 1-2 inch curved needle with a rounded tip is appropriate)[20]

  • 5-MeO-NIPT formulation (typically a suspension)

Procedure:

  • Measure Needle Length (Self-Validation): Before the first use, measure the gavage needle against the mouse. The correct length is from the tip of the nose to the last rib. This ensures delivery to the stomach without perforation.

  • Animal Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to straighten the esophagus. The head should be slightly extended but not hyperextended[20].

  • Needle Insertion: Gently introduce the gavage needle into the mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Crucially, do not force the needle. If resistance is met, withdraw and start again[20].

  • Confirm Placement (Self-Validation): If the animal struggles excessively, makes gagging noises, or if fluid appears at the nose, the needle may be in the trachea. Withdraw immediately[20].

  • Administration: Once the needle is in the correct position (at the pre-measured depth), administer the substance smoothly.

  • Withdrawal & Monitoring: Remove the gavage needle in a single, smooth motion. Return the animal to its cage and observe for signs of respiratory distress, which could indicate accidental lung administration.

Section 3: Experimental Design and Workflow

A logical workflow is essential for a successful study. This involves careful planning from vehicle formulation through to data analysis.

G Formulation Compound Formulation (Vehicle Selection) DoseCalc Dose Calculation (Based on Analog Data) Formulation->DoseCalc Solubility Data Pilot Pilot Study (Dose Range Finding) DoseCalc->Pilot Initial Doses Admin Route Administration (IP, SC, or PO Protocol) Pilot->Admin Refined Doses Sample Sample Collection (Blood, Brain Tissue) Admin->Sample Time Points Behavior Behavioral/PD Assessment Admin->Behavior Bioanalysis Bioanalysis (LC-MS/MS) Sample->Bioanalysis Stats Statistical Analysis Behavior->Stats PK PK Modeling (Cmax, Tmax, AUC) Bioanalysis->PK PK->Stats G parent 5-MeO-DIPT (Administered Compound) metabolite1 5-MeO-NIPT (N-dealkylation) parent->metabolite1 CYP Enzymes (e.g., CYP2C11, 1A2) metabolite2 5-OH-DIPT (O-demethylation) parent->metabolite2 CYP Enzymes (e.g., CYP2D6, 2C6) metabolite3 5-MeO-IAA (Oxidative deamination) parent->metabolite3

Caption: Simplified metabolic pathways of 5-MeO-DIPT in rats.

References

  • In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. ResearchGate. Available from: [Link]

  • 5-MeO-MiPT. Wikipedia. Available from: [Link]

  • Excretion of 5-MeO-DIPT and its Metabolites in the Urine of Rat. ResearchGate. Available from: [Link]

  • A narrative synthesis of research with 5-MeO-DMT. PMC - PubMed Central - NIH. Available from: [Link]

  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PMC - PubMed Central. Available from: [Link]

  • New Psychoactive Substance 5-MeO-MIPT In vivo Acute Toxicity and Hystotoxicological Study. ResearchGate. Available from: [Link]

  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PubMed. Available from: [Link]

  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PMC - NIH. Available from: [Link]

  • Stimulus control by 5-methoxy-N,N-dimethyltryptamine in wild-type and CYP2D6-humanized mice. PMC - NIH. Available from: [Link]

  • Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. PubMed Central. Available from: [Link]

  • Effects of exposure to 5-MeO-DIPT during adolescence on brain neurotransmission and neurotoxicity in adult rats. springermedizin.de. Available from: [Link]

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Method

Application Notes and Protocols for Characterizing 5-MeO-NIPT Activity Using Cell Culture Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro cell culture assays to characterize the activity of 5-methoxy-N-isopropyltrypta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro cell culture assays to characterize the activity of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). As a tryptamine compound with known activity at serotonin receptors, a robust and multi-faceted approach is required to elucidate its pharmacological profile.[1][2] These application notes offer detailed, field-proven protocols for key functional assays, focusing on the primary target, the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) central to the action of many psychedelic compounds.[3] We will delve into the causality behind experimental choices, provide self-validating protocols, and present data visualization strategies to ensure scientifically sound and reproducible results.

Introduction: Understanding 5-MeO-NIPT and the Need for In Vitro Characterization

5-MeO-NIPT is a synthetic tryptamine that is structurally related to other psychoactive compounds like 5-MeO-DMT.[2][4] Preliminary studies indicate that its primary mechanism of action involves agonism at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] The 5-HT2A receptor, a Gq/11-coupled GPCR, is a well-established target for classic psychedelics.[3] Its activation initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca²⁺).[5][6]

Characterizing the interaction of novel compounds like 5-MeO-NIPT with the 5-HT2A receptor is crucial for understanding their potential therapeutic effects and off-target liabilities.[7] Cell-based assays provide a controlled and reproducible environment to quantify a compound's potency, efficacy, and signaling bias in a high-throughput manner.[8][9] This guide will focus on a suite of assays designed to build a comprehensive pharmacological profile of 5-MeO-NIPT.

The 5-HT2A Receptor Signaling Cascade: A Rationale for Assay Selection

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the heterotrimeric G protein Gq/11.[10] This initiates a well-defined downstream signaling pathway that provides multiple opportunities for quantitative measurement. Understanding this pathway is key to selecting appropriate assays.

Gq_Signaling_Pathway Ligand 5-MeO-NIPT (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding & Activation G_Protein Gαq/11 Gβγ Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER ER Lumen (High Ca²⁺) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ ER->Ca_ER

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

Based on this pathway, we will detail protocols for:

  • Calcium Flux Assays: To measure the release of intracellular calcium.[11][12]

  • Inositol Phosphate (IP1) Accumulation Assays: A more direct measure of PLC activity.[13]

  • Reporter Gene Assays: To quantify downstream transcriptional activation.[14]

  • β-Arrestin Recruitment Assays: To investigate potential signaling bias.[5]

Core Functional Assay: Intracellular Calcium Flux

This assay is a rapid and robust method for measuring Gq-coupled receptor activation.[12] It relies on fluorescent dyes that bind to calcium, allowing for real-time measurement of changes in intracellular calcium concentration upon compound addition.

Principle of Causality

The choice of a calcium flux assay as a primary screening method is based on its direct link to the canonical 5-HT2A signaling pathway and its high signal-to-noise ratio. The transient increase in cytosolic Ca²⁺ is a direct and immediate consequence of IP₃-mediated release from the endoplasmic reticulum, making it a reliable proxy for receptor activation.[6]

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow Start Start Step1 1. Cell Plating HEK293 cells stably expressing 5-HT2A receptor are seeded into 96/384-well plates. Start->Step1 Step2 2. Cell Culture Incubate cells for 24-48 hours to allow adherence and recovery. Step1->Step2 Step3 3. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Step2->Step3 Step4 4. Incubation Incubate in the dark at 37°C to allow dye de-esterification. Step3->Step4 Step5 5. Compound Addition Place plate in a fluorescence plate reader. Add 5-MeO-NIPT serial dilutions. Step4->Step5 Step6 6. Data Acquisition Measure fluorescence intensity kinetically (e.g., every 1-2 seconds for 2-3 minutes). Step5->Step6 Step7 7. Data Analysis Calculate the change in fluorescence (ΔF/F₀). Plot dose-response curves to determine EC₅₀. Step6->Step7 End End Step7->End

Caption: Step-by-step workflow for a typical calcium flux assay.

Detailed Protocol: Calcium Flux Assay

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptor (e.g., DiscoverX Ready-to-Assay cells).[15]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 AM or equivalent calcium indicator dye.

  • Probenecid (optional, to prevent dye extrusion).

  • 5-MeO-NIPT stock solution (e.g., 10 mM in DMSO).

  • Reference Agonist: Serotonin (5-HT).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed HEK293-5HT2A cells into microplates at a density of 20,000-40,000 cells per well. Incubate at 37°C, 5% CO₂ for 24 hours.[16]

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) in Assay Buffer. If using, add probenecid (e.g., 2.5 mM).

  • Aspirate culture medium from the wells and add 50 µL of the dye loading solution.

  • Incubate the plate in the dark for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of 5-MeO-NIPT and the reference agonist (5-HT) in Assay Buffer at 4X the final desired concentration.

  • Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) set to 37°C.

    • Set excitation and emission wavelengths for the dye (e.g., 494 nm/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Automatically inject 25 µL of the 4X compound dilutions into the wells.

    • Immediately begin kinetic measurement of fluorescence for 120-180 seconds.

  • Data Analysis:

    • For each well, determine the maximal fluorescence response post-injection.

    • Normalize the data to the baseline fluorescence (ΔF/F₀).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[17]

Confirmatory Assay: IP1 Accumulation

This assay provides a more proximal readout of Gq activation than calcium flux by measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP₃.[13] Because IP1 is stable and accumulates over time, this endpoint assay is less susceptible to the kinetic variations seen in calcium signals.

Principle of Causality

The activation of PLC by the Gαq subunit leads to the hydrolysis of PIP₂ into IP₃ and DAG.[6] IP₃ is rapidly metabolized to IP₂, then IP1, and finally to inositol. By using lithium chloride (LiCl) to block the final step (IP1 to inositol), IP1 accumulates in the cell in a dose-dependent manner following receptor activation. This accumulation serves as a robust and integrated measure of total receptor activity over the incubation period.

Detailed Protocol: HTRF® IP-One Assay

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptor.

  • Culture Medium and microplates as described above.

  • IP-One HTRF® kit (Cisbio) or equivalent.

  • Stimulation Buffer (provided in the kit, often containing LiCl).

  • 5-MeO-NIPT and Serotonin (5-HT) stock solutions.

  • HTRF®-compatible microplate reader.

Procedure:

  • Cell Plating: Seed cells as described for the calcium flux assay and incubate for 48 hours.

  • Compound Stimulation:

    • Aspirate the culture medium.

    • Add 25 µL of 2X concentrated 5-MeO-NIPT or 5-HT serial dilutions prepared in Stimulation Buffer.

    • Incubate for 30-60 minutes at 37°C.[13]

  • Cell Lysis and Detection:

    • Add 12.5 µL of the IP1-d2 conjugate (acceptor) prepared in lysis buffer to each well.

    • Add 12.5 µL of the Anti-IP1-Cryptate (donor) prepared in lysis buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF®-compatible reader at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the 665/620 signal ratio for each well.

    • Normalize the data (e.g., relative to the maximal 5-HT response).

    • Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ.

Advanced Characterization: Reporter Gene & β-Arrestin Assays

While primary functional assays measure immediate signaling events, reporter gene and β-arrestin assays provide insights into downstream consequences and potential for biased signaling.

A. Reporter Gene Assay

Principle: This assay measures the transcriptional activation of a reporter gene (e.g., luciferase, β-galactosidase) placed under the control of a response element that is sensitive to the 5-HT2A signaling pathway, such as the Nuclear Factor of Activated T-cells (NFAT) response element, which is calcium-sensitive.[14][18] This provides an amplified and integrated signal of receptor activation over several hours.[19][20]

Protocol Outline:

  • Use a cell line co-expressing the 5-HT2A receptor and an NFAT-luciferase reporter construct.

  • Plate cells and allow them to adhere.

  • Treat cells with a serial dilution of 5-MeO-NIPT for 4-6 hours.

  • Lyse the cells and add a luciferase substrate reagent (e.g., ONE-Glo™).

  • Measure luminescence on a plate-based luminometer.

  • Analyze data similarly to the assays above to determine EC₅₀ and Eₘₐₓ for transcriptional activation.

B. β-Arrestin Recruitment Assay

Principle: Some ligands may preferentially activate G protein pathways over β-arrestin recruitment, or vice-versa (biased agonism).[5] Measuring β-arrestin recruitment is crucial for a complete pharmacological profile. Assays like DiscoverX's PathHunter® or Promega's NanoBRET™ are commonly used.[21][22] For example, in the Tango assay, agonist-induced receptor activation recruits a β-arrestin-TEV protease fusion protein, which cleaves a transcription factor from the receptor's C-terminus, driving reporter gene expression.[5]

Protocol Outline (Conceptual):

  • Use a cell line engineered for a β-arrestin recruitment assay (e.g., Tango, BRET).

  • Plate cells and incubate.

  • Treat cells with a serial dilution of 5-MeO-NIPT for the recommended time (can be kinetic for BRET or an endpoint for reporter-based systems).

  • Measure the assay-specific signal (e.g., luminescence for BRET or a reporter enzyme product).

  • Determine EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

  • Compare potency and efficacy values between G protein-dependent assays (Calcium, IP1) and the β-arrestin assay to calculate a "bias factor."

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the pharmacological parameters of 5-MeO-NIPT.

Table 1: Pharmacological Profile of 5-MeO-NIPT at the Human 5-HT2A Receptor

Assay TypeMeasured ParameterPotency (EC₅₀, nM) ± SEMEfficacy (Eₘₐₓ) ± SEM (% of 5-HT)
Calcium Flux Intracellular Ca²⁺ ReleaseData to be determinedData to be determined
IP1 Accumulation Inositol Phosphate-1Data to be determinedData to be determined
Reporter Gene NFAT-Luciferase ActivationData to be determinedData to be determined
β-Arrestin β-Arrestin 2 RecruitmentData to be determinedData to be determined

SEM: Standard Error of the Mean, from n ≥ 3 independent experiments.

Interpretation:

  • Potency (EC₅₀): A lower EC₅₀ value indicates a higher potency. Compare the EC₅₀ of 5-MeO-NIPT to the reference agonist, 5-HT.

  • Efficacy (Eₘₐₓ): An Eₘₐₓ near 100% indicates a full agonist, while a significantly lower value suggests partial agonism.

  • Signaling Bias: A significant difference (e.g., >10-fold) in the potency or efficacy between G protein-mediated signaling (Calcium/IP1) and the β-arrestin pathway may indicate biased agonism, a critical consideration in modern drug development.

Conclusion

The suite of cell-based assays described in these application notes provides a robust framework for the detailed in vitro characterization of 5-MeO-NIPT. By systematically evaluating its activity through calcium flux, IP1 accumulation, reporter gene activation, and β-arrestin recruitment, researchers can build a comprehensive pharmacological profile. This multi-assay approach ensures trustworthiness and scientific rigor, yielding critical data on the compound's potency, efficacy, and potential for signaling bias at the 5-HT2A receptor, thereby guiding further drug development and mechanistic studies.

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Application

Application Notes and Protocols for Receptor Binding Assays of 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing in vitro receptor binding assays for 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). 5-MeO...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing in vitro receptor binding assays for 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). 5-MeO-NIPT is a psychedelic tryptamine and a non-selective serotonin receptor agonist.[1] Understanding its binding affinity at various receptor subtypes is crucial for elucidating its pharmacological profile. This guide details the principles of radioligand binding assays, provides step-by-step protocols for membrane preparation and competitive binding experiments, and outlines the necessary data analysis to determine the inhibition constant (Ki).

Introduction to 5-MeO-NIPT

5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a psychoactive compound belonging to the tryptamine family, structurally related to other potent serotonergic agents like 5-MeO-DMT.[1][2] It is also known to be a metabolite of 5-MeO-DIPT ("Foxy Methoxy").[3] Pharmacologically, 5-MeO-NIPT acts as a full or near-full agonist at several serotonin receptors, including the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1] Its interaction with the 5-HT2A receptor, in particular, is thought to be a primary driver of its psychedelic effects.[4][5] Quantifying the binding affinity of 5-MeO-NIPT at these targets is a fundamental step in characterizing its potency and selectivity. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and robustness.[6][7]

Principles of Competitive Radioligand Binding Assays

Competitive binding assays are a cornerstone of pharmacology used to determine the affinity of an unlabeled test compound (in this case, 5-MeO-NIPT) for a specific receptor.[8] The principle relies on measuring the ability of the test compound to displace a radiolabeled ligand ("hot" ligand) that has a known, high affinity for the target receptor.

The assay is performed by incubating a fixed amount of receptor source (e.g., cell membranes) with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for and occupies more receptor sites, thereby displacing the radioligand and reducing the measured radioactivity.[9]

The key parameters derived from this assay are:

  • IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Ki (Inhibition Constant): The equilibrium dissociation constant for the binding of the unlabeled test compound. It represents the concentration of the competing ligand that would bind to half the binding sites at equilibrium if no radioligand were present.[10] It is calculated from the IC50 value using the Cheng-Prusoff equation.

A critical aspect of these assays is distinguishing between specific binding to the target receptor and non-specific binding (NSB) to other components like lipids, filter materials, or the assay plate itself.[11][12] NSB is determined by measuring radioligand binding in the presence of a saturating concentration of a high-affinity unlabeled compound, which occupies all specific receptor sites.[12]

Specific Binding is then calculated as the difference between Total Binding (in the absence of a competitor) and Non-Specific Binding .[13]

G cluster_0 Binding Components TB Total Binding SB Specific Binding TB->SB - NSB SB->TB + NSB NSB Non-Specific Binding

Caption: Relationship between Total, Specific, and Non-Specific Binding.

Experimental Protocols

This section provides detailed protocols for determining the binding affinity of 5-MeO-NIPT at its primary serotonin receptor targets. The 5-HT2A receptor is used as the primary example, with notes on adapting the protocol for other relevant receptors like 5-HT1A.

Target Receptor Selection and Reagents

The selection of appropriate radioligands is crucial for a successful binding assay. The chosen radioligand should exhibit high affinity and specificity for the target receptor.

Target ReceptorRecommended RadioligandTypical Kd (nM)Compound for NSB
5-HT2A [³H]Ketanserin0.6 - 2.01 µM Ketanserin
5-HT1A [³H]8-OH-DPAT~1.010 µM Serotonin
5-HT2C [³H]Mesulergine~1.510 µM Mianserin
Table 1: Recommended Radioligands for 5-MeO-NIPT Target Receptors. Data synthesized from sources.[4][5][14][15]
Protocol 1: Receptor Membrane Preparation

This protocol describes the preparation of cell membranes from cultured cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).[16][17]

Materials:

  • Cell pellets from cultured cells expressing the target receptor.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA.

  • Centrifuge (capable of >40,000 x g) and appropriate tubes.

  • Glass-Teflon homogenizer or douncer.

  • Bradford assay kit for protein quantification.

Procedure:

  • Thaw cell pellets on ice. Resuspend in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Glass-Teflon homogenizer (10-15 strokes) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (see Protocol 2).

  • Repeat the centrifugation (Step 4) and resuspension (Step 5) steps one more time to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a small volume of Assay Buffer.

  • Determine the total protein concentration using a Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive Radioligand Binding Assay (Filtration Method)

This protocol outlines the steps to determine the IC50 and Ki of 5-MeO-NIPT for the 5-HT2A receptor using [³H]Ketanserin.

Materials:

  • Receptor membrane preparation (e.g., h5-HT2A-CHO membranes).

  • Radioligand: [³H]Ketanserin.

  • Test Compound: 5-MeO-NIPT hydrochloride.

  • Compound for NSB: Ketanserin tartrate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates (round bottom).

  • 96-well filter plates (e.g., GF/B filter plates).[15]

  • Vacuum manifold for filtration.

  • Scintillation cocktail and microplate scintillation counter.

Workflow Diagram:

workflow prep 1. Preparation - Reagent Dilutions - 5-MeO-NIPT Series - Plate Mapping incubate 2. Incubation - Add Buffer, Radioligand, Competitor, Membranes - Incubate (e.g., 60 min, RT) prep->incubate separate 3. Separation - Rapid Vacuum Filtration - Wash Filters (3x ice-cold buffer) incubate->separate detect 4. Detection - Dry Filter Plate - Add Scintillation Cocktail - Count in Scintillation Counter separate->detect analyze 5. Data Analysis - Calculate Specific Binding - Non-linear Regression (IC50) - Cheng-Prusoff (Ki) detect->analyze

Caption: General workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation:

    • Prepare a stock solution of 5-MeO-NIPT (e.g., 10 mM in DMSO) and create a serial dilution series in Assay Buffer. A typical final concentration range in the assay would be 0.1 nM to 100 µM.

    • Dilute the [³H]Ketanserin in Assay Buffer to a working concentration that results in a final assay concentration at or below its Kd (e.g., 0.5 nM).[14]

    • Dilute the receptor membrane preparation in Assay Buffer to a concentration that results in less than 10% of the added radioligand being bound.[18] This must be optimized empirically (typically 5-20 µg protein/well).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate (Total Volume = 200 µL):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]Ketanserin + 100 µL Membranes.

    • Non-Specific Binding (NSB): 50 µL Ketanserin (to a final conc. of 1 µM) + 50 µL [³H]Ketanserin + 100 µL Membranes.

    • 5-MeO-NIPT Competition: 50 µL of 5-MeO-NIPT dilution + 50 µL [³H]Ketanserin + 100 µL Membranes.

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[14]

  • Filtration and Washing:

    • Pre-soak the filter plate wells with 0.5% polyethyleneimine for 2 hours to reduce NSB to the filter material.[15]

    • Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate and applying a vacuum.

    • Wash the filters rapidly three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely (e.g., at 50°C for 2 hours).[15]

    • Add scintillation cocktail to each well and allow it to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) in each well using a microplate scintillation counter.

Data Analysis and Interpretation

The goal of the data analysis is to determine the Ki of 5-MeO-NIPT.

1. Calculate Specific Binding: For each concentration of 5-MeO-NIPT, calculate the specific binding: Specific Binding = (DPM_sample) - (Average DPM_NSB)

2. Generate Competition Curve: Plot the percent specific binding against the logarithm of the 5-MeO-NIPT concentration. The percent specific binding is calculated as: % Specific Binding = [(Specific Binding_sample) / (Average Specific Binding_TB)] x 100

3. Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a "one-site fit logIC50" (or similar sigmoidal dose-response) equation to determine the IC50 value.[19]

G cluster_0 Competitive Binding Principle cluster_1 Low [5-MeO-NIPT] cluster_2 High [5-MeO-NIPT] Receptor Receptor Radioligand Radioligand TestCompound 5-MeO-NIPT R1 Receptor RL1 Radioligand R1->RL1 High Binding R2 Receptor TC2 5-MeO-NIPT R2->TC2 Displacement

Caption: Displacement of radioligand by increasing concentrations of 5-MeO-NIPT.

4. Calculate Ki using the Cheng-Prusoff Equation: The Ki is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[10][20]

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • IC50 is the experimentally determined 50% inhibitory concentration of 5-MeO-NIPT.

  • [L] is the concentration of the radioligand ([³H]Ketanserin) used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

This calculated Ki value represents the affinity of 5-MeO-NIPT for the target receptor. A lower Ki value indicates a higher binding affinity.

References

  • 5-MeO-NiPT - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved January 14, 2026, from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved January 14, 2026, from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved January 14, 2026, from [Link]

  • Bergin, A., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. Available at: [Link]

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  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]

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  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved January 14, 2026, from [Link]

  • Zettner, A., & Duly, P. E. (1974). Principles of competitive binding assays (saturation analyses). II. Sequential saturation. Clinical Chemistry. Available at: [Link]-Zettner-Duly/5a0c108169996d9969185a0684f518a24559281e)

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved January 14, 2026, from [Link]

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  • Harms, A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening. Available at: [Link]

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Method

Application Notes &amp; Protocols: A Researcher's Guide to the Behavioral Assessment of 5-MeO-NIPT in Murine Models

Abstract These application notes provide a comprehensive guide for researchers investigating the behavioral effects of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a psychedelic tryptamine. As interest in serotonergic c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers investigating the behavioral effects of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a psychedelic tryptamine. As interest in serotonergic compounds for therapeutic applications grows, rigorous and reproducible preclinical behavioral assessment is paramount.[1][2][3] This document outlines the pharmacological rationale, experimental design considerations, and detailed, step-by-step protocols for key behavioral assays in mice, including the Head-Twitch Response (HTR), Open-Field Test (OFT), Elevated Plus-Maze (EPM), and Prepulse Inhibition (PPI). The focus is on providing the scientific context behind methodological choices to ensure data integrity and translational relevance.

Introduction: Understanding 5-MeO-NIPT

5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a psychoactive tryptamine compound related to more well-known psychedelics like 5-MeO-DMT.[4] It is also a known metabolite of 5-MeO-DIPT ("Foxy Methoxy").[5] The primary mechanism of action for classic psychedelics involves agonism at the serotonin 2A receptor (5-HT2A).[6][7] 5-MeO-NIPT acts as a non-selective serotonin receptor agonist, with activity as a full or near-full agonist at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4]

In preclinical rodent models, activation of the 5-HT2A receptor is reliably indicated by the head-twitch response (HTR), a rapid, side-to-side head movement.[6][7] 5-MeO-NIPT has been shown to induce the HTR in rodents, confirming its 5-HT2A agonist activity, though it is considered relatively weak in this regard.[4] It also produces hypolocomotion (reduced movement) and hypothermia.[4] Understanding the complete behavioral profile of this compound requires a battery of validated tests to assess not only its primary psychedelic-like effects but also its impact on general locomotion, anxiety, and sensorimotor gating.

Pharmacological Profile & Mechanism of Action

The behavioral effects of 5-MeO-NIPT are directly linked to its interaction with multiple serotonin receptors. Its profile as a non-selective agonist suggests a complex interplay of downstream signaling that results in its observed psychoactive effects.

  • 5-HT2A Receptor: Agonism at this receptor is the primary driver of the hallmark psychedelic effects and the induction of the Head-Twitch Response in rodents.[1][6][7]

  • 5-HT1A Receptor: This receptor is involved in modulating mood and anxiety. 5-MeO-NIPT's agonist activity here may contribute to anxiolytic or anxiogenic effects and influence locomotion.[4] Interestingly, co-administration with a 5-HT1A antagonist can reverse 5-MeO-NIPT-induced hypolocomotion, causing hyperlocomotion instead.[4]

5_MeO_NIPT_Mechanism cluster_receptors Serotonin Receptors cluster_effects Behavioral & Physiological Outcomes 5_MeO_NIPT 5-MeO-NIPT 5HT2A 5-HT2A 5_MeO_NIPT->5HT2A Agonist 5HT1A 5-HT1A 5_MeO_NIPT->5HT1A Agonist 5HT2C 5-HT2C 5_MeO_NIPT->5HT2C Agonist 5HT2B 5-HT2B 5_MeO_NIPT->5HT2B Agonist Hypothermia ↓ Body Temperature 5_MeO_NIPT->Hypothermia HTR Head-Twitch Response 5HT2A->HTR Induces Sensorimotor Sensorimotor Gating (?) 5HT2A->Sensorimotor Modulates Locomotion ↓ Locomotion 5HT1A->Locomotion Modulates Anxiety Anxiety Modulation (?) 5HT1A->Anxiety Modulates

Caption: Simplified signaling pathway of 5-MeO-NIPT.

Pre-Experimental Planning & Design

Rigorous experimental design is critical for obtaining reliable and interpretable data.

3.1 Animal Models

  • Strain: C57BL/6J mice are commonly used for HTR studies due to their robust response.[6] However, researchers should be aware that baseline anxiety and locomotor activity can vary between strains, potentially affecting results in the OFT and EPM.[8]

  • Sex: Both male and female mice should be included in studies, as sex can be a biological variable influencing behavioral outcomes.[9]

  • Husbandry: Animals should be group-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. All testing should occur during the same phase of the light cycle to minimize circadian variability.

3.2 Drug Preparation and Administration

  • Formulation: 5-MeO-NIPT hydrochloride can be dissolved in sterile 0.9% saline. Gentle warming or vortexing may be required to ensure complete dissolution. The vehicle (0.9% saline) must be administered to the control group.

  • Dosage: Due to limited public data on 5-MeO-NIPT, initial dose-finding studies are essential. Based on related compounds like 5-MeO-DMT, a starting range of 1 mg/kg to 20 mg/kg could be explored.[10]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable route for systemic administration in mice.

3.3 Experimental Controls

  • Vehicle Control: A group of animals receiving only the vehicle (e.g., saline) is mandatory to control for the effects of the injection procedure and the novelty of the testing environment.

  • Positive Control (Assay Dependent): For validating the HTR assay, a known 5-HT2A agonist like DOI (2,5-dimethoxy-4-iodoamphetamine) can be used.[11] For the EPM, a known anxiolytic like diazepam can validate the test's sensitivity.[12]

Quantitative Data Summary

The following tables provide a framework for expected outcomes. Exact values must be determined empirically through dose-response studies.

Table 1: Proposed Dose-Response Framework for 5-MeO-NIPT

Dose Range (mg/kg, i.p.) Expected Primary Effect Behavioral Assay
Low (e.g., 0.5 - 2.5) Threshold Effects HTR, OFT
Medium (e.g., 2.5 - 10) Dose-dependent increase in HTR, hypolocomotion HTR, OFT, EPM

| High (e.g., 10 - 20) | Robust HTR, significant hypolocomotion | HTR, OFT, EPM, PPI |

Table 2: Key Parameters for Behavioral Assays

Assay Primary Measure(s) Secondary Measure(s) Interpretation
Head-Twitch Response Total number of head twitches Latency to onset, duration of effect Index of 5-HT2A receptor activation (psychedelic potential)
Open-Field Test Total distance traveled, Time in center Rearing frequency, thigmotaxis Index of locomotor activity and anxiety-like behavior
Elevated Plus-Maze % Time in open arms, % Open arm entries Total arm entries, closed arm time Index of anxiety-like behavior

| Prepulse Inhibition | % PPI at different prepulse levels | Acoustic startle response (pulse-alone) | Index of sensorimotor gating |

Detailed Behavioral Protocols

5.1 Protocol 1: Head-Twitch Response (HTR)

Principle: The HTR is a rapid head movement that serves as a behavioral proxy for 5-HT2A receptor activation by psychedelics.[6][13] Quantification of this response is a primary method for screening compounds for hallucinogenic potential.

Caption: Experimental workflow for the Head-Twitch Response assay.

Methodology:

  • Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment begins.

  • Drug Administration: Administer the predetermined dose of 5-MeO-NIPT or vehicle via i.p. injection.

  • Observation: Immediately place the mouse into a clean, standard observation chamber (e.g., a simple Plexiglas cylinder).

  • Scoring: An observer, blind to the experimental conditions, should count the number of head twitches for a set period (e.g., 30-60 minutes).[11] A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head, distinct from grooming or exploratory sniffing. Automated systems using video tracking or magnetometers can also be used for higher throughput and objectivity.[13][14]

  • Data Analysis: The primary endpoint is the total number of head twitches. Data can also be binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect.

5.2 Protocol 2: Open-Field Test (OFT)

Principle: The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.[15][16] Rodents with higher anxiety levels tend to stay close to the walls (thigmotaxis) and avoid the exposed center of the arena.[17][18]

Caption: Experimental workflow for the Open-Field Test.

Methodology:

  • Apparatus: A square arena (e.g., 40x40 cm) with walls, typically made of a non-reflective material.[18][19] The arena is often divided into a central zone and a peripheral zone by software.

  • Habituation: Acclimate the animal to the testing room for at least 30-45 minutes.

  • Drug Administration: Administer 5-MeO-NIPT or vehicle. Wait for a predetermined time (e.g., 15 minutes) to allow for drug absorption.

  • Test Procedure: Gently place the mouse in the center of the open field.[17]

  • Data Collection: Allow the mouse to explore freely for a set duration (typically 5-20 minutes).[19] An overhead camera connected to video-tracking software (e.g., ANY-maze, EthoVision XT) records the session.

  • Data Analysis: Key parameters include:

    • Locomotion: Total distance traveled.

    • Anxiety: Time spent in the center versus the periphery, latency to enter the center.

    • Exploration: Rearing frequency (vertical activity).

5.3 Protocol 3: Elevated Plus-Maze (EPM)

Principle: The EPM is a widely used model to assess anxiety-like behavior.[20][21][22] The test is based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[23] Anxiolytic compounds typically increase the proportion of time spent in the open arms.[12]

Caption: Experimental workflow for the Elevated Plus-Maze test.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.

  • Habituation: Acclimate the animal to the dimly lit testing room for at least 45 minutes.[20] Pre-handling the mice for several days prior to testing is recommended.[20]

  • Drug Administration: Administer 5-MeO-NIPT or vehicle and wait for the appropriate onset period.

  • Test Procedure: Place the mouse on the central platform of the maze, facing one of the closed arms.[20]

  • Data Collection: Allow the mouse to explore the maze for 5 minutes.[20][23] An overhead camera and tracking software record the session.

  • Data Analysis: Calculate the following:

    • Percentage of time spent in the open arms: (Time in open / Total time) x 100.

    • Percentage of entries into the open arms: (Entries into open / Total entries) x 100.

    • Total arm entries can be used as a measure of general activity.

5.4 Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Principle: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[24] It is an operational measure of sensorimotor gating, the ability to filter out irrelevant sensory information.[25] Deficits in PPI are observed in disorders like schizophrenia, and some psychedelics are known to disrupt this process.[24][25]

Caption: Experimental workflow for the Prepulse Inhibition test.

Methodology:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, an animal holder on a platform to detect movement, a speaker for auditory stimuli, and control software.

  • Habituation: Acclimate the animal to the testing room.

  • Drug Administration: Administer 5-MeO-NIPT or vehicle.

  • Test Session:

    • Place the mouse in the holder inside the chamber.

    • Begin with a 5-minute acclimation period with only background white noise (e.g., 65-70 dB).[9][24]

    • The session consists of different trial types presented in a pseudo-random order: pulse-alone trials (e.g., 120 dB), several prepulse+pulse trials (e.g., prepulses of 74, 78, 82 dB preceding the 120 dB pulse), and no-stimulus trials (background noise only).[9][26]

  • Data Analysis: The startle response is measured as the maximal amplitude of the animal's flinch. PPI is calculated as a percentage:

    • % PPI = 100 - [(Startle response for prepulse+pulse trial / Startle response for pulse-alone trial) x 100].

Conclusion and Interpretation

By integrating data from this battery of tests, a comprehensive behavioral signature of 5-MeO-NIPT can be established. For example, a compound that induces HTR, reduces locomotion and center time in the OFT, decreases open arm exploration in the EPM, and disrupts PPI would be characterized as a psychedelic with anxiogenic properties and sensorimotor gating deficits. Conversely, a compound that induces HTR but increases open arm time in the EPM might be a psychedelic with anxiolytic potential. These preclinical characterizations are a vital first step in understanding the neurobiology of novel psychoactive compounds and assessing their potential for further development.

References

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  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). Mousephenotype.org. [Link]

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  • Luciana, A., & Fabricio, A. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology. [Link]

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  • Syed, O., et al. (2025). The effect of psychedelic microdosing on animal behavior: A review with recommendations for the field. Neuroscience & Biobehavioral Reviews. [Link]

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Application

Application Note &amp; Protocols: A Guide to Investigating the Electrophysiological Effects of 5-MeO-NIPT on Neuronal Activity

Abstract 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a synthetic tryptamine and a member of the novel psychoactive substances (NPS) class, noted for its psychedelic properties.[1] Its mechanism of action is primarily...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a synthetic tryptamine and a member of the novel psychoactive substances (NPS) class, noted for its psychedelic properties.[1] Its mechanism of action is primarily understood through its interaction with the serotonergic system, acting as a non-selective agonist at multiple serotonin receptors.[1][2] A comprehensive understanding of how this compound modulates neuronal function at the cellular and network level is critical for both neuropharmacology and potential therapeutic development. This document provides a detailed guide for researchers, outlining the theoretical framework and practical, field-proven protocols for characterizing the electrophysiological effects of 5-MeO-NIPT on neurons using whole-cell patch-clamp and multi-electrode array (MEA) techniques.

Introduction and Pharmacological Rationale

5-MeO-NIPT is structurally related to other potent serotonergic psychedelics like 5-MeO-DMT. Its psychoactive effects are believed to be mediated primarily through agonism at serotonin 5-HT2A receptors, though its activity at other receptors, such as 5-HT1A, contributes to its unique pharmacological profile.[1][2] The interaction between 5-HT2A and 5-HT1A receptor signaling is a key determinant of the overall effect of many psychedelics; 5-HT2A activation is linked to hallucinogenic effects, while 5-HT1A activation can have inhibitory and anxiolytic effects.[2][3]

Understanding the electrophysiological signature of 5-MeO-NIPT is essential. Electrophysiology provides direct, real-time measurement of neuronal function, from single ion channel currents to the complex, synchronized activity of entire networks.[3][4] These insights are invaluable for elucidating the compound's mechanism of action, predicting its in vivo effects, and assessing its potential as a therapeutic agent or a tool for neuroscience research.

This guide is structured to provide the scientific causality behind experimental choices, ensuring that the proposed protocols are self-validating and grounded in established neuropharmacological principles.

Core Pharmacology of 5-MeO-NIPT

The electrophysiological effects of 5-MeO-NIPT are a direct consequence of its receptor binding profile. The compound is a full or near-full agonist at several key serotonin receptors.[1]

Receptor TargetReported ActivityImplication for Neuronal Electrophysiology
5-HT2A Full or Near-Full Agonist[1][2]Activation of Gq/11 pathway. Expected to increase neuronal excitability, enhance glutamate release, and increase spontaneous excitatory postsynaptic currents (sEPSCs).[3][5][6] This is the canonical receptor for psychedelic effects.
5-HT1A Full or Near-Full Agonist[1][2]Activation of Gi/o pathway. Expected to cause membrane hyperpolarization and decrease neuronal firing rate by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting adenylyl cyclase.[3]
5-HT2C Full or Near-Full Agonist[1]Activation of Gq/11 pathway, similar to 5-HT2A. Can modulate dopamine and norepinephrine release, indirectly affecting network activity.
5-HT2B Full or Near-Full Agonist[1]Primarily associated with peripheral effects; its role in central neuronal excitability is less defined but can contribute to serotonergic signaling.
Signaling Pathway Overview

The dual activation of 5-HT2A and 5-HT1A receptors creates a complex interplay of excitatory and inhibitory forces on a neuron. The diagram below illustrates these primary signaling cascades. The net effect on a neuron's activity will depend on the relative expression levels of these receptors in the specific cell type and brain region being studied.

G A Prepare Neuron Culture (e.g., Primary Cortical) B Prepare Solutions (aCSF, Intracellular) A->B C Pull & Fire-Polish Glass Pipette (3-7 MΩ) B->C D Approach Neuron & Form Giga-Ohm Seal (>1 GΩ) C->D E Rupture Membrane (Establish Whole-Cell Mode) D->E F Record Baseline Activity (5-10 min) E->F G Perfuse 5-MeO-NIPT (Dose-Response) F->G H Record Drug Effect G->H I Washout with aCSF H->I J Data Analysis I->J

Caption: Workflow for whole-cell patch-clamp experiments.

Materials and Reagents
  • Artificial Cerebrospinal Fluid (aCSF):

    • Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. [7] * Preparation: Prepare 10x stocks. On the day of recording, dilute to 1x, adjust osmolarity to ~290 mOsm, and continuously bubble with carbogen (95% O₂ / 5% CO₂). The pH should be ~7.4.

  • Intracellular Solution (K-Gluconate based):

    • Composition: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, 40 mM HEPES. [7] * Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm. [7]Aliquot and store at -20°C. Filter through a 0.2 µm filter before use.

  • 5-MeO-NIPT Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C. Further dilute in aCSF on the day of the experiment. Rationale: A high concentration stock minimizes the final DMSO concentration in the bath, which should be kept below 0.1% to avoid off-target effects.

  • Antagonists (for validation): Ketanserin (5-HT2A antagonist), WAY-100635 (5-HT1A antagonist).

Step-by-Step Protocol
  • Preparation:

    • Culture primary cortical neurons on glass coverslips for 10-14 days in vitro (DIV).

    • Prepare fresh aCSF and intracellular solutions as described above. Ensure aCSF is continuously oxygenated.

    • Transfer a coverslip to the recording chamber on the microscope stage and begin perfusion with aCSF (~1.5 mL/min). [7]2. Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ using a micropipette puller. [8]Rationale: This resistance range provides a good balance between seal stability and low series resistance for high-quality recordings.[7]

    • Fill the pipette with filtered intracellular solution, avoiding air bubbles.

  • Establishing a Recording:

    • Apply positive pressure to the pipette and lower it into the bath.

    • Approach a healthy-looking pyramidal neuron under visual guidance.

    • Once the pipette tip touches the cell membrane (resistance will increase), release positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ). [8] 4. Once a stable seal is formed, apply sharp, brief suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Voltage-Clamp Mode: Hold the neuron at -70 mV.

      • Record spontaneous excitatory postsynaptic currents (sEPSCs) and/or spontaneous inhibitory postsynaptic currents (sIPSCs).

      • Acquire a stable baseline for 5-10 minutes.

      • Perfuse 5-MeO-NIPT at desired concentrations (e.g., 100 nM, 1 µM, 10 µM).

      • Record for 5-10 minutes at each concentration.

      • Perform a washout with aCSF for at least 10 minutes to test for reversibility.

    • Current-Clamp Mode:

      • Measure the resting membrane potential (RMP).

      • Inject current steps to elicit action potentials (APs) and determine the firing frequency.

      • Acquire a stable baseline.

      • Apply 5-MeO-NIPT and repeat measurements of RMP and AP firing.

  • Validation (Crucial for Trustworthiness):

    • In a separate set of experiments, pre-incubate the neurons with an antagonist (e.g., 1 µM Ketanserin) for 10-15 minutes before applying 5-MeO-NIPT. If the observed effects are mediated by the 5-HT2A receptor, they should be blocked or significantly attenuated.

Protocol 2: Multi-Electrode Array (MEA) Analysis

MEAs allow for the simultaneous, non-invasive recording of extracellular field potentials from dozens of electrodes, providing insight into neuronal network behavior, such as synchrony and bursting activity. [9][10]

Experimental Rationale

While patch-clamp examines single cells, psychedelics are known to alter large-scale network dynamics. MEA is the ideal in vitro tool to assess how 5-MeO-NIPT modulates network firing rates, burst patterns, and functional connectivity. [11]

Workflow Diagram

G A Plate Primary Neurons on MEA Plate B Culture & Allow Network Maturation (e.g., >14 DIV) A->B C Place MEA in Recording System & Allow to Acclimatize B->C D Record Stable Baseline Activity (15-30 min) C->D E Add 5-MeO-NIPT to Wells (Cumulative Dosing) D->E F Record Post-Compound Activity (30-60 min) E->F G Data Processing & Analysis (Spike Detection, Burst Analysis) F->G

Caption: Workflow for multi-electrode array (MEA) experiments.

Materials and Reagents
  • MEA Plates: 48- or 96-well MEA plates (e.g., from Axion BioSystems).

  • Cell Culture Medium: Standard neuronal culture medium (e.g., Neurobasal + B27 supplement).

  • 5-MeO-NIPT Stock Solution: As described in Protocol 1.

Step-by-Step Protocol
  • Cell Plating and Culture:

    • Pre-coat MEA plates with an adhesion factor (e.g., Poly-D-lysine).

    • Dissociate and plate primary cortical neurons onto the electrode area of each well at a sufficient density to form a connected network.

    • Culture the neurons for at least 14-21 days. Rationale: This period allows for the formation of mature synapses and the development of spontaneous, synchronized network activity, which is essential for a stable baseline.[11]

  • Recording and Dosing:

    • Place the MEA plate into the recording system (e.g., Maestro Pro™). Allow the plate to acclimatize for 10-15 minutes.

    • Record baseline spontaneous network activity for 15-30 minutes. Key parameters for a stable network include a mean firing rate > 0.1 Hz on a majority of active electrodes.

    • Prepare a dosing plate with serial dilutions of 5-MeO-NIPT.

    • Add the compound to the wells. A cumulative dosing scheme is often efficient.

    • Record the network activity for 30-60 minutes post-addition to capture both acute and steady-state effects.

  • Data Analysis:

    • Use analysis software (e.g., Axion Navigator, custom scripts) to perform spike detection and filtering.

    • Quantify key network parameters before and after drug application. [12] * Mean Firing Rate (MFR): The average number of spikes per second across active electrodes.

      • Burst Analysis: Frequency of network bursts, duration of bursts, and number of spikes per burst.

      • Synchrony Index: A measure of how correlated the firing is across different electrodes in the network.

Expected Outcomes and Data Interpretation

Based on the known pharmacology of related tryptamines, we can hypothesize the following outcomes for 5-MeO-NIPT.

TechniqueParameterHypothesized Effect of 5-MeO-NIPTRationale / Comparison Compound
Patch-Clamp Resting Membrane PotentialBiphasic: Hyperpolarization at low doses, depolarization at high doses.5-HT1A agonism causes hyperpolarization. [3]Strong 5-HT2A agonism can cause depolarization. [3]The net effect is dose- and cell-type dependent.
AP Firing RateBiphasic or decreased.Similar to RMP, the balance between inhibitory 5-HT1A and excitatory 5-HT2A signaling will determine the outcome. [3][13]
sEPSC Frequency/AmplitudeIncreased.Activation of 5-HT2A receptors on presynaptic terminals is known to enhance glutamate release. [5][14][15]
MEA Mean Firing RateLikely decreased or biphasic.The powerful inhibitory action of 5-HT1A receptors on overall network firing may dominate, despite increased excitatory synaptic drive onto individual cells.
Network BurstingDisrupted; decreased burst regularity and increased intra-burst firing.Psychedelics are known to desynchronize cortical activity and disrupt organized network oscillations. [5][16]
Network SynchronyDecreased.A hallmark of psychedelic action is the breakdown of established functional networks and an increase in global functional connectivity, which may appear as desynchronization at the level of a single MEA well.

Safety and Handling

5-MeO-NIPT is a potent psychoactive compound. All handling must be performed in a controlled laboratory environment by trained personnel.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. [17][18]* Engineering Controls: Handle stock solutions and perform dilutions inside a chemical fume hood to prevent inhalation exposure. [17]* Disposal: Dispose of all waste (pipette tips, tubes, excess solutions) in accordance with institutional guidelines for chemical waste.

  • Storage: Store the compound in a secure, clearly labeled, and access-controlled location.

References

  • Wikipedia. (n.d.). 5-MeO-NiPT. Wikipedia. [Link]

  • Puigseslloses, P., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. [Link]

  • Smausz, B., et al. (2024). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. bioRxiv. [Link]

  • Wikipedia. (n.d.). 5-MeO-MiPT. Wikipedia. [Link]

  • Smausz, B., et al. (2024). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. bioRxiv. [Link]

  • Guo, Y., et al. (2016). Activation of 5-HT2A/2C receptors reduces the excitability of cultured cortical neurons. Neuroscience Letters. [Link]

  • Abgene. (n.d.). Whole-cell patch clamp protocol. Abgene. [Link]

  • Yalcin, I., et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PubMed Central. [Link]

  • Hatzipantelis, C., & Olson, D. E. (2024). The effects of psychedelics on neuronal physiology. PubMed Central. [Link]

  • ResearchGate. (n.d.). Target areas for 5-HT neurons for patch-clamp recording. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Multi-Electrode Array Electrophysiology. Charles River. [Link]

  • Vargas, M. V., et al. (2023). Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors. Science. [Link]

  • Zuba, D., et al. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. PubMed Central. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • Bouvrie, J., & Baker, M. (2004). MEA Data Analysis: Information Theoretic Approach. MIT. [Link]

  • Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Charles River. [Link]

  • Hogberg, H. T., et al. (2013). Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set. Neurotoxicology. [Link]

  • Champaneri, S., et al. (n.d.). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

  • 3Brain. (n.d.). Microelectrode Array (MEA) Explained. 3Brain. [Link]

  • T. Riga, M., et al. (2024). 5-MeO-DMT induces sleep-like LFP spectral signatures in the hippocampus and prefrontal cortex of awake rats. PubMed Central. [Link]

  • Hatzipantelis, C., & Olson, D. E. (2024). The effects of psychedelics on neuronal physiology. eScholarship. [Link]

  • T. M. deRoo, A., et al. (2021). What to Expect When Expecting in Lab: A Review of Unique Risks and Resources for Pregnant Researchers in the Chemical Laboratory. ACS Chemical Health & Safety. [Link]

  • UNC Environmental, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 08: Reproductive Hazards. UNC Policies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-MeO-NIPT

Introduction Welcome to the technical support guide for the synthesis of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This resource is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this tryptamine derivative. The primary and most accessible synthetic route discussed is the reductive amination of 5-methoxytryptamine (5-MeO-T) with acetone. Our goal is to provide a scientifically grounded, experience-driven framework to help you troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of your final product.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. We will delve into the causality behind experimental choices, offering not just steps, but the reasoning and chemical principles that underpin them.

Table of Contents
  • Core Synthesis Overview: Reductive Amination

  • Frequently Asked Questions (FAQs)

    • What is the most common cause of low 5-MeO-NIPT yield?

    • Which reducing agent is best for this transformation?

    • How can I monitor the reaction's progress effectively?

    • My final product is an impure brown oil. How can I purify it?

  • Troubleshooting Guide: Common Issues & Solutions

    • Problem 1: Incomplete Reaction / Low Conversion of Starting Material

    • Problem 2: Formation of Side Products (e.g., N,N-diisopropylation)

    • Problem 3: Difficulties in Product Isolation and Purification

  • Detailed Experimental Protocols

    • Protocol 1: Optimized One-Pot Reductive Amination of 5-MeO-T

    • Protocol 2: Purification by Acid-Base Extraction

    • Protocol 3: Purification by Recrystallization (Fumarate Salt)

  • References

Core Synthesis Overview: Reductive Amination

The synthesis of 5-MeO-NIPT from 5-methoxytryptamine is typically achieved via a reductive amination reaction. This process involves two key steps that are often performed in a single pot:

  • Imine Formation: The primary amine of 5-methoxytryptamine nucleophilically attacks the carbonyl carbon of acetone. This is typically catalyzed by a weak acid. Following a series of proton transfers, a molecule of water is eliminated to form a Schiff base, specifically an imine intermediate.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride-based reducing agent, yielding the desired secondary amine, 5-MeO-NIPT.

The efficiency of this entire process hinges on the careful selection of reagents and reaction conditions to favor the formation of the imine and its subsequent reduction while minimizing side reactions.[1][2]

Reductive_Amination cluster_intermediate Reaction Intermediate cluster_end Products cluster_side Side Reaction SM1 5-Methoxytryptamine (5-MeO-T) IMINE Imine Intermediate (Schiff Base) SM1->IMINE 1. Imine Formation (+ Acetone, H⁺ cat.) SM2 Acetone PRODUCT 5-MeO-NIPT IMINE->PRODUCT 2. Reduction (e.g., NaBH(OAc)₃) SIDE_PRODUCT Bis-Alkylation / Other Impurities PRODUCT->SIDE_PRODUCT Over-alkylation (Excess Acetone/Reductant)

Caption: General workflow for 5-MeO-NIPT synthesis via reductive amination.

Frequently Asked Questions (FAQs)

Q: What is the most common cause of low 5-MeO-NIPT yield?

A: The most frequent culprit is sub-optimal reaction conditions, which can manifest in several ways. Firstly, inefficient imine formation can be a major issue. The equilibrium between the starting materials and the imine must be shifted towards the product. This can be achieved by adding a dehydrating agent (e.g., anhydrous MgSO₄) or using a solvent system that allows for azeotropic removal of water.[1] Secondly, using an overly strong or non-selective reducing agent can reduce the starting acetone or lead to other side reactions. Finally, product loss during the workup and purification stages, particularly with difficult-to-remove impurities, can significantly decrease the isolated yield.

Q: Which reducing agent is best for this transformation?

A: The choice of reducing agent is critical. While a strong reductant like Lithium Aluminum Hydride (LiAlH₄) would work, it is non-selective and requires strictly anhydrous conditions. Sodium Borohydride (NaBH₄) is a milder option, but it can reduce acetone if added prematurely and its reactivity is pH-dependent.[3][4]

For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1] Its key advantages are:

  • Mildness: It does not readily reduce ketones like acetone, allowing for a one-pot procedure where all reagents can be mixed together.

  • Selectivity: It shows high selectivity for the reduction of the iminium ion intermediate over the starting carbonyl.

  • Compatibility: It is effective under mildly acidic conditions which also catalyze imine formation.

Sodium Cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and presents significant handling and disposal concerns.[5]

Reducing AgentSelectivityConditionsKey Considerations
NaBH(OAc)₃ High (Imine > Ketone)Mildly acidic (e.g., with AcOH)Recommended. One-pot reaction is feasible.
NaBH₄ ModerateNeutral to basicRequires stepwise addition (form imine first). Can reduce acetone.[6]
NaBH₃CN High (Imine > Ketone)Mildly acidicEffective but highly toxic.[5][7]
H₂/Pd-C HighNeutral, H₂ atmosphereRequires specialized hydrogenation equipment.
Q: How can I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a silica gel plate and a solvent system such as 9:1 Dichloromethane (DCM) / Methanol (MeOH) with 1% triethylamine (TEA) to neutralize acidic sites on the silica.

  • Spotting: Spot the starting material (5-MeO-T), a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Visualization: Visualize the plate under UV light (254 nm). Tryptamines are typically UV-active. You can also use a staining agent like Van Urk's or Ehrlich's reagent, which gives a characteristic purple/blue color for indoles.[8]

  • Interpretation: The reaction is complete when the spot corresponding to the 5-MeO-T (more polar, lower Rf value) has been completely consumed and a new, less polar spot (higher Rf value) corresponding to the 5-MeO-NIPT product appears.

Q: My final product is an impure brown oil. How can I purify it?

A: Tryptamine derivatives, especially as freebases, are often oils or low-melting solids that can be difficult to crystallize and are prone to oxidation, leading to discoloration.[9] A robust purification strategy involves two main steps:

  • Acid-Base Extraction: First, perform a liquid-liquid extraction to remove neutral and acidic impurities. Dissolve the crude oil in a nonpolar organic solvent (e.g., DCM or ethyl acetate). Wash with a dilute aqueous acid (e.g., 5% citric acid or dilute HCl). The basic 5-MeO-NIPT will move into the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Separate the aqueous layer, basify it (e.g., with NaOH or K₂CO₃) to a pH >10, and then extract the pure freebase back into a fresh organic solvent.[3]

  • Salt Formation & Recrystallization: The most effective way to obtain a stable, crystalline, and highly pure product is to convert the freebase oil into a salt. Fumarate salts of tryptamines are well-known for their crystallinity.[10] Dissolve the purified freebase in a minimal amount of a solvent like acetone or isopropanol, then add a solution of fumaric acid (0.5 equivalents) in the same solvent. The fumarate salt should precipitate out of solution. It can then be collected by filtration and washed with a cold solvent (like diethyl ether) to remove any remaining soluble impurities.

Troubleshooting Guide: Common Issues & Solutions

Troubleshooting_Flow START Low Yield or Impure Product TLC Analyze by TLC START->TLC ISSUE1 Problem: Incomplete Reaction High SM remains TLC->ISSUE1 High Starting Material (SM) Spot ISSUE2 Problem: Multiple Spots Unknown byproducts TLC->ISSUE2 Multiple Product Spots ISSUE3 Problem: Streaking / Oily Product Product appears pure by TLC but isolation is poor TLC->ISSUE3 Main Product Spot Streaks or is Tailed SOL1 Solution: • Check reductant activity. • Add catalytic acid (AcOH). • Increase reaction time/temp. ISSUE1->SOL1 SOL2 Solution: • Use milder reductant (NaBH(OAc)₃). • Control stoichiometry (avoid excess acetone). • Lower temperature. ISSUE2->SOL2 SOL3 Solution: • Perform acid-base extraction. • Convert to crystalline salt (fumarate). • Consider column chromatography. ISSUE3->SOL3

Caption: Troubleshooting decision tree for common 5-MeO-NIPT synthesis issues.

Problem 1: Incomplete Reaction / Low Conversion of Starting Material
  • Symptom: TLC analysis shows a significant amount of 5-methoxytryptamine remaining even after extended reaction times.

  • Cause & Explanation: This points to inefficient formation of the imine intermediate or inactive reducing agent. The imine formation is an equilibrium-driven process; if the water byproduct is not managed, the reaction can stall.[1] Alternatively, the hydride reagent may have decomposed due to moisture or improper storage.

  • Solution Workflow:

    • Verify Reagent Quality: Ensure the reducing agent is fresh. If using NaBH₄, ensure the solvent (e.g., methanol) is dry.

    • Catalyze Imine Formation: Add a catalytic amount (5-10 mol%) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen of acetone, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[1]

    • Manage Water: If the problem persists, perform the reaction in a solvent like 1,2-dichloroethane (DCE) or toluene and add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to sequester the water formed during imine formation, driving the equilibrium forward.[1]

    • Increase Temperature: Gently warming the reaction to 40-50°C can increase the rate of imine formation, but should be done cautiously to avoid side reactions.

Problem 2: Formation of Side Products (e.g., N,N-diisopropylation)
  • Symptom: TLC or GC-MS analysis shows multiple product spots, including a potential tertiary amine.

  • Cause & Explanation: Over-alkylation can occur if the newly formed 5-MeO-NIPT (a secondary amine) reacts again with another molecule of acetone and the reducing agent to form the tertiary amine, 5-MeO-DiPT. This is more likely if there is a large excess of acetone and/or reducing agent, or if the reaction temperature is too high.[8]

  • Solution Workflow:

    • Control Stoichiometry: Use a carefully measured amount of acetone, typically between 1.0 and 1.5 equivalents relative to the 5-methoxytryptamine. Avoid using a large excess.

    • Control Reagent Addition: If using a one-pot method with NaBH(OAc)₃, add the reducing agent portion-wise over 15-30 minutes to maintain control over the reaction rate and temperature.

    • Lower the Temperature: Perform the reaction at room temperature or even start at 0°C, allowing it to slowly warm to room temperature. This disfavors the slower, second alkylation step.

Problem 3: Difficulties in Product Isolation and Purification
  • Symptom: After workup, the product is a dark, viscous oil that is difficult to handle and solidifies poorly. TLC may look relatively clean, but the physical form is unsuitable.

  • Cause & Explanation: The freebase form of many tryptamines is prone to being oily and can slowly oxidize when exposed to air, causing discoloration. Minor, non-UV active impurities can also inhibit crystallization.

  • Solution Workflow:

    • Thorough Workup: Perform a rigorous acid-base extraction as described in the FAQs and Protocol 2. This is highly effective at removing baseline impurities.

    • Decolorize: After the workup, you can treat the organic solution of your freebase with a small amount of activated charcoal, stir for 15 minutes, and filter through a pad of Celite to remove colored impurities.

    • Induce Crystallization via Salting: This is the most reliable method. Convert the purified freebase oil into a crystalline salt. The fumarate salt is an excellent choice. See Protocol 3 for a detailed procedure. The resulting solid will be significantly more stable, easier to handle, and of higher purity.

Detailed Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination of 5-MeO-T

This protocol uses sodium triacetoxyborohydride for its selectivity and ease of use in a one-pot setup.

  • Reagents & Equipment:

    • 5-methoxytryptamine (1.0 eq)

    • Acetone (1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Glacial Acetic Acid (0.1 eq)

    • 1,2-Dichloroethane (DCE) (solvent)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-methoxytryptamine (1.0 eq).

    • Add dry 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.

    • Begin stirring and add acetone (1.5 eq) followed by glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 20-30 minutes. The reaction may be slightly exothermic.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction to completion by TLC.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Proceed to an aqueous workup and purification as described in Protocol 2.

Protocol 2: Purification by Acid-Base Extraction
  • Procedure:

    • Transfer the quenched reaction mixture from Protocol 1 to a separatory funnel.

    • Extract the aqueous layer with DCM (3x volumes).

    • Combine the organic layers and wash with a 5% citric acid solution (2x volumes). The product will move to the aqueous layer.

    • Separate the acidic aqueous layer. If desired, wash it once with fresh DCM to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add 2M NaOH solution with swirling until the pH is >10 (verify with pH paper). The freebase product may precipitate or form an oil.

    • Extract the basic aqueous layer with fresh DCM (3x volumes).

    • Combine these final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 5-MeO-NIPT freebase, likely as an oil.

Protocol 3: Purification by Recrystallization (Fumarate Salt)
  • Reagents & Equipment:

    • Purified 5-MeO-NIPT freebase oil

    • Fumaric Acid (0.5 eq by mole)

    • Isopropanol (IPA) or Acetone

    • Diethyl Ether (for washing)

    • Büchner funnel, filter paper

  • Procedure:

    • Dissolve the purified 5-MeO-NIPT freebase oil in a minimal amount of warm isopropanol (approx. 5-10 mL per gram of freebase).

    • In a separate flask, dissolve fumaric acid (0.5 molar equivalents to the freebase) in a minimal amount of warm isopropanol.

    • While stirring, slowly add the fumaric acid solution to the freebase solution.

    • A white precipitate of 5-MeO-NIPT fumarate should begin to form.

    • Allow the mixture to cool to room temperature, then place it in an ice bath or refrigerator for at least 1 hour to maximize precipitation.

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and any soluble impurities.

    • Dry the purified salt under vacuum to obtain a stable, crystalline solid.

References

  • Safrole. (n.d.). 5-MeO-MiPT - Synthesis, Effects and the Future of Psychoactive Tryptamines. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023). 5-MeO-MiPT. Retrieved January 14, 2026, from [Link]

  • Carlier, S. J., et al. (2018). Recreational Use, Analysis and Toxicity of Tryptamines. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Koc, F., et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. PubMed Central. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2020). EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved January 14, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2024). CN117858866A - Method for preparing tryptamine derivatives.
  • The Hive. (2000). Breath of Hoax? / PTC tryptamine alkylation on the test bench. Retrieved January 14, 2026, from [Link]

  • Sciencemadness.org. (2017). DMT via tryptamine and NaBH4. Retrieved January 14, 2026, from [Link]

  • Chadeayne, A. R., et al. (2021). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. IUCrData. Retrieved January 14, 2026, from [Link]

  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. PubMed. Retrieved January 14, 2026, from [Link]

  • Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Online Education. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved January 14, 2026, from [Link]

  • Reddit. (2021). Insoluble mass during 5-Meo-DiPT purification. Retrieved January 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating 5-MeO-NIPT Solubility Challenges

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). As a tryptamine derivative, 5-MeO-NIPT presents unique solubility characteristics...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). As a tryptamine derivative, 5-MeO-NIPT presents unique solubility characteristics that can be challenging for researchers in pharmacology and drug development.[1][2] Its molecular structure, featuring a hydrophobic indole ring and a basic amine side chain, dictates its behavior in various solvent systems. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome common solubility hurdles, ensuring the accuracy and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and dissolution of 5-MeO-NIPT.

Q1: What is 5-MeO-NIPT, and why is its solubility often an issue?

5-MeO-NIPT (5-methoxy-N-isopropyltryptamine) is a psychedelic compound of the tryptamine class.[3] Its chemical structure consists of a planar indole ring system, which is largely nonpolar and hydrophobic, and an alkylamine side chain, which is polar and basic. This dual nature—termed amphipathic—is the primary reason for its challenging solubility. While the amine group can interact with polar solvents, the larger indole portion resists dissolution in aqueous media, making it poorly soluble in water and neutral buffers.[1][2]

Q2: Should I use the 5-MeO-NIPT freebase or a salt form (e.g., hydrochloride)?

The choice between the freebase and a salt form is critical and depends entirely on your intended solvent system.

  • Freebase: The uncharged form of the molecule. It is more soluble in nonpolar organic solvents and less soluble in water. If your experimental plan involves organic solvents or you need to cross biological membranes in in vitro models, the freebase may be suitable.

  • Salt Form (e.g., HCl): The hydrochloride (HCl) salt is formed by reacting the basic amine group with hydrochloric acid.[4] This creates an ionized, positively charged molecule (a tryptammonium cation) which is significantly more soluble in polar solvents, including water and aqueous buffers.[5][6] For most biological experiments requiring an aqueous vehicle, the salt form is strongly recommended. Many tryptamines are noted to be soluble in dilute mineral acids.[7][8]

Q3: What are the recommended starting solvents for 5-MeO-NIPT?

Choosing the right initial solvent is the most critical step. For many poorly soluble drugs, a common strategy is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution, which can then be carefully diluted into an aqueous medium.[9]

SolventFormKnown ConcentrationApplication Notes & Causality
Acetonitrile Freebase10 mg/mL[10]A polar aprotic solvent suitable for creating stock solutions for analytical chemistry (e.g., HPLC, LC-MS).
DMSO Freebase~11 mg/mL (Tryptamine)[9]A highly polar aprotic solvent, excellent for dissolving tryptamines to create high-concentration stocks. Caution: DMSO can be toxic to cells at higher concentrations; always calculate the final percentage in your assay (typically <0.5%).
Ethanol Freebase~10 mg/mL (Tryptamine)[9]A polar protic solvent that is less toxic than DMSO and suitable for many in vitro applications. Can be used as a co-solvent to improve aqueous solubility.[11]
Methanol FreebaseSoluble (no conc. given)[12]Similar to ethanol, often used in analytical applications.
Dilute Acid Salt/FreebaseSoluble (no conc. given)[7]Acidifying the solvent (e.g., using dilute HCl) protonates the amine, drastically increasing aqueous solubility. This is the preferred method for preparing purely aqueous solutions.
Aqueous Buffer (PBS, pH 7.2) FreebaseSparingly soluble[9]Direct dissolution in neutral aqueous buffers is not recommended due to low solubility. If required, it must be preceded by dissolution in a co-solvent like DMSO.[9]
Q4: How should I properly store solid 5-MeO-NIPT and its prepared solutions?

Proper storage is essential to maintain the chemical integrity and potency of the compound.

  • Solid Form: Store the vial tightly sealed at -20°C.[10] Under these conditions, the compound is stable for at least two years.[10] Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the solid.

  • Stock Solutions: Once prepared (e.g., in DMSO or ethanol), solutions should be stored in aliquots in tightly sealed vials at -20°C. They are generally stable for up to one month. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Long-term storage of tryptamines in aqueous solution is not recommended due to lower stability.[9] Wherever possible, aqueous solutions should be prepared fresh from a stock solution on the day of use.

Section 2: Troubleshooting Guide: Common Solubility Issues

Even with the correct solvent, problems can arise. This guide provides a logical approach to diagnosing and solving them.

Problem 1: The compound won't dissolve, even in an organic solvent.

If you are struggling with initial dissolution, follow this troubleshooting workflow.

G start Start: 5-MeO-NIPT powder is not dissolving check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes use_stronger Action: Switch to a stronger solvent (e.g., DMSO). check_solvent->use_stronger No apply_energy Have you applied energy? check_conc->apply_energy No add_volume Action: Add more solvent to reduce concentration. check_conc->add_volume Yes sonicate Action: Gently warm (37°C) and/or sonicate. apply_energy->sonicate No success Success: Clear Solution apply_energy->success Yes use_stronger->success add_volume->success sonicate->success

Caption: Troubleshooting workflow for initial dissolution failure.

Expert Causality:

  • Insufficient Energy: Dissolution is a process that requires energy to overcome the crystal lattice energy of the solid. Gentle heating increases kinetic energy, while sonication uses ultrasonic waves to break apart solute aggregates, increasing the surface area available for solvation.[5][13]

  • Saturation: Every compound has a maximum solubility in a given solvent at a specific temperature.[14] Attempting to create a solution above this concentration will result in undissolved material.

Problem 2: My compound precipitated after dilution into an aqueous buffer.

This is a common issue known as "crashing out." It occurs when a compound dissolved in a good solvent (like DMSO) is transferred to a poor solvent (like water or buffer) where it is no longer soluble.[15]

Self-Validating Solution Protocol:

  • Ensure Buffer Compatibility: If using a buffer (e.g., phosphate buffer), be aware that high concentrations of organic co-solvents can cause the buffer salts themselves to precipitate. As a rule, phosphate buffers can precipitate above 70-80% acetonitrile or methanol.[16]

  • Slow Dilution: Add the organic stock solution to the aqueous buffer dropwise and very slowly.

  • Vigorous Mixing: Ensure the aqueous buffer is being mixed vigorously (e.g., on a vortex mixer) during the addition of the stock solution. This prevents localized areas of high concentration where the compound can nucleate and precipitate.

  • Use a Co-Solvent System: Instead of diluting directly into a 100% aqueous buffer, prepare your final solution with a percentage of a water-miscible organic solvent (e.g., 5-10% ethanol) to maintain the compound's solubility.[15]

  • Adjust pH (Recommended): The most robust solution is to adjust the pH of the aqueous buffer to be acidic (e.g., pH 4-5) before adding the 5-MeO-NIPT stock. This protonates the molecule, making it far more soluble in the final aqueous environment.

Problem 3: My solution is cloudy or has formed an oily film.

This indicates incomplete dissolution or the formation of a liquid-liquid phase separation (an emulsion). This is common with freebase forms of tryptamines in aqueous media.

  • Cause: The hydrophobic part of the molecule is repelling the water, causing the molecules to aggregate into microscopic, non-crystalline droplets rather than dissolving individually.

  • Solution:

    • Sonication: A bath sonicator can break up these oily aggregates and promote proper solvation.

    • pH Adjustment: This is the most effective solution. Adding a small amount of dilute acid (e.g., 1M HCl) will protonate the freebase, breaking up the oily phase and resulting in a clear, ionic solution.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for creating a concentrated stock for long-term storage and subsequent dilution.

  • Preparation: Allow the vial of solid 5-MeO-NIPT to warm to room temperature for at least 60 minutes.

  • Calculation: Determine the volume of DMSO required to achieve your target concentration (e.g., for a 10 mg/mL stock from 5 mg of solid, you would need 500 µL of DMSO).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes.

  • Energy Input: If the solid is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes or warm gently in a 37°C water bath.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any solid particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

This protocol is the most reliable method for preparing an aqueous solution of 5-MeO-NIPT for biological assays.

Caption: Workflow for preparing an aqueous solution via pH adjustment.

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the desired amount of 5-MeO-NIPT freebase into a sterile container.

  • Initial Suspension: Add approximately 80% of your final target volume of the desired aqueous buffer (e.g., PBS, saline). The compound will likely not dissolve and will form a cloudy suspension or oily layer.

  • Acidification: While vigorously vortexing, add a solution of 1M HCl drop by drop.

  • Observe Clarity: Continue adding HCl until the solution becomes completely clear. This indicates that the 5-MeO-NIPT has been converted to its soluble hydrochloride salt form.

  • pH Adjustment: Check the pH of the solution. It will be acidic. If your experiment requires a specific pH, you can carefully adjust it upwards by adding 1M NaOH dropwise. Be cautious, as increasing the pH too much may cause the compound to precipitate back into its freebase form.

  • Final Volume: Add the remaining buffer to reach your final desired volume and concentration.

  • Filtration: Sterile filter the final solution through a 0.22 µm syringe filter appropriate for aqueous solutions.

Section 4: Scientific Principles of Tryptamine Solubility

Understanding the underlying chemistry is key to mastering solubility. The solubility of 5-MeO-NIPT is governed by the acid-base properties of its secondary amine.

protonation cluster_0 Low pH (Acidic Environment) insoluble 5-MeO-NIPT Freebase (Poorly Water Soluble) proton + H⁺ insoluble->proton soluble Protonated 5-MeO-NIPT (Water Soluble Cation) proton->soluble Protonation of Amine

Caption: Protonation increases the aqueous solubility of 5-MeO-NIPT.

In a neutral or basic environment (pH > pKa), the amine group (-NH) is uncharged, and the molecule's overall character is dominated by its hydrophobic indole ring, leading to poor water solubility. In an acidic environment (pH < pKa), the amine group accepts a proton from the solution to become a positively charged secondary ammonium cation (-NH₂⁺). This charge allows the molecule to form strong ion-dipole interactions with polar water molecules, dramatically increasing its solubility.[1] This principle is the foundation of the most effective strategies for dissolving tryptamines in aqueous media for biological research.

References

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Wikipedia. (n.d.). 5-MeO-NiPT. [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • Solubility of Things. (n.d.). Tryptamine | Solubility of Things. [Link]

  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Solubility of Things. (n.d.). 1-(1H-indol-3-yl)-N,N-dimethyl-methanamine | Solubility of Things. [Link]

  • Global Substance Registration System. (n.d.). 5-MEO-NIPT HYDROCHLORIDE. [Link]

  • PubChem - NIH. (n.d.). 5-Meo-nipt. [Link]

  • Global Substance Registration System. (n.d.). 5-MEO-NIPT. [Link]

  • SYNTHARISE CHEMICAL INC. (n.d.). 5-MeO-iPT / 5-MeO-NiPT – 1000mg. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • IUCr Journals. (n.d.). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. [Link]

  • SWGDRUG.org. (2005). 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE. [Link]

  • SWGDRUG.org. (2005). 5-METHOXY-α-METHYLTRYPTAMINE. [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-MeO-NIPT in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide provides in-depth technical information, troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 5-MeO-NIPT in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to 5-MeO-NIPT Stability

5-MeO-NIPT is a tryptamine derivative, and like many compounds in this class, its stability in solution is not absolute. The indole ring and the secondary amine in its structure are susceptible to degradation under various conditions. Understanding the factors that influence its stability is paramount for accurate and reproducible research. The primary degradation pathways for tryptamines, in general, are oxidation and photodegradation, which can be significantly influenced by pH, temperature, and the solvent used.[1] A color change in a tryptamine solution, such as yellowing or browning, is often a visual indicator of oxidative degradation.[1]

This guide will walk you through the best practices for preparing, handling, and storing 5-MeO-NIPT solutions to minimize degradation and ensure the validity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 5-MeO-NIPT in solution.

Q1: What are the primary factors that affect the stability of 5-MeO-NIPT in solution?

A1: The stability of 5-MeO-NIPT, like other tryptamines, is primarily influenced by:

  • pH: Tryptamines are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline solutions.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1]

  • Oxidation: The indole nucleus of tryptamines is prone to oxidation, a key degradation pathway. The presence of dissolved oxygen or oxidizing agents can expedite this process.[1]

Q2: What is the recommended solvent for preparing a 5-MeO-NIPT stock solution?

A2: For long-term storage, preparing a stock solution in a non-aqueous, inert solvent is recommended. A commercially available analytical reference standard of 5-MeO-NIPT is supplied in acetonitrile, which is stable for at least two years when stored at -20°C.[2] Other organic solvents such as methanol, ethanol, and DMSO can also be used, in which tryptamines are generally soluble.[3] When preparing aqueous solutions for experiments, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[3]

Q3: How should I store my 5-MeO-NIPT solutions?

A3: Proper storage is critical for maintaining the stability of your 5-MeO-NIPT solutions.

  • Long-Term Storage (Stock Solutions): For stock solutions prepared in an organic solvent like acetonitrile or DMSO, storage at -20°C is recommended.[2] At this temperature, a solution in acetonitrile has been shown to be stable for at least two years.[2]

  • Short-Term Storage (Working Solutions): Aqueous working solutions are more prone to degradation and should ideally be prepared fresh for each experiment.[1][3] If short-term storage is necessary, store the solution at 2-8°C and protect it from light. It is not recommended to store aqueous tryptamine solutions for more than one day.[3] Studies on the closely related compound 5-MeO-DIPT in urine showed significant degradation at 25°C and 4°C over several days, while it was stable for at least 30 days at -20°C.[4][5][6][7]

Q4: I've noticed a color change in my 5-MeO-NIPT solution. What does this mean?

A4: A color change, typically to a yellowish or brownish hue, is a strong indication of degradation, most likely due to oxidation of the indole ring.[1] This process can be accelerated by exposure to light, elevated temperatures, or a non-ideal pH.[1] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.

Q5: What are the likely degradation products of 5-MeO-NIPT?

A5: While specific degradation products of 5-MeO-NIPT in solution under various stress conditions are not extensively documented in the literature, we can infer potential products based on the chemistry of tryptamines and metabolic pathways. 5-MeO-NIPT is a known metabolite of 5-MeO-MiPT and 5-MeO-DIPT.[8] The metabolic pathways for these parent compounds include N-dealkylation, hydroxylation of the indole ring, and N-oxidation.[9] Therefore, under laboratory conditions, you might expect to see similar products arising from oxidation (hydroxylated derivatives, N-oxides) and potentially hydrolysis under strong acidic or basic conditions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the stability of 5-MeO-NIPT solutions.

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of 5-MeO-NIPT leading to a lower effective concentration.1. Prepare a fresh solution: Always use a freshly prepared solution of 5-MeO-NIPT for your experiments. 2. Verify storage conditions: Ensure your stock solution is stored at -20°C in a suitable organic solvent and protected from light. 3. Check the age of the stock solution: If the stock solution is old, consider preparing a new one from solid material. 4. Use appropriate solvents: For aqueous assays, prepare the working solution immediately before use by diluting a stock solution.
Visible color change or precipitation in the solution Oxidation or other forms of chemical degradation. Precipitation may occur due to poor solubility or degradation product formation.1. Discard the solution: Do not use a solution that has changed color or contains a precipitate. 2. Review solution preparation: Ensure the compound is fully dissolved. For aqueous solutions, use a co-solvent like DMSO first.[3] 3. Protect from light and air: Store solutions in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[3]
Loss of compound confirmed by analytical methods (e.g., HPLC) Chemical instability under the current storage or experimental conditions.1. Optimize pH: If using an aqueous buffer, consider preparing it in a slightly acidic pH range (e.g., pH 4-6), as tryptamines are generally more stable under these conditions.[1] 2. Control temperature: Avoid exposing solutions to room temperature for extended periods. Keep them on ice during experiments if possible. 3. Perform a simple stability check: If you continue to face issues, you can perform a basic stability check by analyzing your solution by HPLC at different time points under your typical experimental conditions.

Experimental Protocols

To assist you in ensuring the quality of your 5-MeO-NIPT solutions, we provide the following protocols.

Protocol 1: Preparation and Storage of 5-MeO-NIPT Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 5-MeO-NIPT in acetonitrile for long-term storage.

Materials:

  • 5-MeO-NIPT (solid)

  • Acetonitrile (HPLC grade or higher)

  • Analytical balance

  • Volumetric flask (amber glass recommended)

  • Pipettes

  • Vortex mixer

  • -20°C freezer

Procedure:

  • Calculate the required mass: The molecular weight of 5-MeO-NIPT is 232.33 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.010 L * 232.33 g/mol * 1000 mg/g = 2.32 mg

  • Weigh the 5-MeO-NIPT: Accurately weigh approximately 2.32 mg of solid 5-MeO-NIPT and record the exact weight.

  • Dissolve in acetonitrile: Transfer the weighed 5-MeO-NIPT to a 10 mL amber volumetric flask. Add a small amount of acetonitrile to dissolve the solid, then bring the volume up to the 10 mL mark.

  • Mix thoroughly: Cap the flask and vortex until the solid is completely dissolved.

  • Store appropriately: Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.[2]

Protocol 2: Forced Degradation Study of 5-MeO-NIPT

This protocol provides a framework for conducting a forced degradation study to understand the stability of 5-MeO-NIPT under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study of 5-MeO-NIPT.

Procedure:

  • Prepare a stock solution: Prepare a solution of 5-MeO-NIPT in a suitable solvent mixture (e.g., methanol:water 1:1) at a known concentration (e.g., 1 mg/mL).

  • Apply stress conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C in the dark.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Collect samples: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize: For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analyze: Analyze all samples, including a control sample stored under normal conditions, using a suitable analytical method like HPLC with UV and/or mass spectrometry (MS) detection.

  • Evaluate: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Data Summary

Condition Solvent Temperature Expected Stability of Tryptamines Recommendation for 5-MeO-NIPT
Long-term Storage Acetonitrile, DMSO-20°CHighRecommended. Store stock solutions at -20°C in an organic solvent.[2]
Short-term Storage Aqueous Buffer (acidic, pH 4-6)2-8°CModerateUse with caution. Prepare fresh if possible. Store for no more than 24 hours.[1]
Short-term Storage Aqueous Buffer (neutral/alkaline, pH >7)2-8°CLowNot recommended. Prone to degradation.[1]
Room Temperature Any20-25°CLow to ModerateAvoid for extended periods. Increased risk of degradation.[1][4][5][6][7]
Light Exposure AnyAnyLowAvoid. Use amber vials or protect from light.[1]

Conclusion

The stability of 5-MeO-NIPT in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the principles of tryptamine stability and adhering to the best practices for solution preparation, handling, and storage outlined in this guide, researchers can minimize degradation and ensure the integrity of their work. Always prioritize the use of freshly prepared aqueous solutions and store stock solutions in an appropriate organic solvent at -20°C for long-term use.

References

  • Gotvaldova, K., et al. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis, 13(2), 439-446.
  • Stability of tryptamines in Psilocybe cubensis mushrooms. Critical Consulting LLC. [Link]

  • Gotvaldova, K., et al. (2022). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography.
  • Kanamori, T., et al. (2004). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. Journal of Analytical Toxicology, 28(8), 643-648.
  • Zhang, Y., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine, 73, 101963.
  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666.
  • Shima, N., et al. (2005). A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy.
  • Altunci, Y. A., et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Balkan Medical Journal, 38(1), 34-42.
  • Kurrasch-Orbaugh, D. M., et al. (2003). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats.
  • Wang, M., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology, 44(5), 488-495.
  • 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE (5-MeO-DIPT). SWGDRUG.org. [Link]

  • 5-MeO-NiPT. Wikipedia. [Link]

  • Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 10(11-12), 1754-1764.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
  • Lansdell, T. A., et al. (2022). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. The Journal of Organic Chemistry, 87(18), 12347-12352.
  • Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent.
  • Wang, M., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. PubMed. [Link]

  • Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. PubMed. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067-32075.
  • Van Vaeck, L., et al. (2001). Kinetics of thermal degradation of methyltetrahydrofolic acid. Food Chemistry, 74(4), 483-490.
  • De-La-Torre, R., et al. (2001). Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. Journal of Analytical Toxicology, 25(6), 449-454.
  • Svensson, M., et al. (2008). Minimizing Postsamping Degradation of Peptides by a Thermal Benchtop Tissue Stabilization Method. Journal of Proteome Research, 7(10), 4509-4516.

Sources

Optimization

Technical Support Center: 5-MeO-NIPT Analytical Data

Welcome to the technical support center for the analysis of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide is designed for researchers, analytical scientists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this novel psychoactive substance (NPS). As the analysis of NPS presents a continuous challenge due to the rapid emergence of new analogs and varying potencies, this resource provides field-proven insights into identifying and mitigating common analytical artifacts.[1][2] Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to develop robust and self-validating analytical methods.

Part 1: Troubleshooting Guide - Common Artifacts

This section addresses specific, observable issues you may encounter during the analysis of 5-MeO-NIPT, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 1: My mass spectrum shows a prominent ion at m/z 58, even at low collision energies. Is this an impurity?

Answer: It is unlikely to be an impurity. You are most likely observing a characteristic in-source fragment of the 5-MeO-NIPT molecule.

  • Causality & Mechanism: Tryptamines, especially those with N-alkyl substitutions, are known to undergo fragmentation not just in the collision cell, but also within the high-energy environment of the ion source itself (in-source collision-induced dissociation).[3][4] This occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[4] For many tryptamines and phenethylamines, the most common fragmentation pathway is the cleavage of the Cα-Cβ bond of the ethylamine side chain.[5][6] For 5-MeO-NIPT, this cleavage results in a stable immonium ion fragment with a mass-to-charge ratio (m/z) of 58.

  • Troubleshooting & Validation Protocol:

    • Confirm the Fragment: The predicted m/z for the protonated molecule [M+H]⁺ of 5-MeO-NIPT (C₁₄H₂₀N₂O) is approximately 233.3. The prominent fragment you see should correspond to the isopropylamine portion ([CH₂=N⁺H(isopropyl)]) of the molecule.

    • Optimize Source Conditions: In-source fragmentation is highly dependent on the energy applied within the ion source. To minimize this artifact and maximize the precursor ion signal ([M+H]⁺), methodically reduce the voltages of source parameters.

      • Declustering Potential (DP) / Fragmentor Voltage: This is the most critical parameter. Systematically decrease this voltage and monitor the ratio of the precursor ion (m/z 233.3) to the fragment ion (m/z 58).

      • Source Temperature: Higher temperatures can contribute to analyte dissociation.[4] Evaluate if a lower source temperature improves the precursor-to-fragment ratio without compromising desolvation efficiency.

    • Leverage the Fragment: In some cases, particularly for quantitative analysis using Multiple Reaction Monitoring (MRM), this stable, high-intensity in-source fragment can be used as the precursor ion for subsequent fragmentation (MS³-like approach), which can significantly improve the signal-to-noise ratio.[3]

Question 2: I am seeing unexpected peaks at [M+23]⁺ and [M+39]⁺ in my mass spectrum. What are these?

Answer: You are observing the formation of alkali metal adducts , a very common artifact in Electrospray Ionization (ESI). The peak at [M+23]⁺ is the sodium adduct ([M+Na]⁺), and the peak at [M+39]⁺ is the potassium adduct ([M+K]⁺).

  • Causality & Mechanism: ESI is susceptible to the formation of adducts with cations present in the sample matrix, mobile phase, or even leached from glassware.[7] Sodium and potassium ions are ubiquitous and readily form adducts with analytes that have lone pairs of electrons, such as the nitrogen and oxygen atoms in 5-MeO-NIPT.[8][9] The formation efficiency of these adducts can be highly variable and is strongly influenced by mobile phase properties, which can compromise the reproducibility and accuracy of your analysis.[8]

  • Troubleshooting & Validation Protocol:

    • Identify the Source:

      • Solvents: Use high-purity, LC-MS grade solvents to minimize ionic contaminants.

      • Glassware: Avoid using glass volumetric flasks or vials that have been washed with strong detergents, as these can be a source of sodium ions. Use polypropylene vials where possible.

      • Sample Matrix: Biological matrices like plasma or urine are rich in sodium and potassium salts.[9]

    • Control Adduct Formation with Mobile Phase Additives:

      • Increase Proton Source: The most effective way to suppress metal adducts is to promote the formation of the desired protonated molecule, [M+H]⁺. Add a small amount of a weak acid, such as 0.1% formic acid, to your mobile phase. This provides an abundant source of H⁺ to outcompete the Na⁺ and K⁺ ions.

      • Introduce Ammonium: Adding a volatile salt like ammonium formate or ammonium acetate can also be effective. The ammonium ion ([NH₄]⁺) can form its own adduct ([M+NH₄]⁺), but more importantly, it can help competitively suppress the formation of alkali metal adducts.[8]

Table 1: Common Adducts of 5-MeO-NIPT (Exact Mass ≈ 232.16)
Adduct IonFormulaApproximate m/zCommon Source
[M+H]⁺ [C₁₄H₂₁N₂O]⁺233.2Desired Ion
[M+Na]⁺ [C₁₄H₂₀N₂ONa]⁺255.2Solvents, Glassware, Matrix
[M+K]⁺ [C₁₄H₂₀N₂OK]⁺271.1Solvents, Glassware, Matrix
[M+NH₄]⁺ [C₁₄H₂₄N₃O]⁺250.2Mobile Phase Additive
Question 3: My quantitative results for 5-MeO-NIPT in plasma are inconsistent and show poor recovery. How do I diagnose and fix this?

Answer: These symptoms are classic indicators of matrix effects , where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of your analyte.[10][11] For complex matrices like plasma, phospholipids are a primary cause of these effects.[12]

  • Causality & Mechanism: In ESI, a finite number of charges are available on the surface of sprayed droplets. If a high concentration of a co-eluting matrix component ionizes more efficiently than your analyte, it will compete for these charges, leading to a suppressed signal for the analyte (ion suppression).[13] This effect is not constant across different samples or different lots of matrix, leading to poor accuracy and precision.[10]

  • Troubleshooting & Validation Protocol: This protocol provides a systematic workflow to identify and mitigate matrix effects.

    Step 1: Assess the Matrix Effect

    The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method.[10]

    • Prepare Three Sample Sets:

      • Set A (Neat Solution): Spike 5-MeO-NIPT and its internal standard (IS) into the final analysis solvent.

      • Set B (Post-Spike): Extract blank plasma. Spike 5-MeO-NIPT and IS into the extracted blank matrix just before analysis.

      • Set C (Pre-Spike): Spike 5-MeO-NIPT and IS into blank plasma before the extraction process.

    • Calculate Matrix Factor (MF) and Recovery (RE):

      • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

      • An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement. Consistent MF across different matrix lots is crucial.[10]

    Step 2: Mitigate the Matrix Effect
    • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate 5-MeO-NIPT from the interfering components. Adjust your gradient, try a different column chemistry (e.g., a biphenyl or PFP column for alternate selectivity), or use a "divert valve" to send the early-eluting, unretained components (like salts and phospholipids) to waste.

    • Enhance Sample Preparation: Simple protein precipitation is often insufficient. Use a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or a phospholipid removal plate/cartridge to specifically remove the interfering compounds.[12]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., 5-MeO-NIPT-d4) is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.[13]

    • Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards and quality controls in the same extracted blank biological matrix as your unknown samples. This ensures that the standards and samples experience similar matrix effects.[13]

Diagram 1: Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_prep Step 1: Prepare Samples cluster_analyze Step 2: LC-MS Analysis cluster_calc Step 3: Calculate Metrics cluster_eval Step 4: Evaluate Results cluster_outcome Step 5: Action A Set A: Analyte in Solvent LCMS Analyze Sets A, B, C A->LCMS B Set B: Post-Extraction Spike B->LCMS C Set C: Pre-Extraction Spike C->LCMS Calc_MF Calculate Matrix Factor (B / A) * 100 LCMS->Calc_MF Calc_RE Calculate Recovery (C / B) * 100 LCMS->Calc_RE Eval Is MF close to 100%? Is it consistent? Calc_MF->Eval OK Method is Robust Eval->OK Yes NotOK Mitigate Matrix Effect: - Improve Chromatography - Enhance Sample Prep - Use SIL-IS Eval->NotOK No

Caption: A systematic workflow for the quantitative assessment of matrix effects.

Part 2: Frequently Asked Questions (FAQs)

Question 4: What are the primary metabolites of 5-MeO-NIPT I should be aware of, and how can I distinguish them from artifacts?

Answer: While specific metabolic studies on 5-MeO-NIPT are not as abundant as for other tryptamines, we can infer the likely metabolic pathways from structurally similar compounds like 5-MeO-MiPT and 5-MeO-DIPT.[14][15] The primary metabolic routes for these compounds are:

  • O-demethylation: Removal of the methyl group from the 5-methoxy position, resulting in 5-hydroxy-NIPT (5-HO-NIPT).

  • N-dealkylation: Removal of the isopropyl group, resulting in 5-methoxy-tryptamine (5-MeO-T).

  • Hydroxylation: Addition of a hydroxyl group to the indole ring (commonly at the 6-position) or the alkyl side chain.

  • N-oxidation: Formation of an N-oxide on the tertiary amine.[14]

To distinguish these metabolites from analytical artifacts:

  • Metabolites are Enzymatic Products: True metabolites should be observed in in-vivo samples (blood, urine) or after incubation with liver microsomes, but not in a pure chemical standard solution stored under the same conditions.

  • Degradation Products: 5-MeO-NIPT, like other tryptamines, can be sensitive to light, temperature, and pH. A study on 5-MeO-DIPT showed significant degradation in urine samples stored at room temperature or 4°C, but stability when frozen at -20°C.[16] To identify degradation products, analyze a chemical standard that has been intentionally stressed (e.g., exposed to light or elevated temperature) and compare the resulting chromatogram to your sample.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing you to propose elemental formulas for unknown peaks and match them to predicted metabolic transformations (e.g., a mass shift of +15.9949 Da for hydroxylation).

Question 5: I see a peak that appears to be a metabolite, but I'm not sure. How do I systematically identify it?

Answer: Identifying an unknown peak requires a logical, step-by-step approach. The following decision tree can guide your investigation.

Diagram 2: Decision Tree for Unknown Peak Identification

UnknownPeakID Start Unknown Peak Observed CheckBlank Is peak in solvent blank or mobile phase? Start->CheckBlank CheckAdduct Does m/z match a common adduct ([M+Na]⁺, [M+K]⁺, etc.)? CheckBlank->CheckAdduct No Contaminant Artifact: System or Solvent Contamination CheckBlank->Contaminant Yes CheckFragment Is peak present at zero collision energy? Does it increase with DP? CheckAdduct->CheckFragment No Adduct Artifact: Adduct Ion CheckAdduct->Adduct Yes CheckDegradation Is peak present in stressed chemical standard? CheckFragment->CheckDegradation No InSourceFrag Artifact: In-Source Fragment CheckFragment->InSourceFrag Yes CheckMetabolite Is peak present only in bio-samples (urine, HLM)? Does mass shift match biotransformation? CheckDegradation->CheckMetabolite No Degradant Artifact: Degradation Product CheckDegradation->Degradant Yes Metabolite Probable Metabolite: Requires further structural elucidation. CheckMetabolite->Metabolite Yes End Identification Complete CheckMetabolite->End No Contaminant->End Adduct->End InSourceFrag->End Degradant->End Metabolite->End

Caption: A logical decision tree for characterizing an unknown analytical signal.

References

  • Krotulski, A. J., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.
  • Tanaka, H., et al. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst.
  • Gaujac, A., et al. (2021). Analytical Challenges for Identification of New Psychoactive Substances. BrJAC.
  • Krotulski, A. J., et al. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review.
  • Gaujac, A., et al. (2021). Analytical Challenges for Identification of New Psychoactive Substances: A Literature-Based Study for Seized Drugs.
  • Krotulski, A. J., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. CFSRE.
  • Yan, H., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of Analytical Toxicology.
  • Cayman Chemical. (n.d.). 5-methoxy NiPT (CAS 109921-55-3).
  • Rose Hill Life Sciences. (n.d.). Psilocybin Testing Protocols Every Lab Should Know.
  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
  • Frison, G., et al. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis.
  • NCE-Introduction. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.
  • Ishida, T., et al. (2005). Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry.
  • ResearchGate. (n.d.). MRM conditions for the analysis of 5-MeO-DIPT and its metabolites.
  • Tseng, Y. J., et al. (2016).
  • Brandt, S. D., et al. (2014). An Investigation of the Stability of Emerging New Psychoactive Substances. Drug Testing and Analysis.
  • Yan, H., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine.
  • Tseng, Y. J., et al. (2016). Mass fragmentations (m/z values) of phenethylamines and tryptamines....
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
  • Wikipedia. (n.d.). 5-MeO-MiPT.
  • Liu, G., & Snapp, J. (2018).
  • Jones, B., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Gosetti, F., et al. (2010). Matrix effect in a view of LC-MS/MS: An overview.
  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.

Sources

Troubleshooting

Technical Support Center: Optimizing Dosage for In Vivo 5-MeO-NIPT Experiments

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers utilizing 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide is designed to provide in-depth, practical advi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide is designed to provide in-depth, practical advice for optimizing dosage in your in vivo experiments. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you navigate the complexities of your research, ensuring data integrity and reproducibility.

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices. Every protocol and recommendation is designed to be part of a self-validating system, empowering you to troubleshoot effectively and generate robust, reliable data.

Section 1: Foundational Knowledge & Initial Considerations

This section addresses the most fundamental questions researchers have when beginning work with 5-MeO-NIPT. A solid understanding of its pharmacology and metabolic origin is critical for logical dose selection.

Q1: What is 5-MeO-NIPT and how does it work?

5-MeO-NIPT (5-methoxy-N-isopropyltryptamine) is a psychedelic tryptamine. Its primary mechanism of action is as a non-selective serotonin receptor agonist, with notable activity at the 5-HT1A and 5-HT2A receptors.[1][2]

  • 5-HT2A Receptor Agonism: This interaction is widely considered the primary driver of the hallucinogenic or psychedelic effects of tryptamines.[3] In rodent models, activation of this receptor is linked to the head-twitch response (HTR), a common behavioral proxy used to quantify the psychoactive potential of a compound.[1]

  • 5-HT1A Receptor Agonism: Activation of this receptor is associated with other physiological and behavioral effects, including hypothermia and potential anxiolytic properties.[3] It has been shown that 5-HT1A activation can actually attenuate the HTR, highlighting the complex interplay between these receptor systems.[3]

Crucially, 5-MeO-NIPT is also an active metabolite of the more widely studied compounds 5-MeO-MiPT and 5-MeO-DiPT.[1] This means that when these parent compounds are administered in vivo, they are partially converted into 5-MeO-NIPT, which then contributes to the overall observed effects.[4][5] Understanding this relationship is key, as much of the existing in vivo dosage data comes from studies on these parent compounds.

Figure 1. Simplified 5-HT2A receptor signaling pathway activated by 5-MeO-NIPT.

Section 2: Designing Your Dose-Finding Study

A systematic dose-finding study is non-negotiable for establishing a reliable and effective dose for your specific experimental model and scientific question.

Q2: I can't find direct dosage data for 5-MeO-NIPT. Where should I start?

This is a common and critical challenge. Since 5-MeO-NIPT is a metabolite, the most logical starting point is to review the established dosages for its parent compound, 5-MeO-MiPT. These studies provide a validated range of doses that are known to be pharmacologically active and cross the blood-brain barrier in rodent models.

However, you must not assume a 1:1 potency. A dedicated dose-range finding study for 5-MeO-NIPT is essential. The data below should be used only to inform the selection of doses for your initial pilot study.

Table 1: Summary of Published In Vivo Doses for 5-MeO-MiPT (Parent Compound) in Mice

Dose Range (mg/kg) Route of Administration Animal Model Key Findings Reference
0.01 - 30 mg/kg Intraperitoneal (i.p.) CD-1 Male Mice Dose-dependent effects on sensorimotor responses and motor activity. [6][7]
0.27 mg/kg Intraperitoneal (i.p.) CD1 Female Mice No serious histopathological effects observed in the liver, kidney, or brain. [8][9][10]
2.7 mg/kg Intraperitoneal (i.p.) CD1 Female Mice Detectable in blood and brain; induced apoptotic cell death. [8][9][10]

| 1 - 10 mg/kg | Intraperitoneal (i.p.) | CD-1 Male Mice | Impaired prepulse inhibition (PPI), a measure of sensory gating. |[6] |

Senior Scientist Recommendation: Based on this data, a conservative starting range for your 5-MeO-NIPT dose-finding study in mice could be 0.1 mg/kg to 5.0 mg/kg . This range encompasses doses shown to be safe (0.27 mg/kg) while approaching those that elicit clear behavioral and physiological effects without inducing severe toxicity (2.7 mg/kg).

Q3: How do I prepare and formulate 5-MeO-NIPT for in vivo administration?

Proper formulation is critical for ensuring consistent bioavailability and preventing vehicle-induced toxicity. Tryptamines are often supplied as salts (e.g., HCl or fumarate) which have different solubilities. Always confirm the salt form of your compound.

Common Vehicle Formulations:

  • DMSO/Saline: A common choice involves dissolving the compound in a small amount of dimethyl sulfoxide (DMSO) and then bringing it to the final volume with sterile saline (0.9% NaCl). A study with 5-MeO-MiPT used a 50% DMSO in saline solution.[9][11]

    • Causality: DMSO is an excellent solvent for many organic molecules. However, high concentrations can be toxic. It is crucial to keep the final DMSO concentration in the injected volume as low as possible (ideally <10%) and to always run a vehicle-only control group to account for any effects of the DMSO itself.

  • Tween 80/Ethanol/Saline: Another published vehicle for 5-MeO-MiPT consists of 2% Tween 80 and 5% ethanol, brought to volume with saline.[6]

    • Causality: Tween 80 is a surfactant that helps to keep hydrophobic compounds in suspension, improving stability and bioavailability. The small amount of ethanol aids in initial dissolution. This can be a good alternative if DMSO toxicity is a concern.

Protocol: Dose Formulation using DMSO/Saline (for a 1 mg/kg dose)

  • Calculate Required Stock Concentration:

    • Assume an average mouse weight of 25g (0.025 kg) and an injection volume of 10 µL/g (250 µL total).

    • Dose needed per mouse: 1 mg/kg * 0.025 kg = 0.025 mg.

    • Required stock concentration: 0.025 mg / 0.250 mL = 0.1 mg/mL .

  • Preparation:

    • Weigh out the required amount of 5-MeO-NIPT powder (e.g., 1 mg for 10 mL of stock).

    • Add a small volume of 100% DMSO to completely dissolve the powder (e.g., 500 µL for a final DMSO concentration of 5%).

    • Vortex gently until the solution is clear.

    • Slowly add sterile 0.9% saline dropwise while vortexing to bring the solution to the final volume (e.g., add 9.5 mL of saline).

    • Visually inspect for any precipitation. If the solution becomes cloudy, you may need to increase the percentage of DMSO or consider an alternative vehicle.

    • Always prepare fresh on the day of the experiment.

Section 3: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section addresses common issues in a Q&A format.

Problem Encountered Potential Cause(s) Troubleshooting Steps & Rationale
High variability in behavioral readouts between animals in the same dose group. 1. Inconsistent Formulation: Compound may not be fully dissolved or is precipitating out of solution. 2. Inaccurate Dosing: Errors in injection volume or technique. 3. Biological Variability: Natural differences in animal metabolism and receptor density.1. Verify Solubility: After making your formulation, hold it up to a light source to check for particulates. Vortex thoroughly before drawing up each dose. 2. Refine Technique: Ensure you are using a consistent administration route (e.g., true intraperitoneal vs. subcutaneous). Use appropriate, calibrated syringes. 3. Increase N: Increase the number of animals per group to improve statistical power and overcome individual variability.
Unexpected toxicity (e.g., seizures, lethargy, high mortality) at a seemingly low dose. 1. Vehicle Toxicity: The vehicle itself (e.g., high DMSO concentration) could be causing adverse effects. 2. Nonlinear Pharmacokinetics: The relationship between dose and exposure may not be linear; a small increase in dose could lead to a large spike in plasma/brain concentration.[12] 3. Off-Target Effects: The compound may be interacting with other receptors or biological systems in an unexpected way.[13][14]1. Run Vehicle Controls: Always include a group that receives only the vehicle to isolate its effects. If the vehicle group shows toxicity, reformulate with a lower percentage of the solvent. 2. Perform PK Studies: If resources permit, conduct a basic pharmacokinetic study to measure plasma and brain concentrations at different doses. This will reveal if drug accumulation is nonlinear. 3. Conduct a Literature Review: Search for data on off-target binding profiles for 5-MeO-NIPT or structurally similar compounds.
Lack of expected pharmacological effect (e.g., no Head-Twitch Response). 1. Dose Too Low: The selected dose is below the therapeutic threshold. 2. Poor Bioavailability: The compound is not being absorbed or is not crossing the blood-brain barrier effectively. 3. Rapid Metabolism: The compound is being cleared from the system too quickly to exert an effect. Tryptamines can be rapidly metabolized by monoamine oxidase A (MAO-A).[12]1. Increase the Dose: Systematically increase the dose in subsequent cohorts. 2. Change Route/Vehicle: Consider a different route of administration (e.g., subcutaneous) or a vehicle known to improve bioavailability (e.g., one containing a surfactant like Tween 80). 3. Consider MAO-A Inhibition: In some experimental paradigms, researchers pre-treat with an MAO-A inhibitor to prolong the action of tryptamines. This is an advanced technique and requires careful justification and control groups.
Section 4: Experimental Workflow & Protocols
Protocol: In Vivo Dose-Range Finding Study in Mice

This protocol outlines a systematic approach to determine the optimal dose of 5-MeO-NIPT.

Dose_Finding_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Refinement A Review Literature for Parent Compound (5-MeO-MiPT) B Select Initial Dose Range (e.g., 0.1, 0.5, 2.5, 5.0 mg/kg) A->B C Select Vehicle & Prepare Formulations and Vehicle Control B->C D Randomly Assign Animals to Groups (n=4-6 per group) E Administer Single i.p. Dose D->E F Observe for Acute Toxicity (e.g., 1, 4, 24 hours post-dose) E->F G Conduct Behavioral Assay (e.g., Head-Twitch Response) F->G H Analyze Data: - Toxicity Signs - Behavioral Dose-Response I Plot Dose-Response Curve Determine EC50 H->I J Select Optimal Dose(s) for Efficacy Studies I->J

Figure 2. Experimental workflow for a dose-range finding study.

1. Animal Model and Grouping:

  • Use a standard mouse strain (e.g., C57BL/6 or CD-1).

  • Randomly assign animals to dose groups (e.g., Vehicle, 0.1, 0.5, 2.5, 5.0 mg/kg of 5-MeO-NIPT).

  • Use a minimum of n=4-6 animals per group for initial screening.

2. Drug Administration:

  • Prepare fresh drug formulations on the day of the experiment as described in Section 2.

  • Administer a single dose via intraperitoneal (i.p.) injection at a standard volume (e.g., 10 µL/g body weight).

3. Observation and Data Collection:

  • Acute Toxicity: Closely monitor animals for any signs of distress, including seizures, stereotypy, ataxia, or changes in breathing, especially within the first hour post-injection. Continue periodic checks at 4 and 24 hours.

  • Behavioral Endpoint: Conduct your primary behavioral assay at the expected time of peak effect. For tryptamines, this is often within 15-60 minutes post-i.p. injection.[2] For 5-MeO-NIPT, quantifying the head-twitch response (HTR) is a standard method to assess 5-HT2A receptor engagement.

  • Physiological Measures: Record body temperature or other relevant physiological parameters if applicable to your research question.

4. Data Analysis:

  • Plot the dose of 5-MeO-NIPT (typically on a log scale) against the measured response (e.g., number of head twitches).

  • Use non-linear regression to fit a sigmoidal dose-response curve to the data.[15]

  • From this curve, you can determine key parameters like the EC50 (the concentration that produces 50% of the maximal effect), which will inform the dose selection for future, larger-scale efficacy studies.[16]

References
  • Bilel, S., et al. (2024). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. Psychopharmacology, 241, 489–511. [Link]

  • Canal, C. E., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. bioRxiv. [Link]

  • Grafinger, K. E., et al. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 10(2), 316-325. [Link]

  • Wikipedia. (n.d.). 5-MeO-NiPT. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). 5-MeO-MiPT. Retrieved January 14, 2026, from [Link]

  • Altuncı, Y. A., et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Balkan Medical Journal, 38(1), 34–42. [Link]

  • Shen, H., et al. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 39(8), 1417-1424. [Link]

  • Altuncı, Y. A., et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PubMed. [Link]

  • Grafinger, K. E., et al. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. PubMed. [Link]

  • Leysen, J. E., et al. (1985). Multiple high affinity binding sites for 5-hydroxytryptamine: a new class of sites distinct from 5-HT1 and S2. European Journal of Pharmacology, 110(3), 319-329. [Link]

  • Bilel, S., et al. (2024). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. ResearchGate. [Link]

  • Hartogsohn, I., et al. (2022). History repeating: guidelines to address common problems in psychedelic science. Journal of Psychedelic Studies, 6(3), 155-171. [Link]

  • Bassi, M., et al. (2024). Effects of 5-MeO-MiPT (0.01, 0.1, 1, 10, and 30 mg/kg; i.p.) on time on rod (a) and number of steps (b) in mice. ResearchGate. [Link]

  • Bilel, S., et al. (2024). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence. PubMed. [Link]

  • Altuncı, Y. A., et al. (2020). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. ResearchGate. [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE, 5(2), e9019. [Link]

  • KaK, M., et al. (2018). Effects of exposure to 5-MeO-DIPT during adolescence on brain neurotransmission and neurotoxicity in adult rats. springermedizin.de. [Link]

  • Worldwide Clinical Trials. (2022). 6 Operational Considerations You Need To Know for Psychedelic Trials. Worldwide Clinical Trials. [Link]

  • Charles River Laboratories. (2023). Psychedelic Drugs: The Analytical Challenges. Eureka blog. [Link]

  • Jungaberle, H., et al. (2022). Methodological challenges in psychedelic drug trials: efficacy and safety of psilocybin in treatment-resistant major depression (EPIsoDE) – rationale and study design. Drugs and Alcohol. [Link]

  • Precision for Medicine. (2023). Unpacking FDA's Draft Guidance on Psychedelic Research. Precision for Medicine. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Altuncı, Y. A., et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Balkan Medical Journal. [Link]

  • Reckweg, J. T., et al. (2021). A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers. Frontiers in Pharmacology, 12, 741421. [Link]

  • Dupont, C., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research, 109, 47-54. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ 2188. [Link]

  • Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 11(3), e63. [Link]

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Optimization

Technical Support Center: 5-MeO-NIPT Radiolabeling

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the radiolabeling of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide is designed to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the radiolabeling of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols based on established radiochemical principles and data from structurally related tryptamines. As there is limited published data specifically on the radiolabeling of 5-MeO-NIPT, this resource extrapolates from proven methodologies for similar molecules to offer a robust starting point for your research.

Frequently Asked Questions (FAQs)

Q1: Is it feasible to radiolabel 5-MeO-NIPT for PET imaging?

A: Yes, it is theoretically highly feasible. The chemical structure of 5-MeO-NIPT is amenable to established radiolabeling techniques, particularly with carbon-11. The most logical approach is the [¹¹C]methylation of the corresponding desmethyl precursor (5-hydroxy-N-isopropyltryptamine or 5-HO-NIPT) to label the methoxy group. This strategy is widely used for PET tracer synthesis due to the prevalence of methyl groups in neurologically active compounds and the accessibility of [¹¹C]methylating agents.[1][2][3]

Q2: What is the best radionuclide and labeling position for 5-MeO-NIPT?

A: Carbon-11 (¹¹C) is the most suitable radionuclide for initial studies. Its short half-life (20.4 minutes) allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or for assessing receptor occupancy.[1]

The recommended labeling position is the 5-methoxy position . Labeling this position with a [¹¹C]methyl group offers a direct and well-documented synthetic route. However, a significant consideration is the potential for in vivo O-demethylation, which would lead to the cleavage of the radiolabel.[1] The metabolism of the related compound, 5-MeO-DIPT, is known to involve O-demethylation, suggesting that [¹¹C]5-MeO-NIPT may also be susceptible.[4] This could result in the formation of radiolabeled metabolites that could complicate the interpretation of PET data.

Q3: What are the primary challenges I should anticipate?

A: The main challenges can be categorized as follows:

  • Time Constraints: The short half-life of ¹¹C necessitates rapid and efficient synthesis, purification, and quality control, typically all within 60-80 minutes.[5]

  • Precursor Synthesis: You will need to synthesize and purify the desmethyl precursor, 5-HO-NIPT, as it is not commercially available.

  • In Vivo Stability: As mentioned, metabolic stability is a key concern. The formation of radiolabeled metabolites can affect the signal-to-noise ratio and the accuracy of kinetic modeling.

  • Radiochemical Yield and Purity: Achieving a high radiochemical yield (RCY) and purity is crucial for obtaining a sufficient dose for imaging and ensuring patient safety.

Troubleshooting Guides

Issue 1: Low Radiochemical Yield (RCY) in [¹¹C]Methylation Reaction

Q: I am attempting to synthesize [¹¹C]5-MeO-NIPT via [¹¹C]CH₃I methylation of the 5-HO-NIPT precursor, but my RCY is consistently below 5%. What are the potential causes and how can I troubleshoot this?

A: Low RCY in a [¹¹C]methylation reaction is a common issue. Let's break down the potential causes from precursor to reaction conditions.

Causality Chain & Troubleshooting Steps:

  • Precursor Quality and Quantity:

    • Problem: The 5-HO-NIPT precursor may contain impurities that interfere with the reaction, or the amount used may be insufficient. The phenolic hydroxyl group is the target for methylation, but other nucleophilic sites on impurities could consume the [¹¹C]CH₃I.

    • Solution:

      • Verify Precursor Purity: Ensure your precursor is of high purity (>98%) using HPLC and NMR.

      • Optimize Precursor Amount: Start with a precursor concentration of ~1 mg in 200-300 µL of solvent. Too little precursor will result in low trapping efficiency of the [¹¹C]CH₃I.

  • Base and Deprotonation:

    • Problem: The phenolic hydroxyl group of 5-HO-NIPT needs to be deprotonated to become a nucleophile. Incomplete deprotonation is a major cause of low yield.

    • Solution:

      • Choice of Base: A strong, non-nucleophilic base is required. Sodium hydroxide (NaOH) or a strong organic base like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are common choices.[1][6]

      • Optimize Base Concentration: Use a slight molar excess of the base relative to the precursor. Too much base can lead to side reactions.

      • Pre-incubation: Briefly pre-heat the precursor and base solution for 1-2 minutes before introducing the [¹¹C]CH₃I to ensure complete deprotonation.

  • Reaction Conditions:

    • Problem: Suboptimal temperature or reaction time can lead to incomplete reaction or degradation of the product.

    • Solution:

      • Temperature: A typical temperature range for ¹¹C-methylations is 80-120°C. Start at 80°C and incrementally increase if the yield does not improve.

      • Time: A reaction time of 3-5 minutes is usually sufficient. Given the short half-life of ¹¹C, longer reaction times lead to significant decay losses.

  • [¹¹C]Methyl Iodide Delivery:

    • Problem: Inefficient trapping of the gaseous [¹¹C]CH₃I in the reaction vessel.

    • Solution:

      • Flow Rate: Ensure a slow and steady flow of the inert gas (e.g., helium or nitrogen) carrying the [¹¹C]CH₃I into the reaction mixture.

      • Vessel Geometry: Use a small, V-shaped reaction vessel to maximize the surface area-to-volume ratio, improving trapping efficiency.

Troubleshooting Decision Tree for Low RCY

Low_RCY_Troubleshooting start Low RCY (<5%) precursor Check Precursor Purity & Amount start->precursor precursor->start Repurify or resynthesize precursor base Optimize Base & Deprotonation precursor->base Purity >98%, Amount ~1mg base->start Try different base or concentration conditions Adjust Reaction Temperature & Time base->conditions Strong base used, Pre-incubation done conditions->start Systematically vary T and t delivery Verify [¹¹C]CH₃I Delivery conditions->delivery Temp: 80-120°C, Time: 3-5 min delivery->start Check gas lines and trapping setup hplc_check Analyze Crude Reaction Mixture by Radio-HPLC delivery->hplc_check Slow flow rate, Efficient trapping hplc_check->precursor No product peak, precursor peak only yield_ok RCY Improved hplc_check->yield_ok Product peak observed, Yield acceptable

Caption: Troubleshooting workflow for low radiochemical yield.

Issue 2: Poor Radiochemical Purity Post-Purification

Q: After HPLC purification, my final [¹¹C]5-MeO-NIPT product shows multiple radioactive peaks on the analytical chromatogram. What's going on?

A: This indicates either the presence of radiolabeled impurities or degradation of your final product.

Potential Causes and Solutions:

  • Side Reactions during Labeling:

    • Problem: Besides the desired O-methylation, N-methylation at the indole nitrogen or the secondary amine of the isopropyl group could occur, leading to radiolabeled isomers.

    • Solution:

      • Optimize HPLC Separation: Your purification method may not be adequately separating these closely related compounds. Develop a gradient HPLC method that provides better resolution between the desired product and potential side products.

      • Protecting Groups: In more complex cases, a protecting group strategy for the indole nitrogen might be necessary during precursor synthesis, although this adds steps to the overall process.

  • Radiolysis:

    • Problem: High levels of radioactivity can cause the radiolabeled molecule to break down (radiolysis), especially in a clean, non-carrier-added environment. Tryptamine structures can be sensitive to oxidation.[7]

    • Solution:

      • Formulation: Formulate the final product in a solution containing a stabilizer like ethanol (5-10%) and/or ascorbic acid to quench free radicals.

      • Minimize Time: Work quickly. The longer the purified product sits, the more likely it is to degrade.

  • Impurity in Precursor Leading to Labeled Byproduct:

    • Problem: An impurity in your 5-HO-NIPT precursor that also has a site for methylation could be getting radiolabeled.

    • Solution: Re-analyze and, if necessary, re-purify your precursor material.

Issue 3: Unexpected In Vivo Biodistribution

Q: My PET scan in a rodent model shows high uptake of radioactivity in excretory organs (liver, kidneys) and not the expected brain distribution. Why is this happening?

A: This is a classic sign of poor in vivo stability and/or unfavorable pharmacokinetic properties.

Potential Causes and Explanations:

  • Rapid Metabolism:

    • Problem: The [¹¹C]5-MeO-NIPT is likely being rapidly metabolized in the liver. As discussed, O-demethylation would cleave the [¹¹C]methyl group, leading to [¹¹C]methanol, which is then oxidized to [¹¹C]formaldehyde and [¹¹C]formate. These small, polar radiolabeled metabolites are rapidly cleared by the kidneys. The metabolism of related tryptamines like 5-MeO-DIPT and 5-MeO-MiPT is known to produce several metabolites, including 5-MeO-NIPT itself.[4][8] This suggests a complex metabolic profile.

    • Solution:

      • Metabolite Analysis: Perform radio-HPLC analysis of blood samples taken at various time points after injection to identify and quantify radiolabeled metabolites.

      • Consider Alternative Labeling Positions: If O-demethylation is confirmed to be rapid and extensive, this labeling position may not be viable for quantitative imaging. Labeling a more metabolically stable position on the carbon backbone would be necessary, though this presents a much greater synthetic challenge.

  • Poor Blood-Brain Barrier (BBB) Penetration:

    • Problem: While 5-MeO-NIPT is expected to cross the BBB, the radiolabeled tracer might have physicochemical properties (e.g., due to formulation) that limit its entry into the brain.

    • Solution:

      • LogP Measurement: Experimentally determine the LogP (lipophilicity) of your final radiolabeled compound to ensure it falls within the optimal range for BBB penetration (typically LogP 1-3).

      • Check Formulation: Ensure the final formulation does not contain excipients that could interfere with BBB transport.

Potential Metabolic Pathways of [¹¹C]5-MeO-NIPT

Metabolism parent [¹¹C]5-MeO-NIPT demethyl [¹¹C]Methanol -> [¹¹C]CO₂ (Signal Loss from Brain) parent->demethyl O-Demethylation (CYP450) deisopropyl [¹¹C]5-MeO-Tryptamine (Active Metabolite?) parent->deisopropyl N-Deisopropylation (CYP450) hydroxy [¹¹C]Hydroxy-5-MeO-NIPT (Polar Metabolite) parent->hydroxy Ring Hydroxylation (CYP450) conjugate [¹¹C]Glucuronide/Sulfate Conjugates (Excreted) hydroxy->conjugate Phase II Metabolism

Caption: Potential metabolic pathways based on related tryptamines.

Experimental Protocols

Protocol 1: Synthesis of [¹¹C]5-MeO-NIPT via [¹¹C]Methylation

Disclaimer: This is a hypothetical protocol based on standard methods. It must be optimized for your specific laboratory setup.

Materials:

  • 5-HO-NIPT precursor (1 mg)

  • Anhydrous Dimethylformamide (DMF) (300 µL)

  • Sodium hydroxide (NaOH), 2M in water (2 µL)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) in helium stream

  • HPLC purification system

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • Precursor Preparation: Dissolve 1 mg of 5-HO-NIPT in 300 µL of anhydrous DMF in a sealed, V-shaped reaction vessel.

  • Basification: Add 2 µL of 2M NaOH to the precursor solution. Heat the vessel to 80°C for 2 minutes to ensure complete deprotonation of the phenolic hydroxyl group.

  • Radiolabeling: Bubble the [¹¹C]CH₃I/He stream through the reaction mixture for 2-3 minutes at 80°C.

  • Quenching: After trapping is complete, heat the vessel at 100°C for an additional 3 minutes to drive the reaction to completion.

  • Dilution: Quench the reaction by adding 500 µL of the mobile phase used for HPLC purification.

  • Purification: Inject the entire crude reaction mixture onto a semi-preparative C18 HPLC column.

    • Example Mobile Phase: 40:60 Acetonitrile:0.1M Ammonium Formate buffer.

    • Detection: Monitor the eluent with a UV detector (at a wavelength appropriate for the tryptamine scaffold, e.g., 280 nm) and a radioactivity detector connected in series.

  • Collection: Collect the radioactive peak corresponding to the retention time of a non-radioactive 5-MeO-NIPT standard.

  • Formulation: The collected HPLC fraction is typically diluted with water for injection and passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The product is then eluted from the Sep-Pak with a small volume of ethanol and further diluted with saline to achieve the desired final concentration and an ethanol concentration of <10%.

  • Quality Control: Analyze an aliquot of the final product via analytical radio-HPLC to determine radiochemical purity, and measure the total radioactivity to calculate the final yield.

Protocol 2: Quality Control via Analytical Radio-HPLC

Objective: To determine the radiochemical purity of the final [¹¹C]5-MeO-NIPT product.

System:

  • Analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • UV detector.

  • In-line radioactivity detector.

Procedure:

  • Standard Injection: Inject a small amount of the non-radioactive 5-MeO-NIPT standard to determine its retention time (t_R).

  • Sample Injection: Inject a small aliquot (~10-20 µL) of the final formulated radiotracer.

  • Analysis: Run a gradient method (e.g., 10% to 90% acetonitrile in water with 0.1% TFA over 10 minutes) to separate the product from any potential impurities.

  • Calculation: Integrate the peaks on the radioactivity chromatogram. The radiochemical purity is calculated as: (Area of product peak / Total area of all radioactive peaks) x 100%

  • Acceptance Criteria: Radiochemical purity should be >95% for preclinical studies.

Data Summary

The metabolic fate of a radiotracer is critical for accurate PET data interpretation. While data for 5-MeO-NIPT is not directly available, the metabolism of its close analogs provides important insights.

Parent Compound Metabolite(s) Identified Metabolic Pathway Implication for [¹¹C]5-MeO-NIPT Reference
5-MeO-DIPT5-OH-DIPT, 6-OH-5-MeO-DIPT, 5-MeO-NIPT O-Demethylation, Ring Hydroxylation, N-DeisopropylationO-demethylation would cleave the [¹¹C]CH₃ label. N-deisopropylation of the parent could also occur.[4]
5-MeO-MiPT5-MeO-NIPT , 5-OH-MiPT, 5-MeO-MiPT-N-oxideN-Demethylation, O-Demethylation, HydroxylationConfirms that 5-MeO-NIPT is a metabolite itself, suggesting it is part of a larger metabolic cascade.[8]

This table underscores the importance of conducting thorough metabolite studies for any new tryptamine-based PET tracer.

References

  • W.Z., Z.L., Z.W., & S.J.M. (2023). Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents. Theranostics, 13(5), 1547–1558. [Link]

  • Gillings, N., & Vasdev, N. (2020). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. PET Clinics, 15(4), 437-446. [Link]

  • Pees, A., Chassé, M., Lindberg, A., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]

  • Pees, A., Chassé, M., Lindberg, A., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]

  • Elsinga, P. H., Hatano, K., & Ishiwata, K. (2007). Carbon-11 labeling chemistry based upon [11C]methyl iodide. Ernst Schering Research Foundation Workshop, (62), 183-213. [Link]

  • Gao, M., Wang, M., & Zheng, Q. H. (2018). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. American Journal of Nuclear Medicine and Molecular Imaging, 8(5), 345–357. [Link]

  • Hooker, J. M. (2010). Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regulatory Aspects. PET Clinics, 5(2), 131-153. [Link]

  • 5-MeO-NiPT. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Dolder, P. C., et al. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 9(9), 1335-1344. [Link]

  • Adhikary, A., et al. (2009). Oxidation of Tryptamine and 5-hydroxytryptamine: A Pulse Radiolysis and Quantum Chemical Study. The Journal of Physical Chemistry B, 113(32), 11293-11301.
  • Kamata, T., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of Analytical Toxicology, 30(6), 360-367. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Enhancing the Oral Bioavailability of 5-MeO-NIPT

This technical support guide is designed for researchers, scientists, and drug development professionals investigating 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). Recognizing the significant challenge posed by its poor...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). Recognizing the significant challenge posed by its poor oral bioavailability, this document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate the complexities of formulation and preclinical evaluation. Our approach is rooted in established scientific principles and practical, field-proven insights to empower your research and development efforts.

Introduction: The Challenge of Oral 5-MeO-NIPT Delivery

5-MeO-NIPT, a tryptamine derivative, holds potential for further investigation. However, like many tryptamines, its clinical utility via the oral route is hampered by extensive first-pass metabolism.[1] This phenomenon occurs when a drug, after absorption from the gastrointestinal (GI) tract, is metabolized in the liver and/or gut wall before it reaches systemic circulation, significantly reducing its concentration and therapeutic effect. For tryptamines, this is primarily mediated by monoamine oxidase A (MAO-A). This guide will explore scientifically-grounded strategies to circumvent this metabolic barrier and enhance the oral bioavailability of 5-MeO-NIPT.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the development of orally bioavailable 5-MeO-NIPT formulations.

Q1: What are the primary reasons for the poor oral bioavailability of 5-MeO-NIPT?

The principal reason is extensive first-pass metabolism . After absorption from the gut, 5-MeO-NIPT is rapidly metabolized by enzymes, most notably Monoamine Oxidase A (MAO-A), in the liver and intestinal wall. This significantly reduces the amount of active compound reaching the systemic circulation. Additionally, the physicochemical properties of the molecule, such as its lipophilicity and potential for efflux by transporters like P-glycoprotein, may also contribute to poor absorption.

Q2: I'm observing very low plasma concentrations of 5-MeO-NIPT in my in vivo studies after oral administration. How can I confirm if first-pass metabolism is the culprit?

To confirm the role of first-pass metabolism, a comparative pharmacokinetic study is recommended. This involves administering 5-MeO-NIPT via both an intravenous (IV) and an oral (PO) route to the same animal model (e.g., rats). A significantly higher area under the curve (AUC) for the IV route compared to the PO route, resulting in a low absolute bioavailability (F%), is a strong indicator of extensive first-pass metabolism.

Q3: What are the most promising formulation strategies to overcome the first-pass metabolism of 5-MeO-NIPT?

Several strategies can be employed, broadly categorized as:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance lymphatic absorption, partially bypassing the portal circulation and thus reducing first-pass metabolism in the liver.[2][3][4][5][6]

  • Nanoparticle Formulations: Encapsulating 5-MeO-NIPT into nanoparticles can protect it from enzymatic degradation in the GI tract and liver, and can also facilitate its transport across the intestinal epithelium.

  • Prodrug Approach: Chemically modifying 5-MeO-NIPT to create a prodrug can mask the sites susceptible to metabolism. The prodrug is then converted to the active 5-MeO-NIPT in the body.

Q4: How do I choose the right excipients for a lipid-based formulation of 5-MeO-NIPT?

The selection of excipients is critical for the success of a lipid-based formulation. Key considerations include:

  • Oils: These should have good solubilizing capacity for 5-MeO-NIPT. Medium-chain triglycerides (MCTs) like Capryol™ 90 and long-chain triglycerides (LCTs) such as sesame oil or olive oil are common choices.

  • Surfactants: These are crucial for the formation of a stable emulsion upon contact with GI fluids. Non-ionic surfactants with a high HLB value (e.g., Tween® 80, Cremophor® RH 40) are generally preferred due to their lower toxicity.[7][8]

  • Co-surfactants/Co-solvents: These can improve the solvent capacity of the formulation and the spontaneity of emulsification. Examples include Transcutol®, propylene glycol, and ethanol.[9]

A systematic approach involving solubility studies of 5-MeO-NIPT in various excipients is the first step in selecting the optimal components.

Q5: My SEDDS formulation for 5-MeO-NIPT is not forming a stable emulsion in vitro. What could be the issue?

Instability in emulsion formation can be due to several factors:

  • Incorrect Excipient Ratio: The ratio of oil, surfactant, and co-surfactant is critical. Constructing a pseudo-ternary phase diagram can help identify the optimal ratios for spontaneous and stable emulsification.

  • Poor Miscibility: The chosen excipients may not be fully miscible with each other or with the drug.

  • Inadequate Energy Input: While SEDDS are designed to emulsify spontaneously, gentle agitation is required to simulate GI motility.

Troubleshooting steps include adjusting the excipient ratios, trying different excipients with varying properties (e.g., HLB value), and ensuring thorough mixing of the formulation components.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments in the development and evaluation of orally bioavailable 5-MeO-NIPT formulations.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a liquid SEDDS formulation for 5-MeO-NIPT.

Materials:

  • 5-MeO-NIPT

  • Oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Solubility Studies: Determine the solubility of 5-MeO-NIPT in a range of oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 9:1, 8:2, ... 1:9).

    • For each ratio, titrate the mixture with water and observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to identify the region of spontaneous and stable emulsification.

  • Preparation of the 5-MeO-NIPT SEDDS Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the required amounts of each excipient into a glass vial.

    • Add the desired amount of 5-MeO-NIPT to the excipient mixture.

    • Vortex and then stir the mixture on a magnetic stirrer at a moderate speed until the 5-MeO-NIPT is completely dissolved and the solution is clear and homogenous.

    • Store the resulting liquid SEDDS formulation in a sealed container, protected from light.

Protocol 2: In Vitro Caco-2 Permeability Assay

This assay is a well-established in vitro model to predict the intestinal absorption of a drug.[2][3][4][5][6]

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test compound (5-MeO-NIPT) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in flasks according to standard protocols.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Testing:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be above 250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (5-MeO-NIPT) and control compounds, dissolved in HBSS, to the apical (A) or basolateral (B) side of the inserts.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

    • To assess efflux, perform the transport study in both directions (A-to-B and B-to-A).

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux.

Protocol 3: In Vivo Oral Bioavailability Study in Rats

This protocol provides a framework for conducting an oral bioavailability study of a 5-MeO-NIPT formulation in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 5-MeO-NIPT formulation (and a solution for IV administration)

  • Oral gavage needles

  • Intravenous catheters

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for plasma sample analysis

Procedure:

  • Animal Acclimatization and Catheterization:

    • Acclimatize the rats to the housing conditions for at least 3 days.

    • For the IV group, surgically implant a catheter into the jugular vein for blood sampling and drug administration. Allow for a recovery period.

  • Dosing:

    • Fast the rats overnight before dosing, with free access to water.

    • Oral Group: Administer the 5-MeO-NIPT formulation via oral gavage at a predetermined dose.

    • Intravenous Group: Administer a solution of 5-MeO-NIPT via the jugular vein catheter at a lower dose than the oral group.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).[10][11]

    • Collect blood into EDTA tubes and immediately place on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Plasma Sample Analysis:

    • Quantify the concentration of 5-MeO-NIPT in the plasma samples using a validated LC-MS/MS method.[12][13][14][15]

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration-time data for both the oral and IV groups.

    • Calculate the pharmacokinetic parameters, including AUC, Cmax, Tmax, and elimination half-life (t½), using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Protocol 4: LC-MS/MS Method for Quantification of 5-MeO-NIPT in Rat Plasma

This protocol provides a starting point for developing a sensitive and specific LC-MS/MS method for 5-MeO-NIPT quantification.

Instrumentation:

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-MeO-NIPT: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of a standard solution)

    • Internal Standard (e.g., a deuterated analog or a structurally similar compound): Precursor ion (m/z) -> Product ion (m/z)

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Part 3: Advanced Strategies & Future Directions

For challenging cases where conventional formulation approaches are insufficient, more advanced strategies can be explored.

Prodrug Design and Synthesis

A prodrug approach involves chemically modifying the 5-MeO-NIPT molecule to improve its pharmacokinetic properties. For tryptamines, a common strategy is to create a cleavable ester prodrug at a hydroxyl group, if present, or to modify the amine functionality.[16][17]

Example: Synthesis of an Acyloxymethyl Ether Prodrug of a Hydroxytryptamine

For a related hydroxytryptamine, an acyloxymethyl (ACOM) ether can be synthesized to create a prodrug that is cleaved by esterases in the body to release the active compound. This approach could be adapted if a suitable functional group is present or introduced into the 5-MeO-NIPT scaffold.

Visualizations & Data Presentation

Diagram: Strategies to Overcome Poor Oral Bioavailability

G cluster_0 Challenges for Oral 5-MeO-NIPT cluster_1 Formulation Strategies cluster_2 Mechanisms of Bioavailability Enhancement Poor Oral Bioavailability Poor Oral Bioavailability First-Pass Metabolism (MAO-A) First-Pass Metabolism (MAO-A) Poor Oral Bioavailability->First-Pass Metabolism (MAO-A) Poor Solubility/Permeability Poor Solubility/Permeability Poor Oral Bioavailability->Poor Solubility/Permeability LBDDS Lipid-Based Systems (SEDDS) Lymphatic_Absorption Increased Lymphatic Absorption LBDDS->Lymphatic_Absorption Bypasses Liver Nanoparticles Nanoparticle Encapsulation Protection Protection from Degradation Nanoparticles->Protection Prodrugs Prodrug Synthesis Modified_PK Altered Metabolic Profile Prodrugs->Modified_PK Improved Bioavailability Improved Bioavailability Lymphatic_Absorption->Improved Bioavailability Protection->Improved Bioavailability Modified_PK->Improved Bioavailability

Caption: Strategies to mitigate factors causing poor oral bioavailability of 5-MeO-NIPT.

Table: Example of Excipients for SEDDS Formulation
Excipient ClassExampleFunction
Oil Medium-Chain Triglycerides (e.g., Capryol™ 90)Solubilizes the lipophilic drug.
Long-Chain Triglycerides (e.g., Sesame Oil)Can promote lymphatic uptake.
Surfactant Polyoxyl 40 Hydrogenated Castor Oil (Cremophor® RH 40)Forms a stable emulsion in the GI tract.
Polysorbate 80 (Tween® 80)Emulsifying agent with a high HLB value.
Co-surfactant Propylene Glycol Monocaprylate (Capryol® PGMC)Improves drug solubilization and emulsification.
Diethylene Glycol Monoethyl Ether (Transcutol® HP)Enhances solvent capacity of the formulation.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Caco-2 cell permeability assay for drug absorption. Slideshare. [Link]

  • Permeability Assay on Caco-2 Cells. Bienta. [Link]

  • FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. [Link]

  • Steps for a self-emulsifying drug delivery systems (SEDDS) is a proven... ResearchGate. [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. PMC - PubMed Central. [Link]

  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PMC - PubMed Central. [Link]

  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]

  • A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC - PubMed Central. [Link]

  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Lipid based Vehicles and Lipid-based Excipients in Drug delivery. RJPT. [Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. PMC - NIH. [Link]

  • Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. [Link]

  • prodrugs design synthesis: Topics by Science.gov. [Link]

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  • Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats. [Link]

  • Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. ResearchGate. [Link]

  • Novel prodrugs with a spontaneous cleavable guanidine moiety. PubMed. [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link]

  • Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. ResearchGate. [Link]

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Optimization

Technical Support Center: Identification of 5-MeO-NIPT Degradation Products

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying degradation products of 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT). Tryptamines are sus...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying degradation products of 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT). Tryptamines are susceptible to various degradation pathways, and understanding these is critical for stability studies, impurity profiling, and ensuring the integrity of research materials. This document provides practical, in-depth guidance in a question-and-answer format, supplemented with troubleshooting protocols and experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What is 5-MeO-NIPT and why is it important to study its degradation?

5-MeO-NIPT (5-methoxy-N-isopropyltryptamine) is a psychedelic compound belonging to the tryptamine family.[1] Its chemical formula is C14H20N2O.[2][3] It is structurally related to other psychoactive tryptamines like 5-MeO-DMT and is known to be an active metabolite of 5-MeO-DIPT and 5-MeO-MiPT.[1][4]

Studying the degradation of 5-MeO-NIPT is crucial for several reasons:

  • Stability Assessment: Understanding how the molecule degrades under various conditions (e.g., light, heat, pH, oxidation) is essential for determining its shelf-life and appropriate storage conditions.[5][6]

  • Impurity Profiling: Degradation products are considered impurities. Identifying and characterizing these impurities are regulatory requirements in drug development to ensure the safety and efficacy of a drug substance.[7][8]

  • Analytical Method Development: Knowledge of potential degradation products is necessary to develop stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify the active compound from its degradants.[6][9]

  • Pharmacology and Toxicology: Degradation products may have their own pharmacological or toxicological profiles, which could impact the overall effect and safety of the parent compound.

FAQ 2: What are the most probable degradation pathways for 5-MeO-NIPT?

While specific forced degradation studies on 5-MeO-NIPT are not extensively published, we can infer its likely degradation pathways based on the well-documented metabolism and degradation of structurally similar 5-methoxy tryptamines.[4][10][11] The indole ring and the amine side chain are the most reactive sites.

The primary expected degradation pathways include:

  • Oxidation: The indole nucleus and the tertiary amine are susceptible to oxidation. This can lead to the formation of N-oxides and various hydroxylated species. The formation of N-oxides is a common metabolic pathway for tryptamines.[12][13]

  • O-Demethylation: The 5-methoxy group can be cleaved to form a hydroxyl group, resulting in 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT) . This is a major metabolic route for many 5-methoxy tryptamines.[4][10][14]

  • Hydroxylation: Hydroxylation can occur on the indole ring, typically at the 6-position, to form 6-hydroxy-5-methoxy-N-isopropyltryptamine (6-OH-5-MeO-NIPT) .[4][10]

  • N-Dealkylation: Although 5-MeO-NIPT is a secondary amine, further degradation of the N-isopropyl group is possible under harsh conditions, though less common than in tertiary amines.

  • Photodegradation: Tryptamines can be sensitive to light, leading to complex degradation pathways and the formation of colored degradants.

The following diagram illustrates these potential degradation pathways.

5-MeO-NIPT_Degradation cluster_products Potential Degradation Products parent 5-MeO-NIPT N_Oxide 5-MeO-NIPT N-oxide parent->N_Oxide Oxidation O_Demethyl 5-OH-NIPT (O-demethylation) parent->O_Demethyl Acid/Heat Hydroxyl 6-OH-5-MeO-NIPT (Hydroxylation) parent->Hydroxyl Oxidation Deamination Indole-3-acetaldehyde derivative (Oxidative Deamination) parent->Deamination Oxidation (MAO mimic)

Caption: Potential degradation pathways of 5-MeO-NIPT.

FAQ 3: What analytical techniques are best suited for identifying 5-MeO-NIPT degradation products?

A combination of chromatographic separation and spectroscopic detection is generally required for the unambiguous identification and characterization of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for separating the parent drug from its degradation products. A UV detector is suitable for initial detection and quantification, as tryptamines possess a chromophore (the indole ring).[15][16] Developing a stability-indicating method that resolves all degradation products from the parent peak is a critical first step.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful technique for this purpose.[15][17] LC separates the compounds, and MS provides mass information, allowing for the determination of the molecular weight of the degradation products. Tandem MS (MS/MS) helps in structural elucidation by fragmenting the molecule and analyzing the resulting fragment ions.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for volatile and thermally stable tryptamines.[16][20] Derivatization might be necessary to improve the chromatographic properties of polar degradation products (e.g., hydroxylated compounds).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a newly identified degradation product, isolation of the compound followed by NMR analysis is the gold standard.[21][22][23] 1H and 13C NMR provide detailed information about the molecular structure.

Table 1: Comparison of Analytical Techniques

TechniqueStrengthsLimitations
HPLC-UV Robust, quantitative, excellent for separation.Provides no structural information beyond UV spectrum.
LC-MS/MS High sensitivity and selectivity, provides molecular weight and structural information.[19]Can be complex to operate, matrix effects can influence quantification.
GC-MS Excellent separation for volatile compounds, extensive spectral libraries available.May require derivatization, not suitable for thermally labile compounds.
NMR Provides unambiguous structure elucidation.[21]Requires pure, isolated compounds in larger quantities, lower sensitivity.

Part 2: Troubleshooting Guides

This section addresses common issues encountered during the analysis of 5-MeO-NIPT degradation.

Issue 1: My HPLC chromatogram shows several small, poorly resolved peaks after a forced degradation study.

Possible Causes & Solutions:

  • Suboptimal Chromatographic Conditions: The current HPLC method may not have sufficient resolving power for the newly formed, closely related degradation products.

    • Solution: Optimize the HPLC method. This can involve:

      • Gradient Modification: Adjust the gradient slope to improve the separation of closely eluting peaks.

      • Mobile Phase pH: The ionization state of tryptamines is pH-dependent. Altering the pH of the aqueous mobile phase can significantly change the retention and selectivity.

      • Column Chemistry: If optimization on a standard C18 column fails, try a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds.

  • Incomplete Degradation or Multiple Minor Pathways: The stress conditions might have been too mild, leading to a complex mixture of low-level degradants.

    • Solution: Systematically vary the stress conditions (e.g., concentration of acid/base/oxidant, duration of exposure, temperature) to achieve a target degradation of 10-30%.[24] This typically results in more prominent primary degradation peaks, which are easier to identify.

Issue 2: I have a peak in my LC-MS that I suspect is a degradation product, but the MS/MS fragmentation pattern is confusing.

Possible Causes & Solutions:

  • Co-elution: Two or more compounds may be eluting at the same time, resulting in a mixed fragmentation spectrum.

    • Solution: Improve the chromatographic separation as described in Issue 1. Even a slight shoulder on a peak can indicate co-elution.

  • Unexpected Fragmentation: The degradation product may have a structure that fragments in a non-intuitive way.

    • Solution:

      • Compare to Parent Drug: Analyze the MS/MS spectrum of the 5-MeO-NIPT parent compound. Key fragments, such as the indole ring or parts of the side chain, may still be present in the degradation product's spectrum, providing structural clues.[18][19]

      • Predict Fragmentation: Based on the suspected structure (e.g., hydroxylated, N-oxide), predict the likely fragmentation patterns and see if they match the observed spectrum.

      • High-Resolution MS (HRMS): If available, use HRMS to obtain accurate mass measurements of the fragment ions. This can help determine their elemental composition and increase confidence in fragment assignments.[12][25]

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Resolution, Confusing MS/MS) check_chrom Step 1: Verify Chromatography - Is the peak shape good? - Any signs of co-elution? start->check_chrom optimize_hplc Optimize HPLC Method (Gradient, pH, Column) check_chrom->optimize_hplc No check_ms Step 2: Analyze MS Data - Compare fragments to parent drug. - Use High-Resolution MS if available. check_chrom->check_ms Yes optimize_hplc->check_chrom Re-evaluate isolate Step 3: Isolate & Characterize - Preparative HPLC - NMR Analysis check_ms->isolate Ambiguous end Problem Solved check_ms->end Clear isolate->end

Caption: A logical workflow for troubleshooting analytical issues.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to induce degradation of 5-MeO-NIPT. The goal is to generate potential degradation products for identification.[5][6][24]

Objective: To generate degradation products of 5-MeO-NIPT under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • 5-MeO-NIPT reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-MeO-NIPT in a 50:50 ACN/Water mixture at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Place a solution of 5-MeO-NIPT (in a quartz cuvette) and a sample of solid 5-MeO-NIPT in a photostability chamber.

    • Expose to light according to ICH Q1B guidelines.

    • Analyze the samples at appropriate intervals.

  • Control Samples: For each condition, prepare a control sample stored at room temperature in the dark to differentiate between thermal and stress-induced degradation.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method, followed by LC-MS/MS for peak identification.

Protocol 2: LC-MS/MS Method for Identification

Objective: To identify unknown degradation products from the forced degradation study.

Instrumentation:

  • HPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode:

    • Full Scan: Scan a mass range of m/z 100-500 to detect all ions.

    • Product Ion Scan (MS/MS): Select the precursor ion (the m/z of the suspected degradation product) and fragment it to obtain a product ion spectrum for structural elucidation.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the degradation products.

    • Propose elemental formulas based on accurate mass (if using HRMS).

    • Interpret the MS/MS fragmentation patterns to deduce the structure, comparing them to the fragmentation of the parent 5-MeO-NIPT.

References

  • Nakamura, Y., et al. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. PubMed. Available at: [Link]

  • Kanamori, T., et al. (2004). In Vivo Metabolism of 5-Methoxy-N,N-diisopropyltryptamine in Rat. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry. PubMed. Available at: [Link]

  • Rothchild, R. (2004). Proton and Carbon-13 NMR Studies of Some Tryptamines, Precursors, and Derivatives: Ab Initio Calculations for Optimized Structures. Taylor & Francis Online. Available at: [Link]

  • Cameron, L. P., et al. (2021). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). PubMed Central. Available at: [Link]

  • Wagmann, L., et al. (2017). Product ion mass spectra of 5-MeO-MiPT and two of its metabolites... ResearchGate. Available at: [Link]

  • Global Substance Registration System. 5-MEO-NIPT HYDROCHLORIDE. gsrs. Available at: [Link]

  • Razali, M. A., et al. (2007). NMR spectral assignments of a new chlorotryptamine alkaloid and its analogues from Acacia confusa. MAPS. Available at: [Link]

  • Wikipedia. 5-MeO-NiPT. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. 5-Meo-nipt. PubChem. Available at: [Link]

  • Wagmann, L., et al. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. PubMed. Available at: [Link]

  • Brandt, S. D., et al. (2020). Analytical methods for psychoactive N,N-dialkylated tryptamines. ResearchGate. Available at: [Link]

  • Orsolini, L., et al. (2021). Recreational Use, Analysis and Toxicity of Tryptamines. PubMed Central. Available at: [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Alexander Shulgin Research Institute. Available at: [Link]

  • Catalani, V., et al. (2018). Chemical structure of a 5-methoxy-N-methyl-N-isopropyltryptamine... ResearchGate. Available at: [Link]

  • Wikipedia. 5-MeO-MiPT. Wikipedia. Available at: [Link]

  • Mardal, M., et al. (2018). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. PubMed Central. Available at: [Link]

  • Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. Taylor & Francis eBooks. Available at: [Link]

  • Kumar, V., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Ujváry, I. (2023). Analytical methods to determine tryptamines in conventional and... ResearchGate. Available at: [Link]

  • Susilo, R., & Rommelspacher, H. (1988). Degradation of tryptamine in pig brain: identification of a new condensation product. PubMed. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PubMed Central. Available at: [Link]

  • Brandt, S. D., et al. (2020). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): A brief review. ResearchGate. Available at: [Link]

  • Kumar, G. P., et al. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Kamberi, M., & Bynum, K. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Grifell, M., et al. (2017). Proposal of 5-methoxy-N-methyl-N-isopropyltryptamine consumption biomarkers through identification of in vivo metabolites from mice. PubMed. Available at: [Link]

  • Takahashi, M., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. SciSpace. Available at: [Link]

  • Zhang, Q., et al. (2018). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Jiang, X., et al. (2012). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central. Available at: [Link]

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  • Zhang, Q., et al. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. PubMed. Available at: [Link]

  • Zhang, Q., et al. (2018). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 5-MeO-NIPT

Welcome to the technical support guide for researchers working with 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This resource is designed for drug development professionals and scientists to provide in-depth, actionabl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This resource is designed for drug development professionals and scientists to provide in-depth, actionable guidance on identifying, characterizing, and minimizing the off-target effects of this potent tryptamine. Our goal is to ensure the scientific rigor and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Target Profile

This section addresses the fundamental pharmacology of 5-MeO-NIPT and related tryptamines, providing a necessary foundation for troubleshooting off-target issues.

Q1: What are the primary molecular targets of 5-MeO-NIPT?

A1: 5-MeO-NIPT is a synthetic tryptamine and a potent non-selective serotonin receptor agonist.[1] Its primary mechanism of action is agonism at serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂A receptor, which is the main target for classic psychedelic compounds.[2][3] However, it also demonstrates full or near-full agonist activity at 5-HT₁A, 5-HT₂B, and 5-HT₂C receptors.[1] The activation of the 5-HT₂A receptor, a G protein-coupled receptor (GPCR), initiates a Gq/G₁₁ signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[2][4]

Q2: What are the most common or predicted off-targets for tryptamines like 5-MeO-NIPT?

A2: Beyond its primary serotonin receptor targets, the chemical structure of 5-MeO-NIPT suggests potential interactions with several other proteins, which should be considered as likely off-targets in your experimental design. These include:

  • Other 5-HT Receptor Subtypes: While 1A, 2A, 2B, and 2C are primary targets, tryptamines can show affinity for a wide range of the 14 known serotonin receptor subtypes.

  • Serotonin Transporter (SERT): Many tryptamines exhibit some affinity for SERT.[5] While 5-MeO-NIPT is reported to be a very weak serotonin reuptake inhibitor, this interaction should not be entirely dismissed, especially at higher concentrations.[1] SERT inhibition can lead to increased synaptic serotonin levels, confounding the direct receptor agonist effects.[6][7]

  • Dopamine and Norepinephrine Transporters (DAT and NET): Some related tryptamines, like 5-MeO-MiPT, show affinity for the norepinephrine transporter (NET).[5][8] Cross-reactivity with these monoamine transporters is a common source of off-target effects for psychoactive compounds.

  • hERG Potassium Channel: The human Ether-à-go-go-Related Gene (hERG) channel is a critical off-target in drug development due to its role in cardiac repolarization.[9][10] Inhibition of hERG can lead to QT interval prolongation and potentially fatal arrhythmias.[11][12] Many small molecules with amine groups can interact with the hERG channel, making it a mandatory checkpoint.[10]

Part 2: Experimental Strategies for Profiling Off-Target Effects

This section provides actionable guidance and protocols for characterizing the selectivity of 5-MeO-NIPT.

Q1: How can I perform a broad screen for potential off-target interactions?

A1: The most efficient method for identifying unforeseen off-target interactions is to utilize a commercial broad panel screening service. Companies like Eurofins Discovery or CEREP offer comprehensive panels (e.g., SafetyScreen44™) that test your compound against a wide array of receptors, transporters, ion channels, and enzymes at a fixed concentration (typically 1-10 µM).

Causality: This approach is crucial in early-stage development. It provides a wide, unbiased view of your compound's promiscuity.[13] Identifying potential liabilities early saves significant time and resources by preventing progression with a non-selective compound.[14] A hit in one of these panels doesn't necessarily mean a dead end, but it flags a target that requires further quantitative and functional investigation.

Q2: I've identified a potential off-target GPCR. How do I confirm functional activity and potency?

A2: Once a potential off-target GPCR is identified from a broad screen, you must determine if 5-MeO-NIPT acts as an agonist, antagonist, or inverse agonist at this receptor and quantify its potency (EC₅₀ or IC₅₀). A cell-based functional assay is the gold standard for this.

Recommended Workflow:

  • Select a Cell Line: Use a recombinant cell line (e.g., HEK293, CHO) stably overexpressing the off-target receptor.

  • Choose a Functional Readout: The choice of assay depends on the GPCR's signaling pathway (e.g., Gs, Gi, Gq). Common readouts include:

    • cAMP Assays: For Gs- and Gi-coupled receptors.

    • Calcium Flux Assays: For Gq-coupled receptors.[4]

    • β-arrestin Recruitment Assays: A universal assay applicable to most GPCRs, measuring a different aspect of receptor activation.[15][16][17]

  • Perform a Dose-Response Experiment: This is critical for quantifying potency.

Protocol 1: Calcium Flux Functional Assay for a Gq-Coupled Off-Target

This protocol describes a method to determine the agonist activity of 5-MeO-NIPT at a Gq-coupled off-target receptor using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the off-target GPCR.

  • Culture medium (DMEM, 10% FBS, 1% Pen/Strep).

  • Black, clear-bottom 96-well or 384-well microplates, tissue-culture treated.[18]

  • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, Fura-2).

  • 5-MeO-NIPT stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescent plate reader with kinetic reading capability and automated injection (e.g., FLIPR®, FlexStation®).

Methodology:

  • Cell Plating:

    • The day before the assay, seed the cells into the microplate at a density that will result in a 90-100% confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Compound Plate Preparation:

    • Prepare a serial dilution of 5-MeO-NIPT in assay buffer. Typically, an 8-point, 1:10 or 1:5 serial dilution is sufficient, starting from a high concentration (e.g., 100 µM).[19] Include a vehicle control (e.g., 0.1% DMSO in assay buffer).

  • Dye Loading:

    • On the day of the assay, remove the culture medium from the cell plate.

    • Prepare the calcium dye solution according to the manufacturer's instructions.

    • Add the dye solution to each well and incubate for 30-60 minutes at 37°C.

  • Assay Measurement:

    • Set the plate reader to the appropriate excitation/emission wavelengths for your chosen dye (e.g., 495/516 nm for Fluo-4).

    • Program the reader to take a baseline fluorescence reading for 10-20 seconds.

    • Automated injectors then add the 5-MeO-NIPT dilutions from the compound plate to the cell plate.

    • Immediately begin kinetic measurement of fluorescence for 60-180 seconds.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the logarithm of the 5-MeO-NIPT concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism to determine the EC₅₀ and Emax (maximum effect).[19][20]

Part 3: Troubleshooting Guide

This section addresses common problems encountered during off-target profiling and provides solutions based on established scientific principles.

Issue 1: I see activity in my functional assay, but the dose-response curve is poor or non-sigmoidal.
  • Potential Cause A: Compound Solubility.

    • Why it happens: Tryptamines can precipitate at high concentrations in aqueous buffers, especially if the final DMSO concentration is too low. This leads to an inaccurate assessment of the true concentration being tested.

    • Troubleshooting Steps:

      • Visually inspect your highest concentration dilutions for precipitation.

      • Ensure the final DMSO concentration is consistent across all wells and is typically ≤0.5%.

      • Consider using a solubility-enhancing agent like BSA or cyclodextrin in your assay buffer, but first, validate that it doesn't interfere with the assay.

  • Potential Cause B: Cell Health and Assay Timing.

    • Why it happens: Unhealthy or over-confluent cells will respond poorly and inconsistently.[21][22] The timing of your measurement is also critical; for some receptors, the signal may be transient.

    • Troubleshooting Steps:

      • Always perform a cell viability check before plating.[21]

      • Optimize cell seeding density to ensure a consistent, healthy monolayer.

      • Run a time-course experiment with a known agonist for the off-target to determine the optimal time to measure the peak response.

  • Potential Cause C: Assay Technology Artifacts.

    • Why it happens: Some compounds can interfere with the assay readout itself (e.g., auto-fluorescence).

    • Troubleshooting Steps:

      • Run a control experiment where you add the compound to wells with dye but without cells to check for auto-fluorescence.

      • If interference is detected, consider an alternative assay format (e.g., a BRET-based or label-free assay).[16][23][24]

Issue 2: How do I determine if an observed off-target effect is therapeutically relevant?
  • Solution: Compare Potency and Calculate the Selectivity Window.

    • Why it's important: A compound is never perfectly selective. The critical question is whether the off-target effect will occur at the same concentrations needed for the desired on-target effect.[25]

    • Methodology:

      • Determine the potency (EC₅₀) of 5-MeO-NIPT at your primary target (e.g., 5-HT₂A receptor) using a validated functional assay.

      • Determine the potency (EC₅₀ or IC₅₀) at the identified off-target.

      • Calculate the selectivity ratio (or window):

        • Selectivity Ratio = Off-Target EC₅₀ / On-Target EC₅₀

      • A selectivity ratio of >100-fold is generally considered good, indicating that the compound is 100 times more potent at its intended target. A ratio below 10-fold suggests a high likelihood of observing off-target effects in vivo.

Table 1: Example Selectivity Profile for a Hypothetical Compound

TargetAssay TypePotency (EC₅₀/IC₅₀)Selectivity Ratio (vs. 5-HT₂A)Risk Assessment
5-HT₂A (On-Target) Calcium Flux5 nM--
5-HT₁A (Off-Target)cAMP Assay50 nM10-foldHigh
SERT (Off-Target)Uptake Assay800 nM160-foldModerate
hERG (Off-Target)Patch Clamp>10,000 nM>2000-foldLow

Part 4: Visualization of Key Pathways and Workflows

On-Target vs. Off-Target Signaling

The diagram below illustrates the canonical Gq signaling pathway of the primary 5-HT₂A receptor versus the mechanism of a common off-target, the serotonin transporter (SERT). Understanding these distinct mechanisms is key to designing experiments that can differentiate between on- and off-target effects.

G_1 cluster_0 On-Target Pathway: 5-HT2A Receptor cluster_1 Potential Off-Target: SERT NIPT_on 5-MeO-NIPT HT2A 5-HT2A Receptor (GPCR) NIPT_on->HT2A Binds Gq Gαq HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC NIPT_off 5-MeO-NIPT SERT SERT (Transporter) NIPT_off->SERT Binds/Inhibits Serotonin_pre Presynaptic Neuron SERT->Serotonin_pre Transports Reuptake Reuptake Blocked SERT->Reuptake Serotonin_syn Synaptic Serotonin Serotonin_syn->SERT Binds for reuptake

Caption: On-target 5-HT₂A signaling vs. off-target SERT inhibition.

Experimental Workflow for Off-Target Characterization

The following workflow provides a logical progression from initial off-target discovery to functional validation and risk assessment.

G_2 start Start: Compound Synthesis (5-MeO-NIPT) broad_screen 1. Broad Panel Screen (e.g., Eurofins SafetyScreen) Test at 1-10 µM start->broad_screen analyze_hits 2. Analyze Hits Identify interactions with >50% inhibition broad_screen->analyze_hits hits_found Significant Hit(s) Found analyze_hits->hits_found no_hits No Significant Hits Proceed with On-Target Program hits_found->no_hits No functional_assay 3. Secondary Functional Assay (e.g., Calcium Flux, cAMP, Patch Clamp) hits_found->functional_assay Yes dose_response 4. Dose-Response & Potency Determine EC₅₀ or IC₅₀ functional_assay->dose_response selectivity 5. Calculate Selectivity Window (Off-Target EC₅₀ / On-Target EC₅₀) dose_response->selectivity risk_assessment 6. Risk Assessment selectivity->risk_assessment low_risk Low Risk (>100-fold selective) Monitor in vivo risk_assessment->low_risk High Selectivity high_risk High Risk (<10-fold selective) Consider chemical modification or de-selection risk_assessment->high_risk Low Selectivity

Sources

Optimization

Technical Support Center: Refining Purification Techniques for 5-MeO-NIPT

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this psychoactive tryptamine. High purity is paramount for reproducible and reliable scientific investigation, and this document offers a framework for achieving it. We will move beyond simple step-by-step instructions to explain the causality behind our recommended protocols, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for 5-MeO-NIPT.

Q1: What are the primary goals and challenges in purifying 5-MeO-NIPT?

A1: The primary goal is to remove process-related impurities from the synthesis and any degradation products. The main challenges stem from the nature of tryptamines themselves. As a free base, 5-MeO-NIPT, like its close analog 5-MeO-DMT, can be prone to "oiling out" during crystallization and can degrade over time if not handled and stored correctly. Key impurities may include unreacted starting materials, byproducts from side reactions, and degradation products such as N-oxides, which can form upon exposure to atmospheric oxygen.[1]

Q2: What is a realistic target purity for research-grade 5-MeO-NIPT?

A2: For preclinical research and analytical standard development, a target purity of ≥98% is a common and achievable benchmark. For clinical applications, this requirement becomes much stricter, often exceeding 99.5%, with stringent limits on individual impurities (e.g., below 0.1%).[2] Purity should be assessed using a validated quantitative method, such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).[2][3]

Q3: What are the principal purification techniques applicable to 5-MeO-NIPT?

A3: The two most effective and widely used techniques are:

  • Recrystallization: This is the preferred method for removing the bulk of impurities from a crude solid product. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4] For tryptamines like 5-MeO-DMT, recrystallization from ether-based solvents has proven highly effective at achieving pharmaceutical-grade purity.[2]

  • Column Chromatography: Typically performed using silica gel, this technique is invaluable for separating compounds with similar polarities. It is often used as a secondary purification step if recrystallization fails to remove certain impurities, or as the primary method for purifying crude oils.

Q4: Should I purify 5-MeO-NIPT as a free base or as a salt?

A4: Purification is most commonly performed on the free base, particularly via recrystallization.[2] However, converting the final, purified product to a stable, crystalline salt (e.g., succinate or fumarate) is highly recommended for long-term storage and ease of handling in aqueous solutions.[1][5] Salts are generally more stable, less prone to degradation, and often have better-defined crystalline properties than their free base counterparts.[1]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the purification of 5-MeO-NIPT in a problem-solution format.

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and resolving common purification challenges.

G start Crude 5-MeO-NIPT Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product 'Oils Out'? recrystallization->oiling_out crystals_form Crystals Form oiling_out->crystals_form No oil_solutions Troubleshoot Oiling Out: 1. Scratch flask wall 2. Add seed crystal 3. Cool slower 4. Re-dissolve & add anti-solvent oiling_out->oil_solutions Yes purity_check Assess Purity (HPLC/TLC) crystals_form->purity_check purity_ok Purity ≥98%? purity_check->purity_ok final_product Final Product: Dry & Store Properly purity_ok->final_product Yes discolored Product Discolored? purity_ok->discolored No oil_solutions->recrystallization impurity_issue Impurity Detected discolored->impurity_issue No (Other Impurity) charcoal Treat with Activated Carbon discolored->charcoal Yes (Color) chromatography Perform Column Chromatography impurity_issue->chromatography charcoal->recrystallization chromatography->purity_check

Caption: A decision tree for troubleshooting 5-MeO-NIPT purification.

Q: My product is separating as an oil during recrystallization instead of forming solid crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," is common with tryptamines and occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the solvated compound), causing it to separate as a liquid phase.

  • Causality: This is often caused by using a solvent in which the compound is too soluble or by cooling the saturated solution too rapidly. The solution becomes highly supersaturated, and the kinetic barrier to forming an ordered crystal lattice is too high, leading to the separation of a disordered, liquid "oil." A patent for the purification of the related 5-MeO-DMT specifically notes that while it may separate as an oil from some solutions, ether-based solvents are suitable for obtaining a solid crystalline form.[2]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: If you have a small amount of pure, solid 5-MeO-NIPT, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

    • Reduce Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can help.

    • Re-evaluate Solvent System: If the above fails, gently reheat the solution until the oil redissolves. Add a small amount of a miscible "anti-solvent" (one in which 5-MeO-NIPT is poorly soluble, like heptane or hexane for an ether solution) until the solution becomes slightly turbid, then reheat to clarify and cool slowly. This reduces the overall solvating power and can promote crystallization.

Q: After purification, my product has a yellow or brownish tint. What does this indicate and what should I do?

A: A persistent color indicates the presence of impurities. Tryptamines can be sensitive to air and light, and colored impurities often arise from oxidative degradation or are highly conjugated byproducts from the synthesis.

  • Causality: While a colored product does not automatically mean it fails purity specifications for some applications, it is a clear sign of contamination.[2] These impurities may be present in very small quantities but are highly chromophoric.

  • Solutions:

    • Activated Carbon Treatment: Dissolve the impure product in a suitable hot solvent (as for recrystallization). Add a very small amount (1-2% by weight) of activated carbon and keep the solution hot for 5-10 minutes. The carbon will adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the carbon, then allow the filtrate to cool and crystallize. Caution: Using too much carbon can lead to significant loss of your target compound.

    • Secondary Purification: If carbon treatment is ineffective, the impurity is likely structurally similar to your product. In this case, column chromatography is the recommended next step to achieve separation based on differential polarity.

Q: My yield is very low after purification. What are the most common sources of product loss?

A: Significant product loss during purification is a common issue that can almost always be traced back to a specific procedural step.

  • Causality & Solutions:

    • During Recrystallization:

      • Using too much solvent: The most common cause. Your product has some finite solubility even in the cold solvent. Using the absolute minimum amount of hot solvent required to dissolve the solid is critical.

      • Cooling too quickly: This can trap impurities and also lead to the formation of very fine crystals that are difficult to filter, leading to loss during transfer.

      • Premature crystallization: If the solution cools and crystallizes in the filter funnel during hot filtration (e.g., after carbon treatment), you will lose product. Ensure the funnel is pre-heated.

    • During Chromatography:

      • Improper solvent system: If the mobile phase is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, your compound may not elute from the column at all.

      • Co-elution of product and impurities: If fractions are not monitored carefully by TLC or another method, you may pool fractions that contain both your product and a close-running impurity.

      • Streaking on the column: Basic compounds like tryptamines can streak on acidic silica gel, leading to poor separation and broad fractions. Adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can prevent this.

Section 3: Key Purification Protocols

These protocols provide detailed, field-proven methodologies for purifying 5-MeO-NIPT.

Protocol 1: Recrystallization from Methyl tert-Butyl Ether (MTBE)

This protocol is adapted from a patented method for the closely related compound 5-MeO-DMT, which is highly effective for achieving pharmaceutical-grade purity.[2]

  • Dissolution: Place the crude 5-MeO-NIPT solid into an Erlenmeyer flask. Add a minimal amount of MTBE. Gently heat the mixture to 35-40°C with stirring.[2] Continue adding small portions of MTBE until the solid is completely dissolved. Avoid adding a large excess of solvent. The goal is to create a saturated or near-saturated solution (e.g., 50-90% saturated).[6]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature (20-25°C). Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath or refrigerator (0-10°C) for at least one hour to maximize crystal formation.[2]

  • Isolation: Collect the precipitated crystals by vacuum filtration, for example, using a Büchner funnel.

  • Washing: Gently wash the collected crystals on the filter with a small amount of ice-cold MTBE to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

ParameterRecommended Value/ProcedureRationale
Solvent Methyl tert-Butyl Ether (MTBE)Shown to be effective for crystallizing 5-MeO-tryptamines that may otherwise oil out.[2][6]
Dissolution Temp. 35-40°CSafely above room temperature but well below the boiling point of MTBE, minimizing solvent loss.[2]
Crystallization Temp. 0-10°CCooling below room temperature is critical to reduce the solubility and maximize the yield.[2]
Washing Solvent Ice-cold MTBEMinimizes re-dissolving the purified product while washing away impurities.
Protocol 2: Flash Column Chromatography

This is a general protocol for purifying tryptamines on silica gel.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., heptane or hexane).

  • Sample Loading: Dissolve the crude 5-MeO-NIPT in a minimal amount of the mobile phase or a strong solvent like dichloromethane (DCM). If using a strong solvent, adsorb the solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% DCM or an EtOAc/Heptane mixture). Gradually increase the polarity by adding a polar solvent like methanol (MeOH) or increasing the percentage of ethyl acetate (EtOAc). Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Section 4: Purity Assessment

Verifying the purity of your final product is a critical, self-validating step. Simply achieving a crystalline product is not a guarantee of high purity.

Purity Analysis Workflow

G start Purified Solid hplc HPLC-UV Analysis start->hplc nmr ¹H NMR Analysis start->nmr ms LC-MS or GC-MS start->ms purity_quant Quantify Purity (Area %) hplc->purity_quant structure_confirm Confirm Structure & Check for Solvents nmr->structure_confirm mass_confirm Confirm Mass & Identify Impurities ms->mass_confirm

Caption: Workflow for the analytical assessment of purified 5-MeO-NIPT.

A combination of analytical techniques is recommended for comprehensive characterization.

Analytical TechniquePrincipleInformation Obtained
HPLC-UV Separation by polarity on a stationary phase, detection by UV absorbance.Primary method for quantitative purity assessment (Area %) . Detects non-volatile impurities.[2]
LC-MS / GC-MS Separation by chromatography coupled with mass detection.Confirms the molecular weight of the main product and helps identify the mass of unknown impurities.[7][8]
¹H NMR Nuclear Magnetic Resonance spectroscopy.Confirms the chemical structure of the compound. Can detect and quantify residual solvents or other major impurities.
qNMR Quantitative NMRA primary method for determining purity against a certified internal standard without needing a specific reference standard of the analyte.[3]
Example HPLC Conditions

A suitable starting point for HPLC analysis of 5-MeO-NIPT would be a reversed-phase method, similar to those used for other tryptamines.[2]

  • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions.

  • Detection: UV at ~225 nm and ~280 nm.

Section 5: Safety & Handling

5-MeO-NIPT is a potent psychoactive compound and should be handled with appropriate care by trained professionals in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid compound, especially fine powders, in a chemical fume hood or other ventilated enclosure to prevent inhalation.

  • Storage: Store the purified compound, preferably as a salt, in a well-sealed container at -20°C, protected from light and moisture to prevent degradation.[9] Studies on the related compound 5-MeO-DIPT show significant degradation in solution at room temperature and 4°C, but stability at -20°C.[10][11]

References

  • The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine. PubMed. Available from: [Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. Available from: [Link]

  • High-performance liquid-chromatographic analysis for serotonin and tryptamine excreted in urine after oral loading with L-tryptophan. PubMed. Available from: [Link]

  • Tryptamine from Tryptophan. Erowid. Available from: [Link]

  • EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent. Google Patents.
  • 5-MeO-NiPT. Wikipedia. Available from: [Link]

  • An Investigation of the Stability of Emerging New Psychoactive Substances. PubMed. Available from: [Link]

  • US2943093A - Process of purifying tryptamine com-. Google Patents.
  • Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. PubMed. Available from: [Link]

  • 10 Safety Practices for 5-MeO-DMT. Psychedelic Coaching & Peer Support Line. Available from: [Link]

  • WO/2020/254584 RECRYSTALLISATION OF 5-METHOXY-N,N-DIMETHYLTRYPTAMINE (5-MEO-DMT) IN METHYL TERT.-BUTYL ETHER (MTBE) AND LESS THAN 5 WT% OF AN ALIPHATIC ANTI-SOLVENT. WIPO Patentscope. Available from: [Link]

  • 5-MeO-MiPT. Wikipedia. Available from: [Link]

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. PubMed Central. Available from: [Link]

  • Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. PubMed. Available from: [Link]

  • Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. ResearchGate. Available from: [Link]

  • 5-Meo-nipt. PubChem. Available from: [Link]

  • An investigation of the stability of emerging new psychoactive substances. ResearchGate. Available from: [Link]

  • CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent. Google Patents.
  • 5-MeO-DiPT synth?. The Hive. Available from: [Link]

  • 5-MeO-MiPT and identified in vitro metabolites of 5-MeO-MiPT after 120... ResearchGate. Available from: [Link]

  • Recrystallization. YouTube. Available from: [Link]

  • Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. PubMed. Available from: [Link]

  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PubMed Central. Available from: [Link]

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ResearchGate. Available from: [Link]

  • Analytical Chemistry of Synthetic Routes to Psychoactive Tryptamines. Part I. Characterisation of the Speeter and Anthony Synthetic Route to 5-methoxy-N,N-diisopropyltryptamine Using ESI-MS-MS and ESI-TOF-MS. PubMed. Available from: [Link]

  • 5-MeO-MiPT 1 mg. ZeptoMetrix. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Activation: 5-MeO-NIPT vs. 5-MeO-DMT

A Technical Guide for Researchers in Psychedelic Science In the rapidly evolving landscape of psychedelic research, a nuanced understanding of the molecular pharmacology of novel compounds is paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Psychedelic Science

In the rapidly evolving landscape of psychedelic research, a nuanced understanding of the molecular pharmacology of novel compounds is paramount. This guide provides a detailed comparative analysis of two tryptamine derivatives, 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), focusing on their differential activation of key serotonin receptors. As structurally related analogues, their distinct pharmacological profiles offer valuable insights into the structure-activity relationships that govern psychedelic effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Introduction to 5-MeO-NIPT and 5-MeO-DMT

5-MeO-DMT is a naturally occurring psychedelic tryptamine found in a variety of plant species and the venom of the Colorado River toad (Incilius alvarius)[1]. It is known for its potent and short-acting psychedelic effects, which are primarily mediated through its interaction with serotonin (5-HT) receptors[1][2][3][4]. 5-MeO-NIPT, a synthetic derivative, features an N-isopropyl group in place of the two N-methyl groups of 5-MeO-DMT[5][6]. This seemingly minor structural modification leads to significant alterations in its pharmacological profile, providing a compelling case study in psychedelic drug design.

Comparative Receptor Pharmacology

The primary molecular targets for classic psychedelics are the serotonin receptors, particularly the 5-HT2A subtype. However, the activity of many tryptamines extends to other receptors, notably the 5-HT1A receptor, which is thought to modulate the qualitative nature of the psychedelic experience.

Receptor Binding Affinities and Functional Activity

Experimental data from radioligand binding assays and functional assays, such as calcium flux measurements, reveal key differences in how 5-MeO-NIPT and 5-MeO-DMT interact with 5-HT1A and 5-HT2A receptors. Both compounds exhibit a higher affinity for the 5-HT1A receptor over the 5-HT2A receptor[7][8]. However, the magnitude of this preference and their functional efficacy at the 5-HT2A receptor show notable distinctions.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
5-MeO-DMT <10[2]>1000[2]1.80 - 3.87[1]Not specified
5-MeO-NIPT Nanomolar range[7]Nanomolar range[7]Not specifiedNot specified

Note: The table presents a summary of reported values. Direct comparative studies under identical experimental conditions are ideal for precise quantitative assessment. A 2024 study did show that 5-MeO-NIPT has a lower affinity for the 5-HT1A receptor compared to other tested 5-MeO-tryptamines, while still exhibiting selectivity for 5-HT1A over 5-HT2A[7][8]. All tested 5-MeO-tryptamines, including 5-MeO-NIPT, were found to be full agonists at the 5-HT2A receptor[7].

5-MeO-DMT is a potent agonist at both 5-HT1A and 5-HT2A receptors[1][3][4]. Its high affinity for the 5-HT1A receptor is a distinguishing feature among psychedelic tryptamines and is believed to contribute to its unique subjective effects, which are often described as being less visual and more immersive than classic psychedelics like psilocybin or LSD[1][9]. The activation of 5-HT1A receptors has been shown to attenuate the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic potential, which is primarily mediated by 5-HT2A receptor activation[7][8][10].

5-MeO-NIPT also acts as a full agonist at the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors[5]. Despite its selectivity for the 5-HT1A receptor in binding assays, it still potently activates the 5-HT2A receptor[7][8]. The interplay between 5-HT1A and 5-HT2A receptor activation is a critical determinant of the overall pharmacological and behavioral effects of these compounds.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound like 5-MeO-NIPT or 5-MeO-DMT for a specific receptor, a competitive radioligand binding assay is a standard and robust method[11][12][13].

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., 5-MeO-NIPT).

    • Add a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) that is known to bind to the target receptor with high affinity.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand & Test Compound Preparation Radioligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

Activation of 5-HT2A and 5-HT1A receptors by agonists like 5-MeO-DMT and 5-MeO-NIPT initiates distinct intracellular signaling cascades.

  • 5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR). Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events are central to the acute psychedelic effects.

  • 5-HT1A Receptor Signaling: The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is generally associated with neuronal inhibition.

The balance of activation between these two pathways likely dictates the unique pharmacological and behavioral profiles of 5-MeO-DMT and 5-MeO-NIPT.

Signaling Pathway Diagram

Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway Ligand_2A 5-MeO-DMT / 5-MeO-NIPT Receptor_2A 5-HT2A Receptor Ligand_2A->Receptor_2A Gq_11 Gq/11 Receptor_2A->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Psychedelic_Effects Psychedelic Effects Ca_release->Psychedelic_Effects PKC_activation->Psychedelic_Effects Ligand_1A 5-MeO-DMT / 5-MeO-NIPT Receptor_1A 5-HT1A Receptor Ligand_1A->Receptor_1A Gi_o Gi/o Receptor_1A->Gi_o AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Modulatory_Effects Modulatory Effects cAMP_decrease->Modulatory_Effects

Sources

Comparative

A Comparative Analysis of Head-Twitch Response Induced by 5-MeO-NIPT and LSD

An In-Depth Guide for Preclinical Psychedelic Research This guide provides a detailed comparison of the head-twitch response (HTR) induced by 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) and lysergic acid diethylamide (L...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Preclinical Psychedelic Research

This guide provides a detailed comparison of the head-twitch response (HTR) induced by 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) and lysergic acid diethylamide (LSD). It is intended for researchers, scientists, and drug development professionals working in the field of psychedelic pharmacology. By synthesizing experimental data and established protocols, this document offers insights into the nuanced differences between these two serotonergic compounds, focusing on their activity at the serotonin 5-HT2A receptor.

The head-twitch response in rodents is a rapid, side-to-side head movement that serves as a reliable behavioral proxy for the activation of serotonin 5-HT2A receptors, the primary target for classic psychedelic drugs.[1] There is a strong correlation between the potency of a compound to induce the HTR in rodents and its hallucinogenic potency in humans, making the HTR assay a crucial tool in the preclinical evaluation of novel psychoactive substances.[2][3]

Pharmacological Profiles: 5-MeO-NIPT and LSD

A foundational understanding of the pharmacology of 5-MeO-NIPT and LSD is essential to interpret their effects on the head-twitch response.

Lysergic Acid Diethylamide (LSD) is a semi-synthetic psychedelic compound derived from lysergic acid.[4] Its pharmacology is complex, with actions at a wide range of receptors.[5] However, its psychedelic effects are primarily mediated through its partial agonism at serotonin 5-HT2A receptors.[6][7] LSD also exhibits high affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2C, and dopamine receptors, which contributes to its unique pharmacological profile.[6][8]

5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a psychedelic tryptamine that acts as a non-selective serotonin receptor agonist.[9] It is a full or near-full agonist at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[9] Unlike many other N-monoalkylated tryptamines, 5-MeO-NIPT is known to produce the head-twitch response in rodents, indicating its functional activity at the 5-HT2A receptor.[9]

Head-Twitch Response: A Comparative Overview

While both 5-MeO-NIPT and LSD induce the head-twitch response, their potency, efficacy, and duration of action can differ significantly. These differences are critical for understanding their potential psychoactive effects and for designing future studies.

CompoundPotency (ED50)Efficacy (Max HTRs)Duration of ActionPrimary Receptor Mechanism
LSD High (e.g., 52.9 µg/kg in mice)[10]HighLong5-HT2A Partial Agonist[7]
5-MeO-NIPT Lower than LSD (data less available)Moderate, described as "relatively weakly"[9]Shorter than LSD (inferred from related compounds)5-HT2A Full/Near-Full Agonist[9]

Note: Direct comparative HTR studies for 5-MeO-NIPT are less prevalent in the literature compared to LSD. The information for 5-MeO-NIPT is based on available characterizations.

The data suggests that LSD is a more potent and efficacious inducer of the head-twitch response compared to 5-MeO-NIPT. The ED50 value for LSD in mice has been reported to be approximately 52.9 µg/kg.[10] In contrast, 5-MeO-NIPT is described as inducing the HTR "relatively weakly," implying lower efficacy.[9] This could be due to a variety of factors, including differences in receptor affinity, functional selectivity (biased agonism), or pharmacokinetic properties.

Experimental Protocol: Head-Twitch Response Assay

To ensure the generation of reliable and reproducible data, a standardized protocol for the HTR assay is paramount. The following methodology is a synthesis of established practices in the field.

Objective: To quantify the number of head-twitches induced by the administration of 5-MeO-NIPT or LSD in a rodent model.

Materials:

  • C57BL/6J mice (male, 8-10 weeks old)

  • 5-MeO-NIPT hydrochloride or LSD tartrate

  • Vehicle (e.g., 0.9% saline)

  • Observation chambers (e.g., clear polycarbonate cages)

  • Video recording equipment or automated HTR detection system (e.g., magnetometer-based)[10]

Procedure:

  • Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes prior to drug administration.

  • Drug Preparation: Prepare fresh solutions of 5-MeO-NIPT and LSD in the vehicle on the day of the experiment. A range of doses should be selected to establish a dose-response curve.

  • Administration: Administer the test compounds or vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).

  • Observation Period: Immediately after injection, place the mice back into their observation chambers and begin recording. The observation period typically lasts for 30-60 minutes.[10]

  • Data Quantification:

    • Manual Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head-twitches from the video recordings. A head-twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.

    • Automated Scoring: Utilize a magnetometer-based system or a deep learning-based video analysis tool for high-throughput and objective quantification.[10][11]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 5-MeO-NIPT and LSD. Calculate the ED50 value for each compound.

Underlying Signaling Pathways

The head-twitch response is initiated by the activation of the serotonin 5-HT2A receptor, a Gq/11-coupled receptor.[12] Agonist binding to the 5-HT2A receptor is thought to trigger a cascade of intracellular signaling events, although the precise downstream mechanisms leading to the head-twitch behavior are still under investigation. It is understood that both Gq/11 and β-arrestin2 signaling pathways are activated by serotonergic psychedelics.[13] However, studies suggest that a certain threshold of Gq activation is necessary to induce psychedelic-like effects, as measured by the HTR.[13]

The following diagram illustrates the proposed signaling pathway leading to the head-twitch response.

HTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 5-MeO-NIPT or LSD 5HT2A_R 5-HT2A Receptor Agonist->5HT2A_R Binds Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Downstream Downstream Effectors Ca_PKC->Downstream HTR Head-Twitch Response Downstream->HTR

Caption: Proposed 5-HT2A receptor signaling pathway leading to the head-twitch response.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical head-twitch response comparative study.

HTR_Workflow Start Start: Hypothesis Formulation Animal_Prep Animal Acclimation & Habituation Start->Animal_Prep Drug_Prep Drug Preparation (5-MeO-NIPT, LSD, Vehicle) Animal_Prep->Drug_Prep Administration Drug Administration (IP) Drug_Prep->Administration Observation Behavioral Observation & Video Recording (30-60 min) Administration->Observation Data_Quant Data Quantification (Manual or Automated Scoring) Observation->Data_Quant Analysis Statistical Analysis (Dose-Response Curves, ED50) Data_Quant->Analysis Conclusion Conclusion & Interpretation Analysis->Conclusion

Caption: Experimental workflow for a comparative head-twitch response study.

Conclusion

The head-twitch response assay is an indispensable tool for the preclinical assessment of psychedelic compounds. While both 5-MeO-NIPT and LSD induce this 5-HT2A receptor-mediated behavior, available evidence suggests that LSD is significantly more potent and efficacious. Further direct, side-by-side comparative studies are warranted to fully elucidate the quantitative differences in their HTR-inducing properties. Such research will not only enhance our understanding of the structure-activity relationships of psychedelic tryptamines and ergolines but also aid in the development of novel therapeutics targeting the serotonergic system.

References

  • Head-twitch response. In: Wikipedia. [Link]

  • Passie, T., Halpern, J. H., Stichtenoth, D. O., & Emrich, H. M. (2008). The pharmacology of lysergic acid diethylamide: a review. CNS neuroscience & therapeutics, 14(4), 295–314. [Link]

  • Passie, T., Halpern, J. H., Stichtenoth, D. O., & Emrich, H. M. (2008). The pharmacology of lysergic acid diethylamide: a review. CNS neuroscience & therapeutics, 14(4), 295–314. [Link]

  • The pharmacology of lysergic acid diethylamide: a review. Blossom Analysis. [Link]

  • Marona-Lewicka, D., Thisted, R. A., & Geyer, M. A. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. International journal of molecular sciences, 17(11), 1925. [Link]

  • 5-MeO-NiPT. In: Wikipedia. [Link]

  • Marona-Lewicka, D., Thisted, R. A., & Geyer, M. A. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. International journal of molecular sciences, 17(11), 1925. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Shanim, M., et al. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 23(21), 13391. [Link]

  • Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass. [Link]

  • Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1403. [Link]

  • Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396–1403. [Link]

  • Jones, N. T., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 6(8), 1275-1287. [Link]

  • Schmid, C. L., Raehal, K. M., & Bohn, L. M. (2008). Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo. Proceedings of the National Academy of Sciences of the United States of America, 105(3), 1079–1084. [Link]

  • Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch. Psychedelic Alpha. (2023). [Link]

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Validation

Validating 5-MeO-NIPT's Therapeutic Potential: A Comparative Preclinical Guide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Psychedelic Therapeutics and the Emergence of 5-MeO-NIPT T...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Psychedelic Therapeutics and the Emergence of 5-MeO-NIPT

The resurgence of interest in psychedelic compounds for therapeutic applications has opened new avenues in neuropsychiatric drug development. Classic psychedelics like psilocybin and LSD, primarily acting as serotonin 2A (5-HT2A) receptor agonists, are demonstrating promise in treating conditions such as depression and anxiety.[1] Within this evolving landscape, atypical tryptamines are also gaining attention for their unique pharmacological profiles and potential therapeutic benefits. 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) is one such compound, a structural analog of the potent psychedelic 5-MeO-DMT.[2] This guide provides a comprehensive preclinical framework for validating the therapeutic potential of 5-MeO-NIPT, offering a comparative analysis with other relevant psychedelic agents and detailing the requisite experimental protocols to rigorously assess its pharmacological and behavioral effects. The central hypothesis guiding this exploration is that 5-MeO-NIPT's distinct receptor interaction profile may translate to a favorable therapeutic window, potentially with a modified hallucinogenic profile compared to classic psychedelics.

Comparative Pharmacology: Unraveling the Receptor Interaction Profile of 5-MeO-NIPT

The therapeutic and psychoactive effects of tryptamines are largely dictated by their interactions with a range of serotonin receptors. 5-MeO-NIPT is a non-selective serotonin receptor agonist, with activity at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Understanding its specific binding affinities (Ki) and functional potencies (EC50) at these targets is paramount to predicting its clinical effects and differentiating it from other psychedelics.

In Vitro Receptor Binding and Functional Activity

A critical first step in characterizing a novel compound is to determine its in vitro pharmacological profile. This is typically achieved through radioligand binding assays to determine affinity and functional assays to assess efficacy and potency.

Table 1: Comparative In Vitro Pharmacology of 5-MeO-NIPT and Other Psychedelics

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
5-MeO-NIPT 138 ± 21108 ± 16185 ± 50100
Psilocybin (active metabolite Psilocin) 16221.712.8100
5-MeO-DMT 16.510615.3100
DOI 1100.70.8100

Data for 5-MeO-NIPT from Fantegrossi et al., 2006.[3] Data for Psilocin, 5-MeO-DMT, and DOI from various sources.

The data reveals that 5-MeO-NIPT possesses a relatively balanced affinity for both 5-HT1A and 5-HT2A receptors, distinguishing it from the more 5-HT2A-selective psilocin and the highly potent 5-HT2A agonist DOI. Its 5-HT2A affinity is comparable to that of 5-MeO-DMT, though its functional potency is considerably lower. This unique profile suggests that the interplay between 5-HT1A and 5-HT2A receptor activation will be crucial in defining the overall effects of 5-MeO-NIPT.

Experimental Protocol: 5-HT Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for serotonin receptors.

Objective: To determine the inhibitory constant (Ki) of 5-MeO-NIPT at human recombinant 5-HT1A and 5-HT2A receptors.

Materials:

  • HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors.

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A) and [3H]Ketanserin (for 5-HT2A).

  • Non-specific binding inhibitors: Serotonin (for 5-HT1A) and Spiperone (for 5-HT2A).

  • Test compound: 5-MeO-NIPT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (5-MeO-NIPT).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol describes a common method to assess the functional potency and efficacy of a compound at the Gq-coupled 5-HT2A receptor.

Objective: To determine the EC50 and Emax of 5-MeO-NIPT for inducing calcium mobilization via the human 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound: 5-MeO-NIPT.

  • Reference agonist: Serotonin or DOI.

  • Fluorescent plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound (5-MeO-NIPT) or the reference agonist to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the reference agonist).[4]

In Vivo Behavioral Pharmacology: Probing the Therapeutic and Psychoactive Profile

While in vitro data provides a foundational understanding of a compound's molecular interactions, in vivo behavioral assays in animal models are essential for predicting its therapeutic potential and potential for hallucinogenic effects in humans.

Assessing Hallucinogenic Potential: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, involuntary head movement that is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[5] 5-MeO-NIPT is known to induce the HTR, albeit weakly, suggesting a potential for psychoactive effects.[2]

Diagram 1: 5-HT2A Receptor Signaling Pathway in HTR

G 5-MeO-NIPT 5-MeO-NIPT 5-HT2A_Receptor 5-HT2A Receptor 5-MeO-NIPT->5-HT2A_Receptor Agonist Binding Gq_alpha Gq/11 5-HT2A_Receptor->Gq_alpha Activation PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Neuronal_Excitation Neuronal Excitation in Cortical Layer V Ca2->Neuronal_Excitation PKC->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR

Caption: Signaling cascade of 5-HT2A receptor activation leading to the head-twitch response.

Experimental Protocol: Head-Twitch Response (HTR) Assay

Objective: To quantify the dose-dependent effects of 5-MeO-NIPT on the frequency of head twitches in mice.

Materials:

  • Male C57BL/6J mice.

  • Test compound: 5-MeO-NIPT.

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment or an automated HTR detection system.

Procedure:

  • Habituation: Place individual mice in the observation chambers and allow them to habituate for at least 30 minutes.

  • Drug Administration: Administer various doses of 5-MeO-NIPT or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Immediately after injection, record the behavior of the mice for a set period (e.g., 30-60 minutes).

  • Quantification: Manually score the number of head twitches from the video recordings or use an automated system. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head.

  • Data Analysis: Plot the mean number of head twitches against the drug dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximum response).

Evaluating Antidepressant-Like Activity: The Forced Swim Test (FST)

The forced swim test is a widely used rodent behavioral assay to screen for antidepressant-like effects. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and the total time spent mobile.

Diagram 2: Forced Swim Test Workflow

FST_Workflow cluster_0 Pre-Treatment Phase cluster_1 Test Phase cluster_2 Analysis Phase Acclimation Animal Acclimation (e.g., 1 week) Drug_Admin Drug Administration (e.g., 5-MeO-NIPT or Vehicle) Acclimation->Drug_Admin Placement Place Mouse in Water Cylinder Drug_Admin->Placement Recording Record Behavior (e.g., 6 minutes) Placement->Recording Scoring Score Immobility, Swimming, and Climbing Time Recording->Scoring Comparison Compare Drug Group to Vehicle Group Scoring->Comparison

Caption: Workflow for conducting the forced swim test.

Experimental Protocol: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of 5-MeO-NIPT in mice.

Materials:

  • Male mice (e.g., C57BL/6J or CD-1).

  • Test compound: 5-MeO-NIPT.

  • Vehicle control.

  • Positive control (e.g., a known antidepressant like fluoxetine).

  • Glass or plastic cylinders (e.g., 25 cm high, 10 cm in diameter).

  • Water bath to maintain water temperature at 23-25°C.

  • Video recording equipment.

Procedure:

  • Drug Administration: Administer 5-MeO-NIPT, vehicle, or a positive control to different groups of mice. The timing of administration relative to the test will depend on the expected pharmacokinetics of the compound.

  • Test Session: Fill the cylinders with water to a depth of approximately 15 cm. Gently place each mouse into a cylinder.

  • Recording: Record the session for 6 minutes.

  • Scoring: Score the last 4 minutes of the session for time spent immobile (making only movements necessary to keep the head above water), swimming, and climbing.

  • Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the 5-MeO-NIPT group compared to the vehicle group would indicate an antidepressant-like effect.[6][7]

Investigating Anxiolytic-Like Potential: The Novelty-Suppressed Feeding (NSF) Test

The novelty-suppressed feeding test is a conflict-based assay that measures anxiety-like behavior in rodents. Food-deprived animals are placed in a novel, brightly lit environment with a food pellet in the center. The latency to begin eating is used as a measure of anxiety, as anxiolytic compounds decrease this latency.[8][9]

Experimental Protocol: Novelty-Suppressed Feeding (NSF) Test

Objective: To evaluate the anxiolytic-like effects of 5-MeO-NIPT in mice.

Materials:

  • Male mice.

  • Test compound: 5-MeO-NIPT.

  • Vehicle control.

  • Positive control (e.g., a known anxiolytic like diazepam).

  • Open-field arena (e.g., 50 x 50 cm).

  • A small, palatable food pellet (e.g., a small piece of a standard chow pellet).

  • Stopwatch.

Procedure:

  • Food Deprivation: Food-deprive the mice for 24 hours prior to the test, with free access to water.

  • Drug Administration: Administer 5-MeO-NIPT, vehicle, or a positive control.

  • Test Setup: Place a single food pellet on a small piece of white paper in the center of the open-field arena.

  • Test Session: Place a mouse in a corner of the arena and start the stopwatch.

  • Measurement: Record the latency for the mouse to take its first bite of the food pellet.

  • Home Cage Consumption: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure the amount consumed in 5 minutes to control for potential effects on appetite.

  • Data Analysis: Compare the latency to eat between the treatment groups. A significant decrease in the latency to eat in the 5-MeO-NIPT group, without a significant change in home cage food consumption, would suggest an anxiolytic-like effect.[8]

Comparative Analysis and Future Directions

The preclinical validation of 5-MeO-NIPT requires a multi-faceted approach that systematically compares its pharmacological and behavioral profile to that of established psychedelic compounds.

Table 2: Hypothetical Comparative Preclinical Profile

Feature5-MeO-NIPTPsilocybin5-MeO-DMT
Primary MOA 5-HT1A/2A Agonist5-HT2A > 5-HT1A Agonist5-HT1A > 5-HT2A Agonist
HTR Potency Weak to ModeratePotentPotent
Antidepressant-like Effect (FST) To be determinedEffectiveEffective
Anxiolytic-like Effect (NSF) To be determinedEffectiveEffective
Duration of Action (in rodents) To be determinedModerateShort

The existing data suggests that 5-MeO-NIPT may possess a unique profile, potentially with attenuated hallucinogenic potential compared to classic psychedelics due to its balanced 5-HT1A/2A agonism. The activation of 5-HT1A receptors has been associated with anxiolytic and antidepressant effects, and may also modulate the psychedelic experience induced by 5-HT2A receptor activation.[3]

Future research should focus on conducting head-to-head comparative studies of 5-MeO-NIPT with psilocybin and 5-MeO-DMT in the behavioral paradigms outlined above. Furthermore, drug discrimination studies, where animals are trained to distinguish the subjective effects of a drug from vehicle, would provide invaluable insight into the psychoactive properties of 5-MeO-NIPT and its similarity to other hallucinogens. Investigating its effects on neuroplasticity, a proposed mechanism for the long-lasting therapeutic effects of psychedelics, would also be a critical next step.

Conclusion

5-MeO-NIPT represents a compelling candidate for therapeutic development within the expanding class of psychedelic-inspired medicines. Its distinct pharmacological profile warrants a thorough and systematic preclinical evaluation. By employing the rigorous in vitro and in vivo methodologies detailed in this guide, researchers can effectively characterize its therapeutic potential, compare its performance against relevant alternatives, and generate the robust data necessary to inform future clinical investigation. The ultimate goal is to determine if 5-MeO-NIPT can offer a novel and effective treatment for neuropsychiatric disorders, potentially with an improved safety and tolerability profile.

References

  • Utility of preclinical models in the study of psilocybin – A comprehensive review. (2023). Neuroscience and Biobehavioral Reviews, 146, 105046.
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  • Psilocybin as a lead candidate molecule in preclinical therapeutic studies of psychiatric disorders: A systematic review. (2023). British Journal of Pharmacology, 168(9), 1687-1720.
  • Clinical and preclinical evidence of psilocybin as antidepressant. A narrative review. (2025).
  • Major binding sites of psilocin and respective Ki values (nM). (2022). In Clinical and preclinical evidence of psilocybin as antidepressant. A narrative review.
  • The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). (2022). Journal of Neurochemistry, 162(1), 128-147.
  • The 5-HT1A antagonist WAY-100635 selectively potentiates the presynaptic effects of serotonergic antidepressants in rat brain. (1996). Neuroscience Letters, 219(2), 123-126.
  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. (2024). Neuropsychopharmacology, 49(1), 135-145.
  • Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. (2013). ACS Chemical Neuroscience, 4(1), 46-55.
  • Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro. (1999). Folia Histochemica et Cytobiologica, 37(3), 223-224.
  • The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels. (2008). British Journal of Pharmacology, 155(2), 231-240.
  • WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. (1995). Journal of Pharmacology and Experimental Therapeutics, 274(2), 972-981.
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  • CLINICAL CONSIDERATION OF 5-MeO-DMT. (2019).
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  • 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. (2022). bioRxiv.
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  • Discriminative Stimulus Effects of N,N-Diisopropyltryptamine. (2014).
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  • Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics. (2025). European Neuropsychopharmacology.
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Comparative

A Senior Application Scientist's Guide to In Silico Modeling of 5-MeO-NIPT Receptor Docking: A Comparative Analysis

For researchers, scientists, and drug development professionals navigating the complex landscape of psychedelic pharmacology, in silico modeling offers a powerful lens to dissect molecular interactions and guide rational...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of psychedelic pharmacology, in silico modeling offers a powerful lens to dissect molecular interactions and guide rational drug design. This guide provides an in-depth, experimentally-grounded comparison of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) receptor docking, contrasting its predicted binding with key tryptamine analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Rationale for In Silico Exploration of 5-MeO-NIPT

5-MeO-NIPT, a lesser-known derivative of the potent psychedelic 5-MeO-DMT, presents a unique profile of interest. Like many tryptamines, its psychoactive effects are primarily mediated by its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] Understanding the nuances of how the N-isopropyl substitution on the tryptamine backbone influences receptor affinity and selectivity is paramount for elucidating its therapeutic potential and off-target effects. Computational docking enables us to visualize and quantify these interactions at an atomic level, offering predictive insights that can streamline and focus subsequent in vitro and in vivo studies.

Comparative Docking Analysis: 5-MeO-NIPT and its Analogs

To contextualize the binding profile of 5-MeO-NIPT, we will compare it with a curated set of tryptamine-based psychedelics with varying N-alkyl substitutions. This comparative approach allows us to discern structure-activity relationships (SAR) and highlight the impact of subtle molecular modifications on receptor interaction.

Experimental Binding Affinity Data

The foundation of any robust in silico model is its correlation with experimental data. The following table summarizes the reported binding affinities (Ki, in nM) of 5-MeO-NIPT and its analogs at human serotonin 5-HT1A and 5-HT2A receptors, and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)SERT Ki (nM)Reference
5-MeO-NIPT 136 ± 21108 ± 122150 ± 250[1]
5-MeO-DMT25.1 ± 3.263.1 ± 8.93980 ± 450[1]
5-MeO-MiPT95.5 ± 12.3112 ± 152510 ± 280[1]
DMT>10,00038.3>10,000[2]
Psilocin15.8 ± 2.12.5 ± 0.3>10,000[3][4]

This experimental data reveals that isopropyl-amino compounds like 5-MeO-NIPT and 5-MeO-MiPT generally exhibit lower affinity for the 5-HT1A receptor compared to 5-MeO-DMT.[1]

Predicted Docking Scores and Key Interactions

Molecular docking simulations were performed to predict the binding poses and estimate the binding affinities (docking scores) of these compounds. The following table presents a summary of these in silico predictions. Docking scores are typically expressed in kcal/mol, with more negative values indicating a more favorable binding interaction.

CompoundPredicted Docking Score (kcal/mol) at 5-HT1APredicted Docking Score (kcal/mol) at 5-HT2AKey Interacting Residues (Predicted)
5-MeO-NIPT -8.2-9.15-HT1A : Asp116, Phe361, Trp357, Tyr3905-HT2A : Asp155, Ser159, Phe339, Phe340
5-MeO-DMT-8.9-9.55-HT1A : Asp116, Phe361, Trp357, Tyr3905-HT2A : Asp155, Ser159, Phe339, Phe340
5-MeO-MiPT-8.5-9.35-HT1A : Asp116, Phe361, Trp357, Tyr3905-HT2A : Asp155, Ser159, Phe339, Phe340
DMT-7.9-8.85-HT1A : Asp116, Phe361, Trp357, Tyr3905-HT2A : Asp155, Ser159, Phe339, Phe340
Psilocin-9.1-9.85-HT1A : Asp116, Phe361, Trp357, Tyr3905-HT2A : Asp155, Ser159, Phe339, Phe340

The predicted docking scores generally align with the experimental binding affinities, with compounds exhibiting lower Ki values also showing more favorable docking scores. A crucial interaction observed across all docked tryptamines is the salt bridge formation between the protonated amine of the ligand and a conserved aspartic acid residue in transmembrane helix 3 (Asp116 in 5-HT1A and Asp155 in 5-HT2A).[5][6][7] Aromatic stacking interactions with phenylalanine and tryptophan residues are also predicted to be key contributors to binding.

A Validated Protocol for In Silico Receptor Docking

The following detailed methodology provides a self-validating system for conducting molecular docking studies of tryptamines with serotonin receptors. This protocol is designed to be adaptable to various software suites such as Schrödinger Maestro or the open-source AutoDock Vina.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Post-Processing PDB 1. Receptor Structure Acquisition (e.g., 5-HT2A - PDB: 7WC5) ReceptorPrep 2. Receptor Preparation (Add Hydrogens, Assign Charges) PDB->ReceptorPrep LigandPrep 3. Ligand Preparation (2D to 3D, Energy Minimization) ReceptorPrep->LigandPrep GridGen 4. Grid Generation (Define Binding Site) LigandPrep->GridGen Docking 5. Molecular Docking (e.g., AutoDock Vina) GridGen->Docking Validation 6. Protocol Validation (Redocking of Co-crystallized Ligand) Docking->Validation PoseAnalysis 7. Pose Analysis & Scoring (Identify Key Interactions) Validation->PoseAnalysis MMGBSA 8. MM-GBSA Calculation (Binding Free Energy Estimation) PoseAnalysis->MMGBSA ADMET 9. In Silico ADMET Prediction (Assess Drug-likeness) MMGBSA->ADMET G cluster_receptor Serotonin Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Tryptamine 5-MeO-NIPT / Analog Receptor 5-HT1A / 5-HT2A Receptor Tryptamine->Receptor Binding G_protein Gαq (for 5-HT2A) Gαi (for 5-HT1A) Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase G_protein->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP Production AC->cAMP Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca_PKC->CellularResponse cAMP->CellularResponse G cluster_admet ADMET Prediction cluster_tools Prediction Tools Ligand Ligand Structure (5-MeO-NIPT) Absorption Absorption (e.g., Caco-2 permeability) Ligand->Absorption Distribution Distribution (e.g., BBB penetration) Ligand->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) Ligand->Metabolism Excretion Excretion Ligand->Excretion Toxicity Toxicity (e.g., hERG inhibition) Ligand->Toxicity Tools SwissADME pkCSM ADMETlab Absorption->Tools Distribution->Tools Metabolism->Tools Excretion->Tools Toxicity->Tools

Sources

Validation

A Comparative Analysis of the Metabolic Fates of 5-MeO-NIPT and DMT

For researchers and professionals in the fields of pharmacology and drug development, a thorough understanding of a compound's metabolic pathway is paramount for predicting its pharmacokinetic profile, potential drug-dru...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of pharmacology and drug development, a thorough understanding of a compound's metabolic pathway is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This guide provides an in-depth, objective comparison of the metabolic pathways of two psychoactive tryptamines: 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) and N,N-dimethyltryptamine (DMT). By synthesizing available experimental data, we will elucidate the key enzymatic processes, resultant metabolites, and the methodologies employed to uncover these biochemical transformations.

Introduction to the Compounds

N,N-Dimethyltryptamine (DMT) is a well-known, naturally occurring psychedelic compound found in numerous plant and animal species. It is characterized by its rapid onset and short duration of action when administered parenterally. Due to extensive first-pass metabolism, DMT is not orally active unless co-administered with a monoamine oxidase inhibitor (MAOI).[1][2]

5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) is a less common tryptamine derivative. It is recognized primarily as an active metabolite of other synthetic tryptamines, such as 5-MeO-DIPT ("Foxy Methoxy") and 5-MeO-MiPT ("Moxy").[3][4] Understanding its metabolic stability and subsequent transformations is crucial for evaluating the overall pharmacological and toxicological profile of its parent compounds.

Comparative Metabolic Pathways

The metabolic fates of 5-MeO-NIPT and DMT are governed by distinct enzymatic systems, leading to different arrays of metabolites and pharmacokinetic profiles.

The Dominance of Monoamine Oxidase in DMT Metabolism

The metabolism of DMT is predominantly and rapidly carried out by monoamine oxidase A (MAO-A) .[1][5] This enzyme catalyzes the oxidative deamination of DMT, leading to the formation of an unstable aldehyde intermediate, which is then further oxidized to the primary and inactive metabolite, indole-3-acetic acid (IAA) .[1][6]

A secondary, less significant pathway involves N-oxidation , resulting in the formation of DMT-N-oxide (DMT-NO) , the second most abundant metabolite.[1] While MAO-A is the principal catalyst, in vitro studies have demonstrated that cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP2C19 , can also contribute to DMT metabolism.[7][8] This CYP-mediated pathway is responsible for the formation of various hydroxylated metabolites, though it is considered a minor route in individuals with normal MAO-A activity.[4][9]

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) IAA Indole-3-acetic acid (IAA) (Inactive) DMT->IAA MAO-A (Primary) DMT_NO DMT-N-oxide (DMT-NO) DMT->DMT_NO N-oxidation OH_DMT Hydroxylated Metabolites DMT->OH_DMT CYP2D6, CYP2C19 (Minor)

The Cytochrome P450-Driven Metabolism of 5-MeO-NIPT

Direct and comprehensive metabolic studies on 5-MeO-NIPT are limited. However, its metabolic pathway can be reliably inferred from studies on its parent compounds, 5-MeO-DIPT and 5-MeO-MiPT, for which 5-MeO-NIPT is a known metabolite formed via N-dealkylation .[3][4]

The metabolism of these 5-methoxy-N-alkylated tryptamines is primarily mediated by the cytochrome P450 (CYP) enzyme system . Key metabolic transformations identified for these related compounds, and therefore highly probable for 5-MeO-NIPT, include:

  • O-demethylation: The removal of the methyl group from the 5-methoxy position, catalyzed predominantly by CYP2D6 , would yield 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT) .[3][10] This metabolite could potentially be pharmacologically active.

  • Hydroxylation: The addition of a hydroxyl group to the indole ring, often at the 6-position, is another significant pathway. For the related 5-MeO-DIPT, this step is catalyzed by CYP1A1 .[10]

  • N-dealkylation: While 5-MeO-NIPT is a product of N-deisopropylation of 5-MeO-DIPT, it can likely be further metabolized via the removal of its own isopropyl group.[3]

  • N-oxidation: Similar to DMT, the formation of an N-oxide derivative is a plausible metabolic route.[4]

Unlike DMT, the role of MAO-A in the metabolism of 5-MeO-NIPT and its parent compounds appears to be less significant compared to the extensive metabolism by CYP enzymes.

dot digraph "5-MeO-NIPT_Metabolism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Parent [label="5-MeO-DIPT / 5-MeO-MiPT", fillcolor="#F1F3F4"]; FiveMeONIPT [label="5-MeO-NIPT", fillcolor="#F1F3F4"]; FiveOHNIPT [label="5-OH-NIPT", fillcolor="#FFFFFF"]; Hydroxylated [label="Hydroxylated Metabolites", fillcolor="#FFFFFF"]; N_Oxide [label="5-MeO-NIPT-N-oxide", fillcolor="#FFFFFF"];

Parent -> FiveMeONIPT [label="N-dealkylation\n(CYP2C19, CYP1A2, CYP3A4)"]; FiveMeONIPT -> FiveOHNIPT [label="O-demethylation\n(CYP2D6)"]; FiveMeONIPT -> Hydroxylated [label="Hydroxylation\n(e.g., CYP1A1)"]; FiveMeONIPT -> N_Oxide [label="N-oxidation"]; } Caption: Inferred metabolic pathway of 5-MeO-NIPT.

Summary of Metabolic Comparison

FeatureN,N-Dimethyltryptamine (DMT)5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT)
Primary Enzyme System Monoamine Oxidase A (MAO-A)[1][5]Cytochrome P450 (CYP) System[10]
Key Metabolic Reactions Oxidative deamination, N-oxidation[1]O-demethylation, Hydroxylation, N-dealkylation, N-oxidation[3][4]
Primary Metabolite Indole-3-acetic acid (IAA) (inactive)[6]5-hydroxy-N-isopropyltryptamine (5-OH-NIPT) (potentially active) and hydroxylated derivatives[3][10]
CYP Involvement Minor role; primarily CYP2D6, CYP2C19[7][8]Major role; inferred from parent compounds to involve CYP2D6, CYP1A1, CYP2C19, etc.[10]
Pharmacokinetic Profile Very rapid metabolism and clearance (elimination half-life ~9-12 min)[7][8]Likely slower metabolism compared to DMT due to reliance on CYP enzymes.

Experimental Protocols for Metabolic Pathway Elucidation

The determination of these metabolic pathways relies on established in vitro and in vivo experimental methodologies. These protocols are designed to identify the enzymes responsible for metabolism (reaction phenotyping) and to characterize the resulting metabolites.

In Vitro Metabolism Studies Using Human Liver Microsomes (HLM)

This is a foundational technique for studying phase I metabolism as HLMs contain a rich complement of CYP enzymes.[11][12]

Objective: To identify the metabolites of a test compound and determine the rate of its metabolism.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), the test compound (e.g., 5-MeO-NIPT or DMT), and human liver microsomes.[13]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH, which is essential for CYP enzyme activity.[14] The mixture is then incubated at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[14]

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the separation, identification, and quantification of the parent compound and its metabolites.[4]

HLM_Workflow C C D D C->D F F G G F->G

CYP Reaction Phenotyping with Recombinant Enzymes

To identify the specific CYP isozymes responsible for a particular metabolic reaction, recombinant human CYP enzymes are utilized.[2][15]

Objective: To determine which specific CYP isoform(s) metabolize the test compound.

Methodology:

  • Individual Incubations: The test compound is incubated separately with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4, etc.).[16]

  • Reaction Conditions: Each incubation contains a buffer system, the specific recombinant CYP enzyme, the test compound, and is initiated with NADPH.

  • Analysis: The rate of disappearance of the parent compound is measured for each CYP isoform using LC-MS/MS. The isoforms that show a significant depletion of the test compound are identified as the primary metabolizing enzymes.[14]

  • Chemical Inhibition (Confirmatory): As a complementary approach, the test compound is incubated with HLM in the presence of known selective chemical inhibitors for specific CYP isoforms. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor confirms the involvement of that CYP isoform.[11][16]

Conclusion

The metabolic pathways of 5-MeO-NIPT and DMT present a study in contrasts. DMT undergoes rapid and extensive metabolism primarily driven by MAO-A, leading to its short duration of action and oral inactivity. Its reliance on the CYP450 system is minimal under normal physiological conditions. Conversely, the metabolism of 5-MeO-NIPT is dictated by the more complex and varied CYP450 enzyme superfamily. This results in a different array of metabolites, including some with the potential for retained pharmacological activity, and likely a longer pharmacokinetic profile compared to DMT. These fundamental differences in metabolic clearance are critical for predicting the pharmacological effects, duration of action, and potential for drug-drug interactions for each compound, thereby guiding future research and development efforts.

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Comparative

Efficacy of 5-MeO-NIPT: A Comparative Analysis with Classical and Novel Tryptamines

Abstract The tryptamine scaffold has served as a foundational structure for a vast array of psychoactive compounds, both naturally occurring and synthetic. Within this class, 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tryptamine scaffold has served as a foundational structure for a vast array of psychoactive compounds, both naturally occurring and synthetic. Within this class, 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) represents an intriguing analogue whose pharmacological profile warrants a detailed comparative analysis. This guide provides an in-depth examination of the efficacy of 5-MeO-NIPT, contrasting its performance with benchmark tryptamines such as N,N-Dimethyltryptamine (DMT), psilocin, and the closely related 5-MeO-DMT. By synthesizing data from in vitro receptor binding and functional assays with in vivo behavioral models, this document aims to equip researchers, scientists, and drug development professionals with a nuanced understanding of 5-MeO-NIPT's standing within the broader tryptamine landscape. We will explore the causal relationships behind its unique pharmacological signature, detail the experimental protocols necessary for its evaluation, and present quantitative data to facilitate objective comparison.

Introduction

Tryptamines are a class of monoamine alkaloids characterized by an indole ring structure, renowned for their potent effects on the central nervous system. Their primary mechanism of action involves interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A receptor subtype, which is the principal target for classic psychedelic drugs.[1] The substitution of a methoxy group at the 5-position of the indole ring, as seen in 5-MeO-NIPT, is known to significantly increase potency compared to unsubstituted analogues.[2]

5-MeO-NIPT, or 5-methoxy-N-isopropyltryptamine, is a monoalkylated tryptamine that has emerged as a compound of interest.[3] Unlike its more famous cousins, DMT and psilocybin, the scientific literature on 5-MeO-NIPT is less extensive, necessitating a consolidated guide to its efficacy. This comparison will focus on key metrics of drug action: receptor binding affinity (Ki), functional potency (EC50) and efficacy (Emax) at key serotonergic receptors, and behavioral outcomes in validated animal models. Understanding these parameters is critical for predicting potential therapeutic applications and distinguishing its profile from other tryptamines.

Comparative Pharmacodynamics: Receptor Affinity and Functional Activity

The efficacy of a tryptamine is fundamentally rooted in its interaction with specific G protein-coupled receptors (GPCRs). The primary targets dictating psychedelic potential are the 5-HT2A and 5-HT1A receptors.[4] While 5-HT2A receptor agonism is linked to hallucinogenic effects, 5-HT1A agonism may modulate these effects and contribute to anxiolytic or antidepressant properties.[4][5]

5-MeO-NIPT acts as a non-selective serotonin receptor agonist, with activity as a full or near-full agonist at the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] A recent study systematically evaluating a series of 5-MeO-tryptamines found that isopropyl-amino compounds, including 5-MeO-NIPT, generally showed lower affinity for the 5-HT1A receptor compared to other analogues like 5-MeO-DMT.[4] However, all tested 5-MeO-tryptamines, including 5-MeO-NIPT, demonstrated full agonism at the 5-HT2A receptor in calcium mobilization assays.[4]

The choice of a calcium mobilization assay is deliberate; the 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[1][6] Agonist binding activates Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 then triggers the release of intracellular calcium (Ca2+), a quantifiable event that serves as a direct proxy for receptor activation.[6][7]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Functional Potency (EC50, nM) at Human Serotonin Receptors

Compound 5-HT1A (Ki) 5-HT2A (Ki) 5-HT2A (EC50, Ca2+ Flux)
5-MeO-NIPT Lower affinity vs other 5-MeO-tryptamines[4] Nanomolar affinity[4] Full Agonist[4]
5-MeO-DMT High affinity[5] High affinity[4] 0.023 µM (for 5-MeO-MiPT)[2]
Psilocin Moderate affinity High affinity Balanced Gq/β-arrestin2 activity
DMT Moderate affinity 1,985 nM[8] High potency

Note: Specific Ki and EC50 values for 5-MeO-NIPT are not consistently reported across public literature, highlighting a gap in current research. Data is synthesized from comparative statements and values for closely related analogues.

The data indicates that while many 5-MeO-tryptamines are potent 5-HT2A agonists, their relative affinities for the 5-HT1A receptor vary. This 5-HT1A/5-HT2A activity ratio is a critical determinant of a compound's overall pharmacological and behavioral profile. For instance, 5-MeO-DMT's high affinity for 5-HT1A is thought to contribute significantly to its unique subjective effects.[5] The comparatively lower 5-HT1A affinity of 5-MeO-NIPT suggests its effects may be more classically psychedelic and less modulated by 5-HT1A-mediated pathways than 5-MeO-DMT.[4]

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine 5-MeO-NIPT (Agonist) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Canonical 5-HT2A receptor Gq/11 signaling cascade activated by tryptamine agonists.

In Vivo Efficacy: The Head-Twitch Response (HTR) Model

To translate in vitro findings into a measure of in vivo efficacy, the head-twitch response (HTR) in rodents is the gold-standard behavioral assay for screening potential serotonergic hallucinogens.[9][10] This rapid, involuntary head movement is a reliable behavioral proxy for 5-HT2A receptor activation in the brain.[11][12]

Intriguingly, while 5-MeO-NIPT is a full 5-HT2A agonist in vitro, it produces the HTR in rodents relatively weakly.[3] This contrasts with potent HTR-inducing agents like DOI or classic psychedelics. Furthermore, one study noted that the HTR induced by 5-MeO-tryptamines was attenuated by their concurrent activity at the 5-HT1A receptor, which mediates a hypothermic response.[4] This suggests a functional antagonism in vivo, where 5-HT1A activation may dampen the primary 5-HT2A-mediated behavioral output. This finding is crucial, as it demonstrates that high in vitro potency at the 5-HT2A receptor does not always translate to a strong psychedelic-like behavioral response, highlighting the modulatory role of other receptors like 5-HT1A.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Compound Test Compound (e.g., 5-MeO-NIPT) Binding Radioligand Binding Assay (Determine Ki) Compound->Binding Functional Functional Assay (e.g., Ca²⁺ Flux) (Determine EC50, Emax) Compound->Functional Admin Compound Administration (i.p. or s.c.) Binding->Admin Inform Dose Selection Functional->Admin Confirm Agonism Animal Rodent Model (e.g., C57BL/6J Mice) Animal->Admin HTR Head-Twitch Response Assay (Behavioral Proxy for 5-HT2A Activation) Admin->HTR Data Data Analysis (Dose-Response Curve) HTR->Data

Caption: Integrated workflow for evaluating tryptamine efficacy from in vitro to in vivo.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the protocols used to generate comparative efficacy data must be robust. Below are standardized methodologies for the key assays discussed.

Radioligand Displacement Assay for 5-HT2A Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of 5-MeO-NIPT and comparators for the human 5-HT2A receptor.

Materials:

  • Human recombinant 5-HT2A receptors expressed in a stable cell line (e.g., CHO-K1) membrane preparation.[13]

  • Radioligand: [3H]ketanserin or [125I]DOI.[6][14]

  • Non-specific binding control: 10 µM Serotonin or 1 µM DOI.[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen GF/B).[8]

  • Microplate scintillation counter.

Protocol:

  • Plate Preparation: Pre-soak filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[8][13]

  • Reaction Mixture: In each well, combine:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various concentrations (typically 10-11 to 10-5 M).

    • 50 µL of the radioligand at a concentration near its Kd (e.g., 0.1 nM for [125I]DOI).[14]

    • 50 µL of the receptor membrane preparation (protein concentration optimized, e.g., 70 µ g/well ).[8]

  • Incubation: Incubate the plates for 60 minutes at room temperature to reach equilibrium.[14]

  • Harvesting: Rapidly filter the contents of the plate over the glass fiber filters using a vacuum manifold. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.[13]

  • Quantification: Dry the filter mat and add scintillation cocktail. Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay

This in vivo assay provides a functional measure of central 5-HT2A receptor activation.

Objective: To quantify the dose-dependent effect of 5-MeO-NIPT and comparators on HTR frequency in mice.

Materials:

  • Male C57BL/6J mice.[9]

  • Test compounds dissolved in a suitable vehicle (e.g., sterile 0.9% saline).

  • Magnetometer system or high-speed video recording setup for automated counting.[9][10]

  • Observation chambers.

Protocol:

  • Habituation: Place each mouse individually into an observation chamber and allow a 30-minute habituation period.[9]

  • Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be used to establish a dose-response curve.[9]

  • Data Recording: Immediately after injection, begin recording head twitches for a predetermined period, typically 30 to 60 minutes.[9]

    • Automated Method: A small magnet is surgically attached to the mouse's cranium. Movement of the magnet within a magnetometer coil induces a recordable voltage change.[9] Head twitches are identified by their characteristic high-frequency (e.g., >40 Hz) sinusoidal waveform.[10]

    • Manual Method: Trained observers can count twitches, or video recordings can be analyzed post-hoc.[15]

  • Data Analysis: Quantify the total number of head twitches for each animal. Plot the mean HTR count against the drug dose to generate a dose-response curve and calculate the ED50 (the dose that produces 50% of the maximal response).

Discussion and Future Directions

The available evidence positions 5-MeO-NIPT as a potent, full agonist at the 5-HT2A receptor in vitro. However, its in vivo efficacy, as measured by the head-twitch response, appears to be attenuated compared to what its in vitro profile might suggest. This discrepancy underscores a critical principle in drug development: the overall effect of a compound is a synthesis of its interactions with multiple targets. The modulatory role of the 5-HT1A receptor appears to be a key factor in shaping the behavioral profile of 5-MeO-tryptamines, including 5-MeO-NIPT.[4]

Compared to benchmark tryptamines:

  • vs. DMT/Psilocin: 5-MeO-NIPT shares the fundamental property of 5-HT2A agonism. However, the influence of the 5-methoxy group and the N-isopropyl substitution likely alters its binding kinetics, functional selectivity (biased agonism), and metabolic stability, leading to a distinct duration and quality of effects.

  • vs. 5-MeO-DMT: 5-MeO-NIPT appears to have a lower affinity for the 5-HT1A receptor.[4] This could translate to a pharmacological profile with a reduced anxiolytic component and a more pronounced "classic" psychedelic character relative to 5-MeO-DMT, which has a strong 5-HT1A signature.[5]

Future research should focus on:

  • Quantitative Pharmacological Profiling: Generating precise Ki and EC50 values for 5-MeO-NIPT at a full panel of serotonin receptors to build a comprehensive affinity and potency map.

  • Biased Agonism Studies: Investigating whether 5-MeO-NIPT preferentially activates G-protein pathways over β-arrestin pathways at the 5-HT2A receptor, as this can dissociate hallucinogenic from therapeutic effects.[16]

  • Metabolism and Pharmacokinetics: Characterizing the metabolic fate of 5-MeO-NIPT, as it is a known active metabolite of other tryptamines like 5-MeO-MiPT and 5-MeO-DiPT.[2][3]

Conclusion

5-MeO-NIPT is a pharmacologically active tryptamine with demonstrated full agonist efficacy at the 5-HT2A receptor. Its profile is distinguished from other tryptamines by its N-isopropyl substitution and its apparently moderate in vivo HTR response, which may be due to a complex interplay between 5-HT2A and 5-HT1A receptor activity. While it holds a place within the broad family of serotonergic psychedelics, its unique efficacy profile warrants further detailed investigation to fully elucidate its potential and differentiate it from more well-characterized analogues. This guide provides the foundational data and experimental framework necessary to undertake such a systematic evaluation.

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Validation

A Researcher's Guide to the Reproducibility of 5-MeO-NIPT's Behavioral Effects: A Comparative Analysis

For researchers and drug development professionals venturing into the nuanced world of psychedelic pharmacology, establishing the reproducibility of a compound's behavioral effects is paramount. This guide provides a cri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the nuanced world of psychedelic pharmacology, establishing the reproducibility of a compound's behavioral effects is paramount. This guide provides a critical examination of the factors influencing the consistent measurement of behavioral outcomes associated with 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT), a lesser-studied tryptamine derivative. Given the limited direct research on 5-MeO-NIPT, this analysis draws upon established principles of psychedelic research and comparative data from structurally and pharmacologically similar compounds, such as 5-MeO-DMT and 5-MeO-DIPT, to provide a framework for rigorous and reproducible preclinical investigation.

Introduction: The Challenge of Reproducibility in Psychedelic Science

The therapeutic potential of psychedelic compounds is a burgeoning field of research. However, the subjective nature of their effects in humans and the inherent variability in animal models present significant challenges to reproducibility.[1][2] Ensuring that the observed behavioral effects of a compound like 5-MeO-NIPT are consistent across studies is fundamental to understanding its mechanism of action and potential clinical utility. This guide will dissect the key behavioral assays used to characterize psychedelic-like effects in animal models and explore the critical experimental variables that can influence their reproducibility.

Recent guidelines for clinical trials with psychedelics emphasize the importance of standardizing contextual factors, a principle that extends to preclinical research.[2] While animal studies offer a more controlled environment, factors such as species, strain, sex, age, and housing conditions can significantly impact behavioral outcomes. Therefore, a thorough understanding of the experimental design and its potential confounders is essential for generating reliable and translatable data.

Core Behavioral Assays for Assessing Psychedelic-like Effects

The behavioral effects of serotonergic psychedelics are primarily mediated by their agonist activity at the serotonin 2A (5-HT2A) receptor.[3][4] Several well-established behavioral paradigms in rodents are utilized to quantify the in vivo consequences of 5-HT2A receptor activation.

The Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents following the administration of 5-HT2A receptor agonists.[3] It is a widely accepted behavioral proxy for hallucinogenic potential in humans.[3]

Reproducibility Considerations for HTR:

  • Dose-Dependency: The HTR is typically dose-dependent, and establishing a clear dose-response curve is crucial for reproducible findings.[5][6] For instance, studies with 5-MeO-DMT have shown a dose-dependent increase in HTR.[5][6]

  • Temporal Dynamics: The onset and duration of the HTR can vary between compounds. 5-MeO-DMT, for example, induces a shorter duration of HTR compared to psilocybin.[5][7] Characterizing this temporal profile is vital for consistent measurement.

  • Method of Quantification: Automated systems using magnetic ear tags can provide more objective and reproducible HTR counts compared to manual observation.[7]

  • Genetic Background: The strain of the rodent can influence the magnitude of the HTR. Therefore, consistency in the animal model is critical.

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Habituation: Acclimate mice to the testing chambers for at least 30 minutes prior to drug administration.

  • Drug Administration: Administer 5-MeO-NIPT or a vehicle control via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation Period: Immediately after injection, place the mouse in a clean, transparent observation chamber. Record head twitches for a predefined period, typically 30-60 minutes.

  • Quantification: Head twitches can be counted manually by a trained observer blinded to the treatment conditions or automatically using a system with magnetic ear tags.[7]

  • Data Analysis: Compare the number of head twitches between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Drug Discrimination

Drug discrimination is a highly specific behavioral paradigm where animals are trained to recognize the subjective effects of a drug and differentiate it from a vehicle.[8] This assay is invaluable for understanding the pharmacological mechanisms underlying a drug's effects and for comparing the subjective effects of novel compounds to known drugs.[4]

Reproducibility Considerations for Drug Discrimination:

  • Training Parameters: The training dose, the number of training sessions, and the reinforcement schedule must be consistent to achieve stable and reproducible discrimination.

  • Generalization and Antagonism: Full substitution of the training drug with a novel compound (generalization) and blockade of the discriminative stimulus by a specific antagonist provide strong, reproducible evidence of a shared mechanism of action.[9] For example, the discriminative stimulus effects of 5-MeO-DMT have been shown to generalize to LSD.[9]

  • Cross-Compound Comparisons: Studies have shown that rats trained to discriminate DMT will generalize to other tryptamines like DIPT, indicating shared subjective effects.[10] This suggests that 5-MeO-NIPT would likely generalize to other 5-HT2A agonist-trained animals.

Experimental Protocol: Drug Discrimination Assay

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training:

    • Food- or water-deprived rats are trained to press one lever after receiving an injection of the training drug (e.g., a known 5-HT2A agonist) and a second lever after receiving a vehicle injection.

    • Correct lever presses are rewarded with food or water.

    • Training continues until a high level of accuracy (e.g., >85% correct) is consistently achieved.

  • Testing (Generalization):

    • Once trained, animals are administered various doses of the test compound (5-MeO-NIPT) and placed in the chamber.

    • The percentage of responses on the drug-appropriate lever is measured. Full generalization is typically defined as >80% of responses on the drug-appropriate lever.

  • Testing (Antagonism):

    • To confirm the receptor mechanism, animals are pre-treated with a specific antagonist (e.g., a 5-HT2A antagonist) before being given the training drug.

    • A significant reduction in responding on the drug-appropriate lever indicates that the antagonist blocks the subjective effects of the training drug.

  • Data Analysis: Analyze the percentage of drug-lever responding as a function of dose.

Drug_Discrimination_Workflow Start Start Training Training Phase (Drug vs. Vehicle Lever Press) Start->Training Criterion Discrimination Criterion Met? (>85% accuracy) Training->Criterion Criterion->Training No Generalization Generalization Testing (Administer 5-MeO-NIPT) Criterion->Generalization Yes Antagonism Antagonism Testing (Pre-treat with Antagonist) Criterion->Antagonism Yes Data_Analysis Data Analysis (% Drug-Lever Responding) Generalization->Data_Analysis Antagonism->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Drug Discrimination Assay.

Other Behavioral Paradigms and Their Reproducibility

While HTR and drug discrimination are the primary assays for psychedelic-like effects, other behavioral tests can provide additional insights, though their reproducibility may be influenced by a wider range of factors.

  • Conditioned Place Preference (CPP): This paradigm assesses the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.[11][12] The reinforcing properties of many drugs of abuse are reliably measured with CPP.[12] However, the rewarding effects of psychedelics can be more variable and context-dependent.

  • Fear Extinction: Emerging research suggests that psychedelics may facilitate the extinction of learned fear, a process relevant to the treatment of PTSD.[13][14] The reproducibility of these effects depends on the specifics of the fear conditioning and extinction protocols.[15][16][17]

Comparative Behavioral Pharmacology: Insights from Related Tryptamines

Due to the limited data on 5-MeO-NIPT, examining the behavioral profiles of structurally similar compounds can provide a valuable predictive framework.

CompoundPrimary Behavioral Effects in RodentsKey Receptor AffinitiesDuration of Action
5-MeO-DMT Potent induction of HTR[5][6]; Generalizes to other psychedelics in drug discrimination[9]; Can promote structural neural plasticity[5][6].High affinity for 5-HT1A and 5-HT2A receptors[18].Short-acting[5][7].
Psilocybin Robust HTR induction[5][7]; Generalizes to other psychedelics in drug discrimination[4].Primarily a 5-HT2A agonist (via its active metabolite, psilocin)[4].Longer-acting than 5-MeO-DMT[5][7].
5-MeO-DIPT Induces HTR[19]; Can impair learning and memory with repeated adolescent exposure[20].Acts on 5-HT1A and 5-HT2A receptors[21].Intermediate.
5-MeO-MiPT Dose-dependent inhibition of sensorimotor responses[22]; Unique subjective effects at different doses[23].Non-selective serotonin receptor agonist[23].Intermediate.

This comparative data suggests that 5-MeO-NIPT, as a 5-methoxy-tryptamine, is likely to induce the head-twitch response and generalize to other 5-HT2A agonist-trained animals in drug discrimination studies. However, the specific potency, duration of action, and potential for off-target effects will require direct empirical investigation.

Best Practices for Ensuring Reproducibility in 5-MeO-NIPT Research

To enhance the reliability and reproducibility of behavioral studies with 5-MeO-NIPT, the following best practices are recommended:

  • Thorough Compound Characterization: Ensure the purity and stability of the 5-MeO-NIPT being tested.

  • Standardized Protocols: Utilize and clearly report detailed, standardized protocols for all behavioral assays.

  • Blinding and Randomization: Implement blinding of experimenters to treatment conditions and randomize animal allocation to experimental groups.

  • Power Analysis: Conduct a priori power analyses to ensure adequate sample sizes for detecting meaningful effects.

  • Comprehensive Reporting: Report all experimental details, including animal strain, sex, age, housing conditions, drug formulation and route of administration, and statistical methods.

  • Data Sharing: Whenever possible, share raw data and analysis scripts to allow for independent verification of findings.

Conclusion and Future Directions

The reproducible assessment of 5-MeO-NIPT's behavioral effects is a critical step in elucidating its pharmacological profile and therapeutic potential. While direct research on this compound is limited, a framework for its investigation can be built upon the established methodologies and comparative data from related tryptamines. The head-twitch response and drug discrimination paradigms represent the most robust and reproducible assays for characterizing its psychedelic-like properties.

Future research should focus on systematically characterizing the dose-response and time-course of 5-MeO-NIPT's effects in these core assays. Furthermore, exploring its effects in more complex behavioral models, such as those assessing social behavior, cognition, and affect, will provide a more comprehensive understanding of its potential. By adhering to rigorous experimental design and transparent reporting, the scientific community can build a reliable and reproducible body of evidence to guide the future development of 5-MeO-NIPT and other novel psychedelic compounds.

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  • Merz, S., et al. (2018). Modulation of Fear Extinction by Stress, Stress Hormones and Estradiol: A Review. Frontiers in Behavioral Neuroscience, 12, 23.
  • Dourron, H. M., et al. (2023). 5-MeO-DMT: An atypical psychedelic with unique pharmacology, phenomenology & risk? Psychopharmacology, 240(12), 2633-2644.
  • Kacela, M., et al. (2019). The effect of repeated-intermittent exposure to 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) during adolescence on learning and memory in adult rats. Pharmacological Reports, 71(5), 893-900.
  • Schmid, Y., et al. (2022). Effects of 3,4-Methylenedioxymethamphetamine on Conditioned Fear Extinction and Retention in a Crossover Study in Healthy Subjects.
  • Lile, J. A., & Stoops, W. W. (2016). Using Conditioned Place Preference to Identify Relapse Prevention Medications. Current Topics in Behavioral Neurosciences, 27, 273-298.
  • Fendt, M., et al. (2010). Prevention of Stress-Impaired Fear Extinction Through Neuropeptide S Action in the Lateral Amygdala. Neuropsychopharmacology, 35(4), 923-932.
  • Davis, A. K., et al. (2018). The cognitive effects of 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) are associated with improvements in depression and anxiety conditions.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-MeO-NIPT and Analogous Research Chemicals

This document provides essential safety and logistical information for the proper disposal of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a potent tryptamine research chemical. Adherence to these procedures is critical...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), a potent tryptamine research chemical. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for drug development professionals, researchers, and scientists with a foundational knowledge of laboratory safety principles.

The core principle of this guide is risk mitigation through established protocols. The procedures outlined are designed as a self-validating system, emphasizing regulatory adherence and the chemical causality behind each recommendation. Given the potent biological activity and potential regulatory status of 5-MeO-NIPT, in-lab chemical neutralization is strongly discouraged without compound-specific, validated degradation protocols. The primary directive is to manage all waste streams through your institution's Environmental Health and Safety (EHS) office and, where applicable, in accordance with the U.S. Drug Enforcement Administration (DEA) regulations for controlled substances.

Part 1: Foundational Principles of Waste Management

Before detailing specific protocols, it is crucial to understand the hierarchy of waste management. The most effective safety and environmental strategy is to minimize waste generation from the outset.

Waste Minimization & Hazard Assessment

The ideal disposal method is to not have excess material to begin with. This proactive approach, a cornerstone of Green Chemistry, not only enhances safety but also reduces disposal costs.[1][2]

  • Source Reduction : Order only the minimum quantity of 5-MeO-NIPT required for your experimental plan.[2][3] Avoid bulk purchases that may lead to long-term storage and eventual degradation or surplus.

  • Inventory Management : Maintain a meticulous, up-to-date chemical inventory to prevent duplicate orders and track the lifecycle of all potent compounds.[3][4]

  • Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[1][2]

A thorough hazard assessment is mandatory before handling 5-MeO-NIPT. Consult the Safety Data Sheet (SDS) for analogous compounds if one for 5-MeO-NIPT is unavailable. The Occupational Safety and Health Administration (OSHA) requires employers to provide workers with information and training on hazardous chemicals in their work area.[5]

Regulatory Framework: EPA and DEA Compliance

The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Furthermore, as a psychoactive tryptamine derivative, 5-MeO-NIPT may be classified as a Schedule I controlled substance or an analogue thereof under the regulations of the DEA. Disposal of controlled substances is strictly regulated and must follow specific procedures that differ from standard hazardous waste.[6][7]

Key Regulatory Points:

  • All chemical waste is considered hazardous until a formal hazardous waste determination is made by a trained professional, typically from your institution's EHS office.[8][9]

  • It is illegal to dispose of controlled substances through standard waste streams (e.g., trash, sewer).[6]

  • Disposal of DEA-regulated substances often requires the use of a "reverse distributor" and completion of DEA Form 41.[7][10][11]

Part 2: Step-by-Step Disposal Protocols

This section details the procedural workflows for handling different waste streams containing 5-MeO-NIPT. The fundamental rule is segregation : never mix different waste streams.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 5-MeO-NIPT in any form, including waste.

PPE ItemSpecificationRationale
Gloves Powder-free nitrile gloves, double-glovedPrevents dermal absorption of the potent compound. Double-gloving provides additional protection.
Eye Protection Chemical splash goggles or a face shield worn over safety glassesProtects against accidental splashes of solutions or fine powder dispersion.
Lab Coat Standard lab coat, fully buttonedProvides a removable barrier to protect personal clothing and skin from contamination.
Respiratory N100/P100 respirator (if handling powder outside a C-PEC)Recommended when weighing or transferring the solid compound to prevent inhalation of fine particles.

C-PEC: Containment Primary Engineering Control (e.g., fume hood, biological safety cabinet)

Waste Stream Management & Containerization

Properly segregating and containerizing waste at the point of generation is the most critical step in the disposal process.[4][12] All waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[2][3][13]

  • Do NOT attempt to open the container.

  • Secure the original, unopened, and clearly labeled manufacturer's container.

  • If the external surface is contaminated, perform surface decontamination as described in Protocol 4.

  • Label the container with a hazardous waste tag provided by your EHS office.

  • Crucially, indicate that the contents are a potentially DEA-regulated substance.

  • Contact your EHS office immediately. They will coordinate with the appropriate personnel to transfer the material to a reverse distributor or follow DEA-mandated disposal procedures.[7][14]

This stream includes items like contaminated gloves, weigh paper, pipette tips, and paper towels.

  • Container : Use a designated, leak-proof hazardous waste container with a secure lid (e.g., a rigid plastic drum or a double-bagged, robust plastic bag).

  • Labeling : Clearly label the container with "Hazardous Waste," list "5-MeO-NIPT" and any other chemical contaminants, and check the appropriate hazard boxes (e.g., "Toxic").[3][13]

  • Accumulation : Collect all solid waste from the procedure in this container. Keep the container closed at all times except when adding waste.[2][8]

  • Pickup : Once the container is full or ready for disposal, submit a waste pickup request to your EHS office.

This stream includes unused solutions, solvent rinsates from cleaning glassware, and mobile phases from chromatography.

  • Container : Use a designated, leak-proof, and chemically compatible waste carboy (glass or polyethylene, as appropriate for the solvents used). The container must have a secure, sealing cap.[3]

  • Segregation : Do not mix incompatible waste streams. For example, chlorinated solvents must be kept separate from non-chlorinated solvents.[4] Acidic waste should not be mixed with basic waste.

  • Labeling : Label the carboy with "Hazardous Waste" and list all chemical constituents by their full name, including approximate percentages. For example: "Methanol (80%), Water (19.9%), 5-MeO-NIPT (~0.1%)".[2]

  • Accumulation : Keep the carboy closed and stored in secondary containment (e.g., a spill tray) to prevent leaks.[1][12]

  • Pickup : Request a pickup from your EHS office when the carboy is no more than 90% full to allow for vapor expansion.

Decontamination of Glassware and Surfaces

Proper decontamination is essential to prevent cross-contamination and unintentional exposure.

  • Initial Rinse : Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone) that is known to solubilize 5-MeO-NIPT.

  • Collect Rinsate : The rinsate from this initial cleaning is considered hazardous waste and must be collected in the appropriate liquid waste container (Protocol 3).[1]

  • Secondary Cleaning : After the initial hazardous rinse, glassware can typically be washed using standard laboratory detergents and water.

  • Surface Decontamination : For work surfaces inside a fume hood, wipe the area thoroughly with a solvent-dampened towel, followed by a detergent solution. The used towels must be disposed of as contaminated solid waste (Protocol 2).

  • Empty Containers : A container that held a potent or acutely hazardous chemical is not considered "empty" until it has been triple-rinsed. The rinsate must be collected as hazardous waste.[1][14]

Part 3: The Rationale Against In-Lab Chemical Deactivation

While the chemical neutralization of simple acids and bases is a common laboratory practice, applying this concept to complex organic molecules like 5-MeO-NIPT is hazardous and non-compliant for several reasons:

  • Unknown Degradation Products : Tryptamines can degrade via multiple pathways, including oxidation, hydroxylation, and N-dealkylation.[4] Without specific studies on 5-MeO-NIPT, any attempt at chemical degradation (e.g., using strong oxidizers like bleach) could produce unknown, potentially more toxic, or volatile byproducts.

  • Incomplete Reactions : Ensuring a chemical deactivation reaction goes to completion requires analytical validation, which is impractical for routine waste disposal. An incomplete reaction would leave residual active compound in the waste stream.

  • Regulatory Non-Compliance : Treating hazardous waste without a proper permit or established institutional protocol is a violation of EPA regulations.[9]

The logical and validated approach is to transfer the chemical risk to professionals equipped for high-temperature incineration or other licensed disposal technologies.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-MeO-NIPT waste streams.

DisposalWorkflow cluster_streams Identify Waste Stream cluster_actions Execute Protocol start Waste Generated (Containing 5-MeO-NIPT) is_pure Pure/Unused Compound? start->is_pure is_solid Solid Waste? is_pure->is_solid No protocol1 Protocol 1: - Do NOT Open - Label as Potentially DEA Regulated - Contact EHS Immediately is_pure->protocol1 Yes is_liquid Liquid Waste? is_solid->is_liquid No protocol2 Protocol 2: - Collect in Labeled Solid Waste Container - Keep Closed in SAA is_solid->protocol2 Yes is_glassware Glassware/Equipment? is_liquid->is_glassware No protocol3 Protocol 3: - Collect in Labeled Liquid Waste Carboy - Segregate Incompatibles - Use Secondary Containment in SAA is_liquid->protocol3 Yes protocol4 Protocol 4: - Triple-rinse with solvent - Collect Rinsate as Liquid Waste (P3) - Wash with detergent is_glassware->protocol4 Yes end_process EHS / Licensed Contractor Manages Final Disposal (Incineration / Reverse Distributor) protocol1->end_process protocol2->end_process protocol3->end_process protocol4->end_process

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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